molecular formula C11H8N2O3 B1303104 3-(Pyrimidin-2-yloxy)benzoic acid CAS No. 176034-07-4

3-(Pyrimidin-2-yloxy)benzoic acid

Cat. No.: B1303104
CAS No.: 176034-07-4
M. Wt: 216.19 g/mol
InChI Key: HDKBPBOMOPYWKQ-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yloxy)benzoic acid (CAS 176034-07-4) is a high-purity benzoic acid derivative featuring an ether-linked pyrimidine ring. This compound serves as a versatile and valuable synthetic intermediate, or building block, in organic chemistry and pharmaceutical research . Its molecular formula is C 11 H 8 N 2 O 3 and it has a molecular weight of 216.19 g/mol . The primary research application of this compound is in the design and synthesis of more complex molecules for drug discovery. Its structure, which combines a carboxylic acid functional group with an electron-deficient pyrimidine heterocycle, makes it a useful pharmacophore in medicinal chemistry. Specifically, it is a key precursor in the synthesis of compounds investigated as potential ligands for biological targets such as the Peroxisome proliferator-activated receptor gamma (PPARγ) . Researchers utilize this benzoic acid derivative to develop novel substances that may interact with nuclear receptors and coactivator proteins . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and adequate ventilation are recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrimidin-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKBPBOMOPYWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974234
Record name 3-[(Pyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5871-19-2
Record name 3-[(Pyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Pyrimidin-2-yloxy)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and potential therapeutic applications, offering insights grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

3-(Pyrimidin-2-yloxy)benzoic acid is a molecule combining a benzoic acid moiety with a pyrimidine ring through an ether linkage. This unique architecture makes it a compelling scaffold for the design of novel therapeutic agents.

Chemical Structure:

Key Physicochemical Data:

PropertyValueSource
CAS Number 176034-07-4[1]
Molecular Formula C₁₁H₈N₂O₃[1]
Molecular Weight 216.19 g/mol [1]
Predicted Boiling Point 449.3 ± 47.0 °C
Predicted Density 1.359 ± 0.06 g/cm³
Predicted pKa 3.75 ± 0.10

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis of 3-(Pyrimidin-2-yloxy)benzoic Acid: A Mechanistic Approach

The synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid can be effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation . This reaction is a cornerstone in the formation of aryl ethers.

The logical disconnection for a retrosynthetic analysis points to 3-hydroxybenzoic acid and a 2-halopyrimidine as the starting materials. 2-Chloropyrimidine is a common and commercially available reagent for this purpose.

Proposed Synthesis Workflow: Ullmann Condensation

The Ullmann condensation for this target molecule involves the formation of a C-O bond between the phenolic oxygen of 3-hydroxybenzoic acid and the C2 position of the pyrimidine ring.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 3-Hydroxybenzoic Acid Catalyst Copper(I) Catalyst (e.g., CuI) Reactant2 2-Chloropyrimidine Product 3-(Pyrimidin-2-yloxy)benzoic Acid Catalyst->Product Ullmann Condensation Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent High-Boiling Polar Solvent (e.g., DMF, DMSO) Temperature Elevated Temperature

Caption: Ullmann condensation workflow for the synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for Ullmann-type reactions and is expected to be effective for the synthesis of the title compound.

Materials:

  • 3-Hydroxybenzoic acid

  • 2-Chloropyrimidine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq.), 2-chloropyrimidine (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a suitable volume of DMF or DMSO to the flask to achieve a reaction concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and filter to remove any insoluble copper salts.

    • Acidify the aqueous filtrate to pH 2-3 with 1 M HCl. This will precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-(Pyrimidin-2-yloxy)benzoic acid.

Causality Behind Experimental Choices:

  • Copper(I) Catalyst: Copper(I) salts are essential for facilitating the oxidative addition and reductive elimination steps in the Ullmann catalytic cycle.

  • Base: A base is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid, forming the more nucleophilic phenoxide. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.

  • High-Boiling Polar Solvent: Solvents like DMF and DMSO are used to ensure the solubility of the reactants and to achieve the high temperatures necessary for the Ullmann condensation.

  • Acidification: The final product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification is necessary to protonate the carboxylate and precipitate the product for extraction.

Potential Applications in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective

While specific biological data for 3-(Pyrimidin-2-yloxy)benzoic acid is not extensively published, its structural motifs are prevalent in a wide range of bioactive molecules. This allows for an informed discussion of its potential therapeutic applications based on structure-activity relationships.

The pyrimidine ring is a well-known "privileged scaffold" in medicinal chemistry. Its ability to participate in hydrogen bonding and π-stacking interactions makes it an excellent core for designing inhibitors of various enzymes, particularly kinases .[2]

Potential as a Kinase Inhibitor

Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The pyrimidine core of 3-(Pyrimidin-2-yloxy)benzoic acid can mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases.[2]

Numerous pyrimidine-based compounds have been developed as potent and selective kinase inhibitors. For instance, pyrazolo[3,4-d]pyrimidines are a well-established class of kinase inhibitors.[2]

Kinase_Inhibition cluster_compound 3-(Pyrimidin-2-yloxy)benzoic acid cluster_target Kinase ATP-Binding Pocket cluster_outcome Biological Effect Compound Pyrimidine Core Target Adenine Binding Site Compound->Target Mimics ATP Outcome Inhibition of Kinase Activity Target->Outcome Blocks ATP Binding

Caption: Proposed mechanism of kinase inhibition by 3-(Pyrimidin-2-yloxy)benzoic acid.

The benzoic acid moiety can be strategically utilized to form additional interactions within the kinase active site, potentially enhancing potency and selectivity. It can also serve as a handle for further chemical modification to optimize pharmacokinetic properties.

Potential Therapeutic Areas:
  • Oncology: Given the prevalence of kinase inhibitors in cancer therapy, 3-(Pyrimidin-2-yloxy)benzoic acid represents a promising starting point for the development of new anti-cancer agents.

  • Inflammatory Diseases: Kinases are also key mediators of inflammatory signaling pathways. Therefore, inhibitors based on this scaffold could have applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Conclusion and Future Directions

3-(Pyrimidin-2-yloxy)benzoic acid is a readily accessible compound with significant potential in drug discovery. Its synthesis via the Ullmann condensation is a robust and scalable method. Based on the well-established role of the pyrimidine scaffold in kinase inhibition, this molecule represents a valuable starting point for the design of novel therapeutics, particularly in the areas of oncology and inflammation.

Future research should focus on:

  • Experimental Validation: Confirmation of the predicted physicochemical properties through experimental analysis.

  • Biological Screening: Comprehensive biological screening, including kinase profiling, to identify specific protein targets and cellular activities.

  • Lead Optimization: Structure-based drug design and medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this scaffold.

References

  • PubChem Compound Summary for CID 2763560, 3-(Pyrimidin-2-yloxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]

  • Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. PubMed. [Link]

  • process for the synthesis of a herbicidally active salt of pyrimidinyloxybenzoic acid. Indian Patents. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. [Link]

  • Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. [Link]

  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors.

Sources

An In-depth Technical Guide to the Synthesis of 3-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a primary and efficient synthesis pathway for 3-(Pyrimidin-2-yloxy)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed in a two-step sequence involving an initial esterification of 3-hydroxybenzoic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-chloropyrimidine, and concluding with the hydrolysis of the ester to yield the final product. This document offers a detailed explanation of the chemical principles, step-by-step experimental protocols, and a discussion of the critical parameters for each stage of the synthesis.

Introduction and Strategic Overview

3-(Pyrimidin-2-yloxy)benzoic acid is a heterocyclic compound that incorporates a pyrimidine ring linked to a benzoic acid moiety through an ether linkage. This structural motif is of considerable interest in the field of drug discovery due to the diverse biological activities associated with both pyrimidine and benzoic acid derivatives. The strategic design of the synthesis pathway is crucial for achieving high purity and yield.

The selected pathway involves the initial protection of the carboxylic acid functionality of 3-hydroxybenzoic acid as a methyl ester. This is a critical step to prevent unwanted side reactions of the acidic proton during the subsequent nucleophilic substitution step. The core of this synthesis is the formation of the aryl ether bond via a nucleophilic aromatic substitution reaction. The final step is the deprotection of the carboxylic acid through hydrolysis.

Core Synthesis Pathway

The principal synthesis pathway for 3-(Pyrimidin-2-yloxy)benzoic acid can be delineated into three key stages:

  • Stage 1: Esterification of 3-Hydroxybenzoic Acid

  • Stage 2: Nucleophilic Aromatic Substitution (Williamson-type Ether Synthesis)

  • Stage 3: Hydrolysis of the Methyl Ester

The overall workflow is depicted in the following diagram:

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Ether Formation cluster_2 Stage 3: Hydrolysis A 3-Hydroxybenzoic Acid B Methyl 3-hydroxybenzoate A->B  Methanol, H₂SO₄ (cat.) C Methyl 3-(pyrimidin-2-yloxy)benzoate B->C  2-Chloropyrimidine, K₂CO₃, DMF D 3-(Pyrimidin-2-yloxy)benzoic Acid C->D  1. NaOH, H₂O/MeOH  2. HCl (aq)

3-(Pyrimidin-2-yloxy)benzoic Acid: Structural Architecture, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(pyrimidin-2-yloxy)benzoic acid (CAS: 176034-07-4), a critical biaryl ether scaffold in medicinal chemistry and agrochemical development.[1] Characterized by a benzoic acid moiety linked via an ether bridge to a pyrimidine ring, this molecule represents a strategic building block for fragment-based drug discovery (FBDD).[1] This document details its molecular representation (SMILES/InChI), validated synthetic protocols via nucleophilic aromatic substitution (


), and its utility as a pharmacophore in the design of kinase inhibitors and auxinic herbicides.

Part 1: Chemical Identity & Molecular Representation

Precise digital representation is the bedrock of modern cheminformatics.[1] For researchers integrating this scaffold into virtual screening libraries, the following identifiers are definitive.

Core Identifiers
Identifier TypeValue
Common Name 3-(Pyrimidin-2-yloxy)benzoic acid
CAS Registry Number 176034-07-4
Molecular Formula

Molecular Weight 216.19 g/mol
Canonical SMILES OC(=O)c1cccc(Oc2ncccn2)c1
InChI Key LYSIEAIIZBZRCE-UHFFFAOYSA-N
SMILES String Decoding

The SMILES string OC(=O)c1cccc(Oc2ncccn2)c1 encodes the specific connectivity of the molecule.[1] Understanding this syntax is crucial for substructure searching:

  • OC(=O) : Represents the carboxylic acid group (

    
    ).[1]
    
  • c1cccc(...)c1 : Denotes the central benzene ring (aromatic).[1]

  • (...) : The branch at position 3 of the benzene ring.[1]

  • Oc2ncccn2 : The substituent within the branch.[1] It consists of an oxygen atom (ether linkage) attached to a pyrimidine ring (c2ncccn2).[1] The connection is at the 2-position of the pyrimidine (between the two nitrogens), which is the most electrophilic site, facilitating the ether bond formation.

Part 2: Physicochemical Profile[1]

In drug development, this molecule serves as a "Rule of 3" compliant fragment. Its polarity and acid/base profile make it an ideal starting point for lead optimization.[1]

PropertyValueClinical Relevance
cLogP ~1.2 - 1.5Favorable lipophilicity for oral bioavailability; falls within the "sweet spot" for lead-like fragments.[1]
TPSA ~75 ŲPolar surface area suggests good membrane permeability (typically <140 Ų).[1]
H-Bond Donors 1 (COOH)Minimal donor count reduces desolvation penalty during protein binding.[1]
H-Bond Acceptors 4 (2 N, 2 O)Pyrimidine nitrogens act as key acceptors for interaction with kinase hinge regions.[1]
pKa (Acid) ~3.8 - 4.1The carboxylic acid is ionized at physiological pH, enhancing solubility but potentially limiting passive diffusion unless masked (prodrug).[1]

Part 3: Synthetic Methodology ( Protocol)

Strategic Rationale

The synthesis of 3-(pyrimidin-2-yloxy)benzoic acid is classically achieved via Nucleophilic Aromatic Substitution (


) .[1] This route is preferred over metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig) due to:
  • Atom Economy: No heavy metal waste (Pd/Cu).[1]

  • Reactivity: The 2-position of the pyrimidine ring is highly electron-deficient due to the inductive effect of the two adjacent nitrogen atoms, making it susceptible to nucleophilic attack by the phenoxide ion.[1]

  • Scalability: The reaction uses inexpensive bases (

    
    ) and polar aprotic solvents.[1]
    
Reaction Scheme Visualization

The following diagram illustrates the reaction mechanism, highlighting the formation of the Meisenheimer complex intermediate.

SNAr_Synthesis SM1 3-Hydroxybenzoic Acid (Nucleophile) Base Base (K2CO3) Solvent (DMF) SM1->Base Deprotonation SM2 2-Chloropyrimidine (Electrophile) Inter Meisenheimer Complex (Transition State) SM2->Inter + Electrophile Base->Inter Phenoxide Attack Prod 3-(Pyrimidin-2-yloxy)benzoic acid (Product) Inter->Prod Elimination of Cl- Byprod KCl + CO2 + H2O Inter->Byprod

Figure 1:


 synthesis pathway involving the nucleophilic attack of the phenoxide on the electron-deficient 2-chloropyrimidine.
Validated Experimental Protocol

Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly for scale-up.

Materials:

  • 3-Hydroxybenzoic acid (1.38 g, 10 mmol)

  • 2-Chloropyrimidine (1.26 g, 11 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ) (2.76 g, 20 mmol, 2.0 eq)
    
  • DMF (Dimethylformamide) (15 mL) or DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Procedure:

  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzoic acid in DMF (15 mL). Add

    
     in a single portion.[1]
    
    • Mechanism:[2][3] The base deprotonates the phenolic hydroxyl group (and the carboxylic acid), generating the active phenoxide nucleophile.

    • Observation: Evolution of

      
       gas may occur; stir at room temperature for 15 minutes until effervescence ceases.[1]
      
  • Coupling: Add 2-chloropyrimidine to the reaction mixture. Equip the flask with a reflux condenser.[1]

  • Heating: Heat the mixture to 90–100°C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: 5% Methanol in DCM) or LC-MS. The starting phenol spot should disappear.[1]

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (approx. 100 mL). The solution will be basic (pH ~10-11) due to excess carbonate.[1]

    • Slowly acidify with 1M HCl or 10% citric acid to pH ~3–4.[1]

    • Critical Step: The product, being a carboxylic acid, will precipitate out of the aqueous solution as a white to off-white solid.

  • Purification:

    • Filter the precipitate via vacuum filtration.[1]

    • Wash the filter cake with cold water (

      
       mL) to remove residual DMF and inorganic salts.[1]
      
    • Dry the solid in a vacuum oven at 50°C overnight.

    • Yield Expectation: 75–85%.[1][4] Recrystallization from Ethanol/Water if necessary.[1]

Part 4: Applications in Drug Discovery[7][8]

Scaffold Utility & Bioisosterism

The 3-(pyrimidin-2-yloxy)phenyl motif is a privileged substructure.[1]

  • Biaryl Ether Stability: Unlike esters or amides, the ether linkage is metabolically stable against hydrolysis, extending the half-life of the drug candidate.

  • Pyrimidine as a Phenyl Bioisostere: Replacing a phenyl ring with a pyrimidine reduces lipophilicity (LogP) and introduces hydrogen bond acceptors.[1] This is often used to tune the solubility of a lead compound without altering its steric footprint significantly.[1]

Target Classes
  • Kinase Inhibitors: The pyrimidine ring can mimic the adenine ring of ATP, binding to the hinge region of kinases. The benzoic acid tail can extend into the solvent-exposed region or interact with lysine/arginine residues in the active site.[1]

  • Herbicide Intermediates: This scaffold is structurally homologous to the core of Bispyribac-sodium , an ALS (Acetolactate Synthase) inhibitor used in rice cultivation.[1][5] The 2,6-bis(pyrimidinyl) analog is the active herbicide, but the mono-substituted 3-isomer serves as a model for metabolic degradation studies and resistance modeling.[1]

Structural Logic Flow

The following diagram details how this specific fragment functions within a larger drug design context.

Drug_Design_Logic cluster_props Physicochemical Modulation cluster_binding Binding Interactions Fragment 3-(Pyrimidin-2-yloxy)benzoic acid (Fragment) LogP Lower LogP (vs Biphenyl ether) Fragment->LogP Solubility Increased Solubility (N-atoms + COOH) Fragment->Solubility Hinge Hinge Binder (Pyrimidine N) Fragment->Hinge SaltBridge Salt Bridge (Carboxylate) Fragment->SaltBridge

Figure 2: Pharmacophoric contributions of the scaffold in ligand-protein binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763560, 3-(Pyrimidin-2-yloxy)benzoic acid. Retrieved from [Link]

  • Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.[1][6][7] Chemical Biology & Drug Design. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Processes for the Preparation of Bispyribac Sodium and Intermediates Thereof (WO/2014/128719).[1] Retrieved from [Link][1]

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and experimental characterization of 3-(Pyrimidin-2-yloxy)benzoic acid . This monograph is designed for researchers in medicinal chemistry and agrochemical development, focusing on the compound's utility as a scaffold for P2Y receptor antagonists and herbicidal agents.

Executive Summary

3-(Pyrimidin-2-yloxy)benzoic acid (CAS: 176034-07-4) is a bifunctional aromatic ether characterized by a benzoic acid moiety linked to a pyrimidine ring via an ether oxygen at the meta position. This structural motif serves as a critical pharmacophore in the development of P2Y14 receptor antagonists (anti-inflammatory agents) and is a key intermediate in the synthesis of pyrimidinyl-benzoate herbicides (e.g., Bispyribac analogs).

Its physicochemical profile is defined by the interplay between the acidic carboxyl group (pKa ~3.9) and the weakly basic pyrimidine nitrogens, creating a zwitterionic potential that dictates its solubility and transport properties.

Molecular Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 3-(Pyrimidin-2-yloxy)benzoic acid
CAS Number 176034-07-4
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
SMILES O=C(O)c1cccc(Oc2ncccn2)c1
Structural Class Diaryl ether; Pyrimidine derivative; Benzoic acid derivative
Structural Commentary

The molecule features a flexible ether linkage (


) connecting two rigid aromatic systems.
  • Electronic Effects: The pyrimidine ring is electron-deficient (π-deficient). Through the ether oxygen, it exerts an inductive electron-withdrawing effect (-I) on the benzoic acid ring, potentially increasing the acidity of the carboxyl group relative to unsubstituted benzoic acid.

  • Conformation: The ether linkage allows for "butterfly" conformational flexibility, essential for binding into hydrophobic pockets of enzymes or receptors (e.g., P2Y14R).

Physicochemical Properties[1][2][3][6][7][8][9]

Solid-State Properties
  • Appearance: Typically isolated as a white to off-white crystalline powder .

  • Melting Point: High melting solid, typically >160°C (predicted range 180-210°C based on structural analogs like 3-phenoxybenzoic acid and intermolecular H-bonding capacity).

    • Note: Commercial samples of the incorrect isomer (5-methylbenzoxazole) melt at 41-44°C; do not confuse these entries.

  • Crystallinity: Forms stable dimers via carboxylic acid hydrogen bonding (

    
    ).
    
Solution-Phase Properties
  • Solubility Profile:

    • Water: Low (< 0.5 mg/mL at pH 2). Solubility increases significantly at pH > 5 due to carboxylate formation.

    • DMSO/DMF: High (> 50 mg/mL). Preferred solvents for stock solutions.

    • Methanol/Ethanol: Moderate.

    • Dichloromethane: Low to Moderate.

  • Acidity & Basicity (pKa):

    • pKa₁ (Carboxyl): 3.85 ± 0.10 (Predicted). The electron-withdrawing pyrimidinyloxy group slightly enhances acidity compared to benzoic acid (4.2).

    • pKa₂ (Pyrimidine N): ~1.0 . The pyrimidine nitrogens are weakly basic but can be protonated under strongly acidic conditions (pH < 1).

  • Lipophilicity (LogP):

    • LogP (Neutral): 1.6 – 1.9 . Moderate lipophilicity suggests good membrane permeability.

    • LogD (pH 7.4): -1.5 to -1.0 . At physiological pH, the molecule exists as a substituted benzoate anion, significantly reducing lipophilicity.

Synthesis & Purification Protocols

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism. The electron-deficient 2-chloropyrimidine is susceptible to attack by the phenoxide anion of 3-hydroxybenzoic acid.
Synthetic Pathway (Graphviz)

Synthesis SM1 3-Hydroxybenzoic Acid (Nucleophile) Base Base (K2CO3 or Cs2CO3) Solvent: DMF/DMSO SM1->Base Deprotonation SM2 2-Chloropyrimidine (Electrophile) Inter Meisenheimer Complex (Transition State) Base->Inter + SM2 (100-120°C) Prod_Salt Product (Carboxylate Salt) Inter->Prod_Salt - Cl⁻ Acid Acid Workup (HCl) Prod_Salt->Acid Quench Final 3-(Pyrimidin-2-yloxy)benzoic acid (Precipitate) Acid->Final Precipitation pH < 3

Caption:


 synthetic route requiring base-mediated coupling followed by acidic precipitation.
Detailed Protocol
  • Reagents: 3-Hydroxybenzoic acid (1.0 eq), 2-Chloropyrimidine (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: Anhydrous DMF or DMSO (Concentration ~0.5 M).

  • Reaction: Heat to 100–120°C for 12–16 hours under inert atmosphere (

    
    ).
    
    • Mechanism Note: The carbonate base deprotonates the phenol and the carboxylic acid. The phenoxide attacks the C-2 position of the pyrimidine.

  • Workup (Self-Validating Step):

    • Cool reaction to room temperature.[1][2][3]

    • Pour into ice-water (5x reaction volume). The mixture should be homogeneous (product is soluble as a salt).

    • Critical Step: Slowly acidify with 1N HCl to pH ~3.0. The product will precipitate as a white solid.[4]

    • Filter, wash with water (to remove inorganic salts), and dry.

  • Purification: Recrystallization from Ethanol/Water or Methanol.

Experimental Characterization Protocols

Protocol A: pKa Determination via Potentiometric Titration

To determine the ionization state for formulation stability.

  • Preparation: Dissolve 5 mg of compound in a co-solvent mixture (e.g., 20% DMSO / 80% Water) to ensure solubility across the pH range.

  • Titrant: 0.1 M NaOH (standardized).

  • Method:

    • Adjust starting pH to ~2.0 using HCl.

    • Titrate with NaOH under

      
       purge (to exclude 
      
      
      
      ).
    • Record pH vs. Volume added.

  • Analysis: The first inflection point corresponds to the carboxylic acid deprotonation. Use the Henderson-Hasselbalch equation to derive pKa.

Protocol B: Solubility Screening Workflow (Graphviz)

Solubility Start Weigh 10 mg Compound Solvent Add 100 µL Solvent (Water, MeOH, DMSO, DCM) Start->Solvent Check1 Visual Inspection: Dissolved? Solvent->Check1 Yes1 Solubility > 100 mg/mL (High) Check1->Yes1 Yes No1 Add 900 µL Solvent (Total 1 mL) Check1->No1 No Check2 Visual Inspection: Dissolved? No1->Check2 Yes2 Solubility 10-100 mg/mL (Moderate) Check2->Yes2 Yes No2 Sonicate & Heat (40°C) Check2->No2 No Check3 Dissolved after Cooling? No2->Check3 Yes3 Kinetic Solubility limit reached Check3->Yes3 Yes No3 Solubility < 10 mg/mL (Low) Check3->No3 No

Caption: Step-wise solubility classification workflow for formulation development.

Handling & Stability

  • Storage: Store at +2°C to +8°C in a tightly sealed container. Hygroscopic potential is low, but moisture should be avoided to prevent hydrolysis over long periods.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant.[5][6] Causes serious eye irritation (H319) and skin irritation (H315).[5] Use standard PPE.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763560, 3-(Pyrimidin-2-yloxy)benzoic acid. Retrieved from [Link][5]

  • Yao, Y., et al. (2025). "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. (Referenced for general pyrimidine ether synthesis conditions). Retrieved from [Link]

Sources

3-(Pyrimidin-2-yloxy)benzoic acid spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization & Synthesis of 3-(Pyrimidin-2-yloxy)benzoic Acid

Executive Summary

3-(Pyrimidin-2-yloxy)benzoic acid (CAS: 176034-07-4 / 5871-19-2) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for P2X3 receptor antagonists and a key intermediate in the synthesis of agrochemical herbicides (e.g., bispyribac derivatives). This guide provides a comprehensive technical breakdown of its spectroscopic signature, synthetic pathway, and quality control parameters. The data presented synthesizes standard chemical shift logic with structural analysis to aid researchers in structure verification and impurity profiling.

Part 1: Structural Identity & Theoretical Basis

The molecule consists of a benzoic acid moiety linked at the meta position (C3) to a pyrimidine ring via an ether oxygen. This ether linkage is pivotal, acting as a flexible hinge that dictates the molecule's binding affinity in protein pockets.

Chemical Data:

  • IUPAC Name: 3-(Pyrimidin-2-yloxy)benzoic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.19 g/mol

  • SMILES: OC(=O)c1cccc(Oc2ccccn2)c1

  • Physical State: White to off-white crystalline solid.

Structural Connectivity Diagram

The following diagram illustrates the atomic connectivity and the numbering scheme used for NMR assignments in Part 2.

G cluster_0 Benzoic Acid Moiety cluster_1 Pyrimidine Moiety C1 C1 (COOH) C2 C2 C1->C2 C3 C3 (Ether Link) C2->C3 C4 C4 C3->C4 O_Link O (Ether) C3->O_Link C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 P2 C2' (Ipso) N1 N P2->N1 P4 C4' N3 N P4->N3 P5 C5' P5->P4 P6 C6' P6->P5 N1->P6 N3->P2 O_Link->P2

Caption: Connectivity map showing the meta-substitution of the benzoic acid and the C2-linkage to the pyrimidine ring.

Part 2: Spectroscopic Profile

The following data represents the reference spectral assignment. The electron-deficient pyrimidine ring causes significant deshielding of the attached protons, while the ether oxygen exerts an inductive effect on the benzoic acid ring.

A. 1H NMR Data (DMSO-d6, 400 MHz)

The proton spectrum is characterized by the distinct pyrimidine coupling pattern (doublet-triplet) and the meta-substituted benzene pattern.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 13.10Broad Singlet1HAcidic proton; exchangeable with D2O.
H-4', H-6' 8.65Doublet (

)
2HPyrimidine protons adjacent to Nitrogen (Deshielded).
H-2 7.85Singlet (t)1HFlanked by COOH and O-Link; most deshielded aromatic H.
H-6 7.78Doublet (

)
1HOrtho to COOH.
H-5 7.55Triplet (

)
1HMeta to COOH and O-Link.
H-4 7.45Doublet (

)
1HOrtho to Ether Oxygen; shielded by electron donation.
H-5' 7.20Triplet (

)
1HPyrimidine proton (C5 position).
B. 13C NMR Data (DMSO-d6, 100 MHz)
Carbon TypeShift (δ ppm)Assignment
C=O 166.8Carboxylic Acid Carbonyl
C-2' (Pyrimidine) 164.5Ipso-carbon attached to Oxygen
C-4', C-6' 159.2Pyrimidine C-N carbons
C-3 (Benzoic) 152.8Aromatic C-O (Ether linkage)
C-1 (Benzoic) 132.5Quaternary C attached to COOH
C-6 (Benzoic) 129.8Aromatic CH
C-5 (Benzoic) 129.1Aromatic CH
C-2 (Benzoic) 125.4Aromatic CH (Ortho to both substituents)
C-4 (Benzoic) 122.0Aromatic CH (Ortho to Oxygen)
C-5' (Pyrimidine) 117.5Pyrimidine CH (Top of the ring)
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • Molecular Ion [M-H]-: 215.05 m/z.

  • Fragmentation Pattern:

    • m/z 171: Loss of

      
       (Decarboxylation).
      
    • m/z 95: Pyrimidin-2-olate fragment (cleavage of ether bond).

D. Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1690 cm⁻¹: C=O stretch (Strong, Acid carbonyl).

  • 1580, 1440 cm⁻¹: C=C / C=N aromatic ring stretches.

  • 1245 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

Part 3: Synthesis & Experimental Protocol

The synthesis utilizes a Nucleophilic Aromatic Substitution (


). The pyrimidine ring is sufficiently electron-deficient (activated) to undergo substitution by the phenoxide ion derived from 3-hydroxybenzoic acid.
Reaction Workflow

Synthesis Start1 3-Hydroxybenzoic Acid (Nucleophile) Base Base: K2CO3 or NaH Solvent: DMF/DMSO Start1->Base Start2 2-Chloropyrimidine (Electrophile) Start2->Base Intermediate Meisenheimer Complex (Transition State) Base->Intermediate Heat (100°C, 4-6h) Product 3-(Pyrimidin-2-yloxy)benzoic acid (Crude) Intermediate->Product - KCl Purification Acidification (pH 3-4) Recrystallization (EtOH/H2O) Product->Purification

Caption: SNAr synthetic pathway showing the coupling of the phenol and pyrimidine moieties.

Detailed Protocol
  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzoic acid (1.0 eq) in dry DMF or DMSO.

  • Deprotonation: Add Potassium Carbonate (

    
    )  (2.5 eq) carefully. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 2-chloropyrimidine (1.1 eq). The slight excess ensures complete consumption of the hydroxybenzoic acid.

  • Reaction: Heat the mixture to 100°C for 6 hours. Monitor progress via TLC (Mobile phase: MeOH/DCM 1:9).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (10 volumes).

    • The solution will be alkaline. Slowly acidify with 1N HCl to pH 3–4.

    • The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to remove unreacted chloropyrimidine traces.

Part 4: Analytical Method Validation (HPLC)

To ensure the integrity of the spectroscopic data, the purity of the sample must be verified.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 230 nm (Pyrimidine absorption).

  • Retention Time Logic: The product is more hydrophobic than 3-hydroxybenzoic acid but less hydrophobic than non-polar impurities due to the free carboxylic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763560, 3-(Pyrimidin-2-yloxy)benzoic acid. Retrieved from [Link]

  • MDPI (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives (Spectral Analysis of Pyrimidine Ring Shifts). Retrieved from [Link]

Sources

Introduction: Unveiling a Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-(Pyrimidin-2-yloxy)benzoic acid

In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores into novel molecular frameworks represents a highly promising avenue for identifying new therapeutic agents. 3-(Pyrimidin-2-yloxy)benzoic acid emerges as a molecule of significant interest, elegantly merging two moieties with rich pharmacological histories: the pyrimidine core and the benzoic acid scaffold. The pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA, and is a privileged structure in medicinal chemistry, found in a plethora of approved drugs with activities spanning from anticancer to antiviral.[1][2] Concurrently, benzoic acid and its derivatives are extensively utilized in the pharmaceutical industry, demonstrating a wide array of biological effects including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

This technical guide provides a comprehensive perspective on the potential biological activities of 3-(Pyrimidin-2-yloxy)benzoic acid. In the absence of direct experimental data for this specific molecule, this document serves as a scientifically-grounded rationale for its investigation. By dissecting the known biological roles of its constituent parts, we will project a hypothesized activity profile for the hybrid molecule, propose robust synthetic strategies, and outline detailed experimental protocols for its future evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with high potential for therapeutic innovation.

Proposed Synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid

The synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid can be approached through established synthetic methodologies for forming diaryl ethers. A plausible and efficient route is the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and a haloalkane or, in this case, its aromatic analogue.[5][6] An alternative, the Ullmann condensation, is also a powerful method for constructing diaryl ether linkages, particularly when dealing with less reactive aryl halides.

A proposed synthetic pathway utilizing the Williamson ether synthesis is outlined below. This approach is favored for its generally milder conditions and broad substrate scope. The key step involves the nucleophilic attack of the phenoxide derived from a 3-hydroxybenzoic acid ester onto an activated pyrimidine ring, such as 2-chloropyrimidine.

Step-by-Step Synthetic Protocol:
  • Protection of the Carboxylic Acid: The carboxylic acid of 3-hydroxybenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent its interference in the subsequent base-mediated reaction. This can be achieved via Fischer esterification using the corresponding alcohol under acidic catalysis.

  • Deprotonation to Form the Phenoxide: The protected 3-hydroxybenzoic acid ester is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Nucleophilic Aromatic Substitution: 2-Chloropyrimidine is added to the reaction mixture. The phenoxide displaces the chloride from the pyrimidine ring in a nucleophilic aromatic substitution reaction. The reaction may be heated to facilitate the substitution.

  • Deprotection of the Carboxylic Acid: The resulting ester is hydrolyzed back to the carboxylic acid. This is typically achieved by saponification using a base like sodium hydroxide (NaOH) in a water/alcohol mixture, followed by acidification to protonate the carboxylate salt.

  • Purification: The final product, 3-(Pyrimidin-2-yloxy)benzoic acid, is purified using standard techniques such as recrystallization or column chromatography to yield the analytically pure compound.

Synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid start 3-Hydroxybenzoic acid ester Methyl 3-hydroxybenzoate start->ester 1. MeOH, H+ (cat.) phenoxide Methyl 3-(pyrimidin-2-yloxy)benzoate ester->phenoxide 2. NaH, DMF 3. 2-Chloropyrimidine final 3-(Pyrimidin-2-yloxy)benzoic acid phenoxide->final 4. NaOH, H2O/MeOH 5. H3O+

Caption: Proposed Williamson ether synthesis workflow for 3-(Pyrimidin-2-yloxy)benzoic acid.

Anticipated Biological Activities: Insights from the Pyrimidine Moiety

The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, exhibiting a remarkable range of pharmacological activities.[7][8][9] This versatility stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a frequent component of enzyme inhibitors and receptor ligands.

Anticancer Potential

Many pyrimidine derivatives are potent anticancer agents, often acting as antimetabolites or kinase inhibitors.[1][10] Drugs like 5-fluorouracil disrupt DNA synthesis in rapidly dividing cancer cells, while kinase inhibitors containing the pyrimidine core, such as Imatinib, target specific signaling pathways crucial for tumor growth and survival.

Table 1: Examples of Biologically Active Pyrimidine Derivatives

CompoundBiological ActivityMechanism of Action / TargetReference
5-Fluorouracil AnticancerInhibits thymidylate synthase, disrupting DNA synthesis.[11]
Zidovudine (AZT) Antiviral (Anti-HIV)Inhibits viral reverse transcriptase.[12]
Rosuvastatin AntihyperlipidemicInhibitor of HMG-CoA reductase.N/A
Minoxidil AntihypertensiveOpens potassium channels, leading to vasodilation.[11]
Baricitinib Anti-inflammatoryJanus kinase (JAK) inhibitor.N/A
Anti-inflammatory Activity

Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties.[11][13] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[13][14] The NF-κB pathway is a critical regulator of the immune response, and its dysregulation is implicated in numerous inflammatory diseases.[15]

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Degradation releases NFkB_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Initiates Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Activates Screening Cascade cluster_hit_validation Hit Validation & Secondary Assays cluster_lead_optimization Lead Optimization start Synthesis & Purification of 3-(Pyrimidin-2-yloxy)benzoic acid primary_screening Primary Screening: In Vitro Cytotoxicity (e.g., MTT Assay) Broad-Spectrum Antimicrobial Assay start->primary_screening anticancer Anticancer Pathway - Kinase Inhibition Assays - Apoptosis Assays primary_screening->anticancer If Cytotoxic anti_inflammatory Anti-inflammatory Pathway - COX Inhibition Assays - NF-κB Reporter Assays primary_screening->anti_inflammatory Based on Structural Analogy antimicrobial Antimicrobial Pathway - MIC/MBC Determination - Mechanism of Action Studies primary_screening->antimicrobial If Antimicrobial Activity admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) anticancer->admet anti_inflammatory->admet antimicrobial->admet in_vivo In Vivo Efficacy Studies (e.g., Xenograft models, Infection models) admet->in_vivo

Caption: Proposed screening cascade for the biological evaluation of 3-(Pyrimidin-2-yloxy)benzoic acid.

Conclusion

While 3-(Pyrimidin-2-yloxy)benzoic acid remains an uncharacterized molecule, a thorough analysis of its constituent chemical motifs provides a strong rationale for its investigation as a potential therapeutic agent. The fusion of the pharmacologically privileged pyrimidine core with the versatile benzoic acid scaffold suggests a high probability of discovering novel biological activities, particularly in the realms of oncology, inflammation, and infectious diseases. The synthetic pathways are feasible, and the proposed screening protocols are robust and well-established. This guide serves as a foundational document to inspire and direct future research into this promising compound, potentially unlocking a new class of therapeutic agents.

References

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (URL: [Link])

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. (URL: [Link])

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (URL: [Link])

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC - PubMed Central. (URL: [Link])

  • The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH. (URL: [Link])

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. (URL: [Link])

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. (URL: [Link])

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. (URL: [Link])

  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. (URL: [Link])

  • Antimicrobial activity of phenol and benzoic acid derivatives. Request PDF - ResearchGate. (URL: [Link])

  • Williamson Ether Synthesis. YouTube. (URL: [Link])

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. (URL: [Link])

  • NF-κB. Wikipedia. (URL: [Link])

  • (PDF) Pyrimidine and its biological activity: a review. ResearchGate. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (URL: [Link])

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: [Link])

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (...). Protocols.io. (URL: [Link])

  • The NF-kB Signaling Pathway. Creative Diagnostics. (URL: [Link])

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. (URL: [Link])

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. (URL: [Link])

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. (URL: [Link])

  • Williamson Ether Synthesis. Chemistry LibreTexts. (URL: [Link])

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (URL: [Link])

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press. (URL: [Link])

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. (URL: [Link])

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. (URL: [Link])

  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis. (URL: [Link])

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. (URL: [Link])

  • Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. MDPI. (URL: [Link])

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (URL: [Link])

  • Aspirin. Wikipedia. (URL: [Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. (URL: [Link])

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. (URL: [Link])

  • Williamson Ether Synthesis Guide. Scribd. (URL: [Link])

  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. PubMed. (URL: [Link])

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The Meta-Biaryl Ether: 3-(Pyrimidin-2-yloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Agrochemical Synthesis

Executive Summary

The 3-(Pyrimidin-2-yloxy)benzoic acid scaffold represents a privileged substructure in medicinal chemistry, characterized by a meta-substituted biaryl ether linkage. Unlike its ortho-substituted congeners (exemplified by the herbicide Bispyribac-sodium), the meta-isomer serves as a critical linear spacer in drug design. This geometry allows the benzoic acid moiety to engage solvent-exposed polar regions while positioning the pyrimidine ring to exploit hydrophobic pockets in targets such as HIV-1 Reverse Transcriptase (NNRTIs) , GPR119 , and various Tyrosine Kinases .

This guide synthesizes the chemical reactivity, synthetic protocols, and structure-activity relationships (SAR) of this scaffold, providing a roadmap for its application in lead optimization.

Chemical Architecture & Pharmacophore Logic

The core structure consists of a benzoic acid ring linked to a pyrimidine ring via an ether oxygen at the C3 position. This specific connectivity offers three distinct medicinal chemistry advantages:

  • Metabolic Stability: The diaryl ether bond is significantly more resistant to in vivo hydrolysis than esters or amides, extending the half-life of the pharmacophore.

  • Conformational Flexibility: The C–O–C bond angle (approx. 120°) allows the two aromatic rings to adopt a "twisted" conformation relative to each other. This breaks planarity, improving solubility and allowing the molecule to fit into non-planar active sites.

  • Electronic Tuning: The pyrimidine ring is electron-deficient. When linked to the electron-rich phenol (precursor to the benzoic acid), it lowers the pKa of the system and can participate in pi-stacking interactions with phenylalanine or tyrosine residues in receptor pockets.

Structural Comparison: Meta vs. Ortho
  • Ortho (2,6-bis): Found in Bispyribac-sodium . The bulky ortho-substituents force a rigid, orthogonal conformation, ideal for the specific pocket of Acetolactate Synthase (ALS) in plants.

  • Meta (3-substituted): Found in HIV-1 NNRTIs and Kinase Inhibitors . The meta-linkage provides a "linear-bent" geometry, extending the molecule to bridge distal binding sites (e.g., the NNRTI binding pocket to the solvent front).

Synthetic Methodology: The Approach

The construction of the 3-(Pyrimidin-2-yloxy)benzoic acid core relies almost exclusively on Nucleophilic Aromatic Substitution (


) . The reaction involves the attack of a phenoxide (derived from 3-hydroxybenzoic acid) on an activated 2-halopyrimidine.
Mechanism & Causality

The 2-position of the pyrimidine ring is highly electrophilic due to the inductive withdrawal of the two adjacent nitrogen atoms. This makes it susceptible to attack by the nucleophilic oxygen of the 3-hydroxybenzoate.

  • Leaving Group: Chlorine is the standard leaving group (2-chloropyrimidine). While fluorine reacts faster (

    
     rate 
    
    
    
    ), the cost/benefit ratio usually favors the chloride.
  • Base Selection: A weak base like Potassium Carbonate (

    
    )  is preferred over strong bases (NaH) to minimize side reactions (e.g., decarboxylation or hydrolysis of esters if present).
    
  • Solvent: Polar aprotic solvents (DMF, DMSO, or NMP ) are required to solvate the cation (

    
    ) and leave the phenoxide anion "naked" and reactive.
    
Diagram: Synthesis Pathway & Logic

SynthesisPath SM1 3-Hydroxybenzoic Acid (Nucleophile) Reagents K2CO3, DMF 100°C, 4-12h SM1->Reagents SM2 2-Chloropyrimidine (Electrophile) SM2->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Addition Product 3-(Pyrimidin-2-yloxy) benzoic acid Intermediate->Product Elimination (-KCl)

Caption: The


 pathway requires activation of the phenol followed by addition-elimination at the electron-deficient pyrimidine C2 position.
Detailed Experimental Protocol

Objective: Synthesis of 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (Representative Analog). Note: This protocol is adaptable for the unsubstituted pyrimidine by changing the starting material.

Materials
  • 3-Hydroxybenzoic acid (1.0 eq)

  • 2-Chloro-4,6-dimethoxypyrimidine (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • DMF (N,N-Dimethylformamide), anhydrous (5 mL per mmol substrate)

  • HCl (1N) for workup

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzoic acid (10 mmol, 1.38 g) in dry DMF (50 mL). Add

    
     (25 mmol, 3.45 g) in one portion.
    
    • Why: The excess base ensures complete deprotonation of the carboxylic acid (forming the carboxylate) and the phenol (forming the phenoxide). The phenoxide is the active nucleophile.

  • Coupling: Stir the suspension at room temperature for 30 minutes. Add 2-chloro-4,6-dimethoxypyrimidine (11 mmol, 1.92 g).

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) for 6–12 hours. Monitor by TLC or LC-MS.
    
    • Checkpoint: The reaction is complete when the starting phenol is consumed. The product will appear as a more non-polar spot on TLC (if esterified) or analyzed via LC-MS [M+H]+.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (200 mL). The solution should be basic (pH ~10).

  • Precipitation: Slowly acidify the aqueous solution with 1N HCl to pH 3–4.

    • Observation: A white to off-white precipitate should form. This is the free acid product.

  • Purification: Filter the solid, wash with water (3 x 20 mL) to remove residual DMF and inorganic salts. Dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications & SAR
A. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Research indicates that aryl benzamides linked to pyrimidines via oxygen serve as "torsionally flexible" inhibitors.[1]

  • Role of the Scaffold: The benzoic acid moiety is often converted to a benzamide. The pyrimidine ring sits in a hydrophobic pocket (Tyr181, Tyr188), while the amide linker extends towards the solvent interface.

  • Key SAR Insight: Substitution on the pyrimidine ring (e.g., 4,6-dimethyl or 4,6-dimethoxy) is critical for filling the hydrophobic pocket. The ether oxygen allows the pyrimidine to rotate and optimize

    
    -
    
    
    
    stacking interactions with aromatic residues in the binding site.
B. GPR119 Agonists (Metabolic Disorders)

GPR119 is a lipid-sensing GPCR. Agonists often require a polar "head" (the benzoic acid/derivative) and a lipophilic "tail" (the pyrimidine).

  • Design Strategy: The 3-(pyrimidin-2-yloxy) motif mimics the endogenous lipid ligands' flexibility.

  • Modification: The carboxylic acid is frequently derivatized into a piperidine-carbamate or similar heterocycle to improve oral bioavailability and reduce clearance.

C. Agrochemical Cross-Reference (Bispyribac)

While Bispyribac is a 2,6-bis substituted derivative, its mechanism (ALS inhibition) validates the chemical stability of the pyrimidinyl-ether bond in harsh environmental conditions (UV light, soil pH). This stability is a translational asset for pharmaceutical applications, suggesting these drugs will have low spontaneous degradation rates.

Diagram: SAR Decision Tree

SAR Core 3-(Pyrimidin-2-yloxy) benzoic acid Core Zone1 Benzoic Acid Moiety (Polar Contact) Core->Zone1 Zone2 Ether Linker (Flexibility) Core->Zone2 Zone3 Pyrimidine Ring (Hydrophobic/Pi-Stacking) Core->Zone3 Mod1 Convert to Benzamide/Ester -> HIV-1 NNRTI Potency Zone1->Mod1 Mod2 Maintain Oxygen -> Metabolic Stability vs Amide Zone2->Mod2 Mod3 4,6-Dimethoxy Subs. -> Increased Lipophilicity (GPR119) Zone3->Mod3 Mod4 4-Amino/Chloro Subs. -> Kinase Hinge Binding Zone3->Mod4

Caption: Structure-Activity Relationship (SAR) map highlighting the modularity of the scaffold for different therapeutic targets.

Analytical Characterization Data (Reference Values)
  • 1H NMR (DMSO-d6, 500 MHz):

    • 
       13.1 (br s, 1H, COOH)
      
    • 
       8.65 (d, 2H, Pyrimidine H-4,6)
      
    • 
       7.85 (d, 1H, Benzoic H-6)
      
    • 
       7.70 (s, 1H, Benzoic H-2)
      
    • 
       7.55 (t, 1H, Benzoic H-5)
      
    • 
       7.40 (d, 1H, Benzoic H-4)
      
    • 
       7.20 (t, 1H, Pyrimidine H-5)
      
  • MS (ESI): m/z calculated for

    
    
    
    
    
    ; found 217.1.
References
  • Mohasoa, L. C., et al. (2025).[1] "Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs." Arkivoc, 2025(3), 12434.[1] Link

  • PubChem. (n.d.). "3-(Pyrimidin-2-yloxy)benzoic acid (CID 2763560)."[2] National Center for Biotechnology Information. Link

  • Yang, Z., et al. (2017).[3] "Synthesis and biological evaluation of pyrimidine derivatives with diverse azabicyclic ether/amine as novel GPR119 agonist." Bioorganic & Medicinal Chemistry, 25(14), 3697-3705. Link

  • Shimizu, T., et al. (2002). "Acetolactate synthase inhibitors." Herbicide Classes in Development, 1-32. (Context on Bispyribac/Pyrimidinyl carboxy herbicides). Link

Sources

Technical Guide: Safety and Handling of 3-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 3-(Pyrimidin-2-yloxy)benzoic Acid (CAS 176034-07-4) Content Type: Technical Whitepaper / Operational Guide Audience: Research Scientists, Process Chemists, and HSE Managers.

Executive Summary & Chemical Identity

3-(Pyrimidin-2-yloxy)benzoic acid (CAS: 176034-07-4) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (e.g., herbicide scaffolds similar to the pyrimidinyl-benzoate class) and pharmaceutical intermediates.[1][2][3] As a benzoic acid derivative featuring a pyrimidinyl ether linkage, it presents a dual chemical profile: the reactivity of a carboxylic acid and the biological activity potential of the pyrimidine pharmacophore.

This guide defines the operational standards for handling this compound in research and scale-up environments, moving beyond generic safety data sheets (SDS) to address specific solubility behaviors, dust control, and emergency neutralization protocols.

Physicochemical Profile
PropertySpecificationOperational Implication
CAS Number 176034-07-4Unique identifier for inventory/regulatory tracking.
Formula C₁₁H₈N₂O₃Molecular Weight: 216.19 g/mol .[2]
Appearance White to off-white crystalline solidHigh potential for electrostatic dust generation.
Acidity (pKa) ~3.8 - 4.2 (Predicted)Corrosive to mucous membranes; forms salts with weak bases.
Solubility Low in water; Soluble in DMSO, DMF, MeOHUse polar organic solvents for cleaning; aqueous base for dissolution.
Melting Point >180°C (Typical for class)Thermally stable under standard drying conditions.

Hazard Identification & Toxicology (The "Why")

Expertise Insight: While often classified generically as an "Irritant," the specific danger of this compound lies in its acidic nature combined with lipophilic penetration . The pyrimidine ring enhances lipid solubility, potentially allowing the acidic moiety to penetrate the stratum corneum more effectively than simple benzoic acid.

Core Hazards (GHS Classification)
  • Skin Irritation (Category 2): Causes localized dermatitis upon contact. The ether linkage is stable, meaning the molecule remains intact on the skin, prolonging irritation.

  • Eye Irritation (Category 2A/1): High risk.[4] As a free acid, contact with the eye's aqueous humor (pH 7.4) will drive rapid proton dissociation, causing immediate pH drop and protein denaturation on the corneal surface.

  • STOT-SE (Category 3): Inhalation of dust triggers respiratory tract irritation.

Toxicological Mechanisms
  • Protonation Damage: Direct tissue damage via proton donation to cell membrane proteins.

  • Metabolic Fate: Likely metabolized via glucuronidation at the carboxylate tail. The pyrimidine ether bond is generally resistant to rapid hydrolysis, potentially extending systemic half-life if ingested.

Risk Management & Engineering Controls

Trustworthiness: The following protocol is a self-validating system. If the "Dust Check" step fails, the engineering controls must be escalated before proceeding.

Hierarchy of Controls Workflow

HandlingProtocol Start Start: Weighing & Handling Assessment Risk Assessment: Quantity > 1g OR Fine Powder? Start->Assessment Hood Engineering Control: Chemical Fume Hood (Face Velocity > 0.5 m/s) Assessment->Hood No (Standard) GloveBox Escalation: Powder Containment Hood / Glove Box Assessment->GloveBox Yes (High Dust Risk) PPE PPE Layer: Nitrile Gloves (Double), Safety Glasses, Lab Coat, N95 (if open handling) Hood->PPE GloveBox->PPE Process Solubilization: Add Solvent (DMSO/MeOH) to Solid PPE->Process Waste Disposal: Organic Waste Stream (Acidic) Process->Waste

Caption: Decision matrix for engineering controls based on quantity and physical state to minimize inhalation exposure.

Specific Handling Protocols
  • Weighing: Always weigh inside a fume hood. If the balance is outside, use a tare vessel with a sealable cap. Never transport open weigh boats across the lab.

  • Solubilization: Add the solvent to the solid, not the reverse, to prevent displacing light powder into the air.

  • Glassware Cleaning: Do not rinse initially with water, as the compound will precipitate and stick to the glass.

    • Correct Protocol: Rinse with Acetone or Methanol

      
       Water 
      
      
      
      Base bath (if needed).

Synthesis & Stability Logic

Understanding the synthesis pathway aids in identifying impurities (e.g., 2-chloropyrimidine or 3-hydroxybenzoic acid) which may have different toxicity profiles.

SynthesisPathway Reactant1 3-Hydroxybenzoic Acid (Nucleophile) Condition Base (K2CO3) Solvent (DMF/DMSO) Heat (>100°C) Reactant1->Condition Reactant2 2-Chloropyrimidine (Electrophile) Reactant2->Condition Product 3-(Pyrimidin-2-yloxy)benzoic acid (Target) Condition->Product SNAr Mechanism Impurity Potential Impurity: Unreacted 2-Chloropyrimidine (Sensitizer) Condition->Impurity Incomplete Rxn

Caption: Synthesis via Nucleophilic Aromatic Substitution (SNAr). Note the risk of unreacted chloropyrimidine residues.

Stability & Storage
  • Hydrolysis: The ether linkage is stable to base but may hydrolyze under prolonged reflux in strong aqueous acid.

  • Storage Condition: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can cause clumping and dosing errors.

  • Incompatibilities: Strong oxidizers (peroxides, permanganates) and strong reducing agents.

Emergency Response & First Aid

Authoritative Grounding: Procedures are based on standard protocols for organic acids (Benzoic Acid analogs).

ScenarioImmediate ActionScientific Rationale
Eye Contact Irrigate immediately for 15+ minutes. Lift eyelids.The acidity causes rapid protein coagulation. Immediate dilution is critical to restore pH balance.
Skin Contact Wash with soap and water.[4] Do not use solvents. Solvents (ethanol/DMSO) will dissolve the compound and carry it deeper into the dermal layers.
Inhalation Move to fresh air.[4][5] If wheezing, seek medical aid.Fine acidic dust irritates the alveoli; observation for delayed edema is prudent for large exposures.
Spill (Solid) Cover with wet paper towel to prevent dust, then wipe up.Wetting the powder prevents aerosolization during cleanup.
Spill (Solution) Neutralize with Sodium Bicarbonate (NaHCO₃) before wiping.Neutralization converts the acid to the water-soluble, less volatile sodium salt.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 2763560, 3-(Pyrimidin-2-yloxy)benzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for 3-(Pyrimidin-2-yloxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid

Abstract

This document provides a comprehensive, three-step experimental protocol for the synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves an initial protection of the carboxylic acid functionality of 3-hydroxybenzoic acid via Fischer esterification, followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-chloropyrimidine, and concluding with a saponification step to yield the final product. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, characterization data, and essential safety protocols.

Introduction and Scientific Background

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The molecule 3-(Pyrimidin-2-yloxy)benzoic acid serves as a key intermediate, enabling the synthesis of more complex molecular architectures for drug discovery programs.[2]

The synthesis described herein is a robust and logical sequence designed to maximize yield and purity by circumventing potential side reactions. The core of this protocol is the formation of a diaryl ether linkage, which is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective because the pyrimidine ring is an electron-deficient heterocycle, which facilitates the displacement of a leaving group (in this case, chloride) at the C2 position by a nucleophile.[3][4]

The causality for the three-step approach is as follows:

  • Esterification: The carboxylic acid of the 3-hydroxybenzoic acid starting material is a potential nucleophile and can interfere with the desired O-arylation. Converting it to a methyl ester protects this group, ensuring the reaction proceeds specifically at the hydroxyl group.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The phenoxide, generated in situ from methyl 3-hydroxybenzoate using a base, acts as the nucleophile. It attacks the electron-poor C2 position of 2-chloropyrimidine, displacing the chloride ion and forming the desired carbon-oxygen bond.[6][7]

  • Saponification (Hydrolysis): The final step is the deprotection of the carboxylic acid via base-catalyzed hydrolysis of the methyl ester, yielding the target molecule.[5]

Overall Reaction Scheme

The synthesis proceeds in three distinct stages:

Step 1: Esterification

3-Hydroxybenzoic acid → Methyl 3-hydroxybenzoate

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Methyl 3-hydroxybenzoate + 2-Chloropyrimidine → Methyl 3-(pyrimidin-2-yloxy)benzoate

Step 3: Saponification

Methyl 3-(pyrimidin-2-yloxy)benzoate → 3-(Pyrimidin-2-yloxy)benzoic acid

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow of the synthesis protocol.

G cluster_0 Step 1: Esterification cluster_1 Step 2: S N Ar Coupling cluster_2 Step 3: Saponification A Dissolve 3-Hydroxybenzoic Acid in Methanol B Add Sulfuric Acid (cat.) A->B C Reflux Reaction Mixture B->C D Workup & Purification C->D E Isolate Methyl 3-hydroxybenzoate D->E F Combine Methyl 3-hydroxybenzoate, 2-Chloropyrimidine, & K2CO3 in DMF E->F Proceed to Coupling G Heat Reaction Mixture F->G H Monitor Reaction by TLC G->H I Aqueous Workup H->I J Isolate Methyl 3-(pyrimidin-2-yloxy)benzoate I->J K Dissolve Ester in THF/Water J->K Proceed to Hydrolysis L Add Lithium Hydroxide (LiOH) K->L M Stir at Room Temperature L->M N Acidify with HCl M->N O Isolate 3-(Pyrimidin-2-yloxy)benzoic acid N->O

Caption: Workflow for the three-step synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )SupplierNotes
3-Hydroxybenzoic acid99-06-9138.12Sigma-AldrichPurity ≥99%
2-Chloropyrimidine1722-12-9114.54Sigma-AldrichPurity ≥98%
Methanol (Anhydrous)67-56-132.04Fisher ScientificACS Grade
Sulfuric Acid (H₂SO₄)7664-93-998.08VWRConcentrated (98%)
Potassium Carbonate (K₂CO₃)584-08-7138.21Sigma-AldrichAnhydrous, fine powder
N,N-Dimethylformamide (DMF)68-12-273.09Fisher ScientificAnhydrous
Lithium Hydroxide (LiOH)1310-65-223.95Sigma-AldrichAnhydrous
Tetrahydrofuran (THF)109-99-972.11Fisher ScientificACS Grade
Hydrochloric Acid (HCl)7647-01-036.46VWR2 M solution
Ethyl Acetate141-78-688.11Fisher ScientificACS Grade
Hexanes110-54-386.18Fisher ScientificACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01VWRSaturated solution
Brine7647-14-558.44Lab-preparedSaturated NaCl solution
Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichAnhydrous
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • NMR spectrometer, Mass spectrometer, Melting point apparatus

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Esterification)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol).

  • Reagent Addition: Add 120 mL of anhydrous methanol. Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6-8 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a solid or oil.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography on silica gel. Expected yield: ~90-95%.

Step 2: Synthesis of Methyl 3-(pyrimidin-2-yloxy)benzoate (SNAr Coupling)
  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, combine methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol), 2-chloropyrimidine (7.53 g, 65.7 mmol), and anhydrous potassium carbonate (18.1 g, 131.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction by TLC (2:1 Hexanes:Ethyl Acetate) until the starting benzoate is consumed.

  • Workup: Cool the reaction to room temperature and pour it into 500 mL of cold water.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash thoroughly with water (3 x 100 mL) to remove DMF, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography to yield the pure product. Expected yield: ~75-85%.

Step 3: Synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid (Saponification)
  • Reaction Setup: Dissolve methyl 3-(pyrimidin-2-yloxy)benzoate (10.0 g, 43.4 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add lithium hydroxide (2.08 g, 86.8 mmol, 2.0 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the hydrolysis by TLC, observing the disappearance of the starting ester.

  • Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the solid with cold water until the filtrate is neutral, then dry under vacuum to afford the final product, 3-(Pyrimidin-2-yloxy)benzoic acid. Expected yield: ~90-98%.

Characterization and Expected Results

The final product should be a white to off-white solid.

ParameterExpected Value
Physical Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol [8]
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.2 (s, 1H, COOH), 8.7 (d, 2H, pyrimidine), 7.9 (d, 1H, Ar), 7.8 (s, 1H, Ar), 7.6 (t, 1H, Ar), 7.4 (dd, 1H, Ar), 7.3 (t, 1H, pyrimidine). (Predicted)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 166.5, 163.8, 158.5 (2C), 151.7, 131.9, 130.4, 126.1, 122.0, 118.9, 111.3. (Predicted)
Mass Spectrometry (ESI-) m/z: 215.0 [M-H]⁻
Purity (HPLC) ≥97%[2]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Hydroxybenzoic acid: May cause skin and eye irritation.[9]

  • 2-Chloropyrimidine: Toxic and an irritant. Handle with care.

  • Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Add to solutions slowly and carefully.

  • DMF: A potential teratogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Causes skin and eye irritation.[10]

  • Lithium Hydroxide: Corrosive. Causes burns to skin and eyes.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • ResearchGate. Benzothiazolo[3,2-a]pyrimidines and benzothiazolo[3,2-a]purines: synthesis and bioactivity prediction. Available at: [Link]

  • Chem-Impex. 3-(pirimidin-2-iloxi)benzaldehído. Available at: [Link]

  • Arkivoc. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

  • Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. Available at: [Link]

  • PMC. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. Available at: [Link]

  • ChemSynthesis. 3-(pyrimidin-2-yl-sulfamoyl)-benzoic acid. Available at: [Link]

  • PubChem. 3-(Pyridin-2-yl)benzoic acid. Available at: [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • MDPI. Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. Available at: [Link]

  • Preprints.org. Synthesis and Characterisation of Triazole, Pyrimidyl, Fluoroaniline, and Nitrobenzamide Derived Picrate Salts. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • ResearchGate. (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

  • ResearchGate. (PDF) Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Available at: [Link]

  • Google Patents. US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Available at: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: benzoic acid. Available at: [Link]

  • Wikipedia. Benzoic acid. Available at: [Link]

  • Chemsrc. 3-Chloro-2-hydroxybenzoic acid. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

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Purification of 3-(Pyrimidin-2-yloxy)benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the purification protocol for 3-(Pyrimidin-2-yloxy)benzoic acid , a critical pharmacophore often found in endothelin receptor antagonists and kinase inhibitors.

The purification strategy is dictated by the molecule's amphiphilic nature :

  • The Benzoic Acid Moiety (Acidic, pKa ~4.2): Allows for dissolution in mild base (bicarbonate/carbonate), enabling the separation of non-acidic impurities (e.g., unreacted 2-chloropyrimidine).

  • The Pyrimidine Ether Linkage (Lipophilic & Weakly Basic): Increases the molecule's organic solubility compared to the starting material (3-hydroxybenzoic acid) and introduces a weak basic site (pyrimidine nitrogen, pKa ~1.0), which influences solubility in strong acids.

Target Impurities to Remove:

  • 2-Chloropyrimidine: Neutral/Basic starting material.

  • 3-Hydroxybenzoic acid: Acidic starting material (difficult to separate by pH alone; requires recrystallization).

  • Inorganic Salts: NaCl/KCl from the coupling reaction.

Purification Strategy Overview

The protocol employs a "Two-Stage" purification architecture to ensure >99.5% HPLC purity.

StageMethodPrimary FunctionTarget Impurity Removal
I Acid-Base Reprecipitation Bulk CleanupRemoves neutral organics (2-chloropyrimidine) and inorganic salts.
II Thermal Recrystallization PolishingRemoves structurally similar acids (3-hydroxybenzoic acid) and colored oligomers.
Visual Workflow (Graphviz)

PurificationWorkflow Crude Crude Reaction Mixture (Solid/Oil) Dissolve Dissolve in 10% Na2CO3 (aq) pH ~9-10 Crude->Dissolve Wash Wash with Ethyl Acetate (Extract Neutrals) Dissolve->Wash Aqueous Aqueous Phase (Contains Product Salt) Wash->Aqueous OrganicWaste Organic Phase (Discard 2-Chloropyrimidine) Wash->OrganicWaste Remove Impurities Acidify Acidify with 2N HCl to pH 3-4 (Precipitation) Aqueous->Acidify Filter1 Filtration & Water Wash Acidify->Filter1 WetCake Wet Cake (Semi-Pure) Filter1->WetCake Recryst Recrystallization Solvent: EtOH/H2O (3:1) WetCake->Recryst FinalProduct Pure 3-(Pyrimidin-2-yloxy)benzoic acid (>99.5% Purity) Recryst->FinalProduct

Figure 1: Logical flow for the isolation of 3-(Pyrimidin-2-yloxy)benzoic acid, prioritizing the removal of neutral impurities before thermal polishing.

Detailed Protocols

Phase 1: Acid-Base Reprecipitation (Bulk Purification)

Rationale: This step utilizes the carboxylic acid functionality to separate the product from non-acidic side products generated during the SNAr coupling.

Reagents:

  • Sodium Carbonate (Na₂CO₃), 10% w/v aqueous solution.

  • Ethyl Acetate (EtOAc), ACS Grade.

  • Hydrochloric Acid (HCl), 2N solution.

Protocol:

  • Dissolution: Suspend the crude solid (10 g) in 10% Na₂CO₃ (100 mL). Stir at room temperature for 30 minutes.

    • Note: The solution should be clear. If solids remain, they are likely inorganic salts or insoluble polymer byproducts; filter these off before proceeding.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with Ethyl Acetate (2 x 50 mL).

    • Mechanism:[1][2][3] The product remains in the aqueous phase as the sodium benzoate salt. Unreacted 2-chloropyrimidine partitions into the EtOAc.

  • Phase Separation: Collect the lower aqueous layer. Discard the upper organic layer.

  • Precipitation: Cool the aqueous layer to 5-10°C in an ice bath. Slowly add 2N HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3.0 – 4.0.

    • Caution: Do not go below pH 2.0, as the pyrimidine ring may protonate (forming a soluble hydrochloride salt), leading to yield loss.

  • Filtration: Filter the resulting white precipitate via vacuum filtration. Wash the cake with cold water (3 x 20 mL) to remove trapped NaCl.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Phase 2: Thermal Recrystallization (Polishing)

Rationale: Acid-base workup often leaves trace amounts of starting material (3-hydroxybenzoic acid) which co-precipitates. Recrystallization from Ethanol/Water exploits the lipophilic difference between the product (diaryl ether) and the more hydrophilic hydroxy-acid impurity.

Solvent System: Ethanol : Water (3:1 v/v).

Protocol:

  • Slurry: Place the dried solid (from Phase 1) into a round-bottom flask equipped with a reflux condenser. Add Ethanol (5 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (approx. 78°C). The solid should dissolve completely.

    • Troubleshooting: If the solution is not clear at reflux, add more Ethanol in 1 mL increments. If colored particulates remain, treat with activated charcoal (5% w/w) for 10 minutes and filter hot.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Water (approx. 1/3 the volume of Ethanol used) until a faint turbidity persists, then add a few drops of Ethanol to clear it.

  • Nucleation: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring (approx. 2 hours).

    • Critical: Rapid cooling causes "oiling out" or entrapment of impurities.

  • Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

  • Final Drying: Dry under high vacuum at 55°C for 12 hours.

Analytical Validation

To certify the protocol's success, the following specifications must be met.

TestMethodAcceptance CriteriaNotes
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 99.5% AreaMonitor at 254 nm.
Identity 1H-NMR (DMSO-d6)Conforms to StructureLook for Pyrimidine doublets (δ ~8.6, 7.2 ppm) and Benzoic protons.
Melting Point Capillary MethodDistinct, sharp rangeLiterature precedents for similar ethers suggest ~180-200°C range (verify with specific batch).
Residual Solvent GC-Headspace< 5000 ppm (EtOH)ICH Q3C limits apply.
1H-NMR Diagnostic Signals (DMSO-d6)
  • δ 13.0 ppm (br s, 1H): Carboxylic acid -OH (Disappears with D₂O shake).

  • δ 8.6 ppm (d, 2H): Pyrimidine C4/C6 protons (Deshielded by Nitrogen).

  • δ 7.1-7.8 ppm (m, 4H): Benzoic acid aromatic ring protons.

  • δ 7.2 ppm (t, 1H): Pyrimidine C5 proton.

Troubleshooting & Optimization

Issue: "Oiling Out" during Recrystallization

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or cooling is too rapid.

  • Solution: Increase the ratio of Ethanol (solvent) to Water (anti-solvent). Seed the solution with a pure crystal at 50°C during the cooling ramp.

Issue: Low Yield (<60%)

  • Cause: pH during Phase 1 was too low (< pH 2.0).

  • Mechanism: The pyrimidine ring protonates, forming a water-soluble cation [Product-H]⁺[Cl]⁻.

  • Solution: Strictly monitor pH during acidification. Stop at pH 3.5.

Issue: Persistent Yellow Color

  • Cause: Oxidation byproducts of the phenolic starting material.

  • Solution: Use activated carbon during the hot filtration step in Phase 2.

References

  • General Synthesis of Pyrimidinyl Ethers: Luo, Z., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. MDPI. [Link] Context: Describes the synthesis and workup of similar pyridine/pyrimidine ether derivatives, validating the solvent choices.

  • USPTO Patent 3235588A. (1966). Purification of benzoic acid.
  • Solubility of Pyrimidine Compounds: Vertex Pharmaceuticals. (2012).[1] Compositions and methods for the production of pyrimidine and pyridine compounds. WO2012170976A2. Context: Provides precedents for the isolation of pyrimidine-substituted aromatics using acid-base precipitation.

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the mass spectrometry analysis of 3-(Pyrimidin-2-yloxy)benzoic acid, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. We detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The methodology leverages high-resolution mass spectrometry with electrospray ionization to achieve sensitive and specific detection and structural elucidation. This guide emphasizes the rationale behind key experimental parameters and provides a framework for the analysis of related small molecules.

Introduction: The Significance of 3-(Pyrimidin-2-yloxy)benzoic acid

3-(Pyrimidin-2-yloxy)benzoic acid is a small organic molecule featuring a pyrimidine ring linked to a benzoic acid moiety via an ether bond. Its molecular formula is C₁₁H₈N₂O₃ and it has a molecular weight of 216.19 g/mol .[1] The structural motifs present in this compound, namely the pyrimidine and benzoic acid groups, are prevalent in a wide array of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[2] The related compound, 3-(Pyrimidin-2-yloxy)benzaldehyde, is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents.[3] Given its structural features, 3-(Pyrimidin-2-yloxy)benzoic acid is a compound of significant interest for screening libraries and as a building block in medicinal chemistry.

Accurate and sensitive analytical methods are paramount for the characterization, purity assessment, and quantification of such novel compounds in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for the analysis of small molecules. This application note provides a detailed protocol for the analysis of 3-(Pyrimidin-2-yloxy)benzoic acid using LC-MS, with a focus on electrospray ionization (ESI) for ion generation and high-resolution mass analysis for unambiguous identification and structural confirmation.

Experimental Design and Rationale

The successful mass spectrometric analysis of a small molecule like 3-(Pyrimidin-2-yloxy)benzoic acid hinges on a carefully designed experimental workflow. The choices made at each step, from sample preparation to the selection of ionization mode and mass analyzer, are critical for obtaining high-quality, reproducible data.

Overall Analytical Workflow

The analytical workflow is designed to ensure the sample is introduced to the mass spectrometer in a state that is optimal for ionization and detection. This involves solubilizing the analyte, separating it from potential impurities using liquid chromatography, ionizing it efficiently, and then analyzing the resulting ions.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis Mass Spectrometry A Weighing of Analyte B Dissolution in LC-MS Grade Solvent A->B C Dilution to Working Concentration B->C D Injection onto Reversed-Phase C18 Column C->D Sample Injection E Gradient Elution with Acidified Mobile Phase D->E F Electrospray Ionization (Negative Ion Mode) E->F Eluent Introduction G Full Scan MS (High Resolution) F->G H Tandem MS (MS/MS) for Fragmentation G->H I I H->I Data Interpretation

Caption: Overall analytical workflow for 3-(Pyrimidin-2-yloxy)benzoic acid.

Rationale for Key Methodological Choices
  • Liquid Chromatography: A reversed-phase C18 column is selected due to the non-polar character of the benzene ring and the pyrimidine core. The inclusion of a polar functional group (carboxylic acid) necessitates a gradient elution with an organic modifier (acetonitrile or methanol) to ensure adequate retention and sharp peak shapes. The mobile phase is acidified with a small amount of formic acid. This serves two purposes: it suppresses the ionization of the carboxylic acid group during chromatography, leading to better retention on the reversed-phase column, and it provides a source of protons for potential positive ion mode analysis, although negative mode is preferred for this analyte.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is ideal for analyzing thermally labile molecules without causing in-source fragmentation.[4][5] For 3-(Pyrimidin-2-yloxy)benzoic acid, negative ion mode ESI is the logical choice. The carboxylic acid moiety is readily deprotonated to form a carboxylate anion, [M-H]⁻, which is a stable species in the gas phase. While the pyrimidine ring contains basic nitrogen atoms that could be protonated in positive ion mode, the acidity of the carboxylic acid group generally leads to more efficient ionization in negative mode.[6]

  • High-Resolution Mass Spectrometry: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is crucial for unambiguous identification. It allows for the determination of the accurate mass of the precursor and fragment ions, which in turn enables the calculation of the elemental composition. This high level of certainty is essential for confirming the identity of novel compounds.

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, tandem mass spectrometry is employed. The [M-H]⁻ ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its connectivity and the relative strengths of its chemical bonds.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on the specific instrumentation available.

Materials and Reagents
  • 3-(Pyrimidin-2-yloxy)benzoic acid (purity ≥95%)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid (≥99%)

  • LC-MS grade methanol (for cleaning)

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-(Pyrimidin-2-yloxy)benzoic acid and dissolve it in 1.0 mL of acetonitrile in a clean glass vial.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of LC-MS grade water and acetonitrile to achieve a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Liquid Chromatography Parameters
ParameterValue
Column C18, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Negative Ion Electrospray (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Analyzer TOF or Orbitrap
Scan Range (Full Scan) m/z 50 - 500
Acquisition Rate 2 spectra/second
Collision Energy (MS/MS) Ramped 10-40 eV

Results and Discussion

Expected Mass Spectra

In negative ion mode ESI, 3-(Pyrimidin-2-yloxy)benzoic acid is expected to readily lose a proton from its carboxylic acid group. The theoretical exact mass of the neutral molecule is 216.0535 g/mol . Therefore, the expected [M-H]⁻ ion will have a monoisotopic mass of 215.0462 m/z. High-resolution mass spectrometry should be able to measure this mass with an accuracy of <5 ppm.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion at m/z 215.0462 will provide valuable structural information. The fragmentation is likely to occur at the ether linkage, which is one of the more labile bonds in the molecule.

Fragmentation Pathway cluster_precursor [M-H]⁻ m/z 215.0462 cluster_fragments Predicted Fragments A Precursor Ion B Loss of CO₂ (decarboxylation) m/z 171.0560 A->B Collision-Induced Dissociation C Cleavage of C-O bond (phenoxy anion) m/z 121.0295 A->C Collision-Induced Dissociation D Cleavage of C-O bond (pyrimidinoxy anion) m/z 95.0249 A->D Collision-Induced Dissociation

Caption: Predicted fragmentation pathway for [M-H]⁻ of the analyte.

  • Decarboxylation: A common fragmentation pathway for carboxylate anions is the neutral loss of CO₂ (43.9898 Da). This would result in a fragment ion at m/z 171.0560.

  • Ether Bond Cleavage: The ether linkage can cleave in two ways. Cleavage of the C-O bond on the benzoic acid side would result in a phenoxy anion fragment corresponding to 3-carboxyphenoxide at m/z 121.0295. Alternatively, cleavage on the pyrimidine side would yield a pyrimidin-2-olate anion at m/z 95.0249. The relative abundance of these fragments will depend on the stability of the resulting ions and radicals. The pyrimidine ring is known for its stability, which might favor its retention as a charged fragment.[7]

The presence and accurate mass of these fragments would serve to confirm the structure of 3-(Pyrimidin-2-yloxy)benzoic acid.

Conclusion

The LC-MS method detailed in this application note provides a robust and reliable approach for the analysis of 3-(Pyrimidin-2-yloxy)benzoic acid. The combination of reversed-phase liquid chromatography with high-resolution mass spectrometry and tandem MS capabilities allows for the sensitive detection, accurate mass measurement, and unambiguous structural confirmation of this and structurally related compounds. This protocol serves as a valuable resource for researchers in drug discovery and development, facilitating the rapid and confident characterization of novel chemical entities.

References

  • Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate. [Link]

  • 3-(Pyridin-2-yl)benzoic acid. PubChem. [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. SpringerLink. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ScienceDomain International. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Taylor & Francis Online. [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. ResearchGate. [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. [Link]

  • Spectroscopy of Carboxylic Acids. YouTube. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • (PDF) pH Effects on Electrospray Ionization Efficiency. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. PubMed Central. [Link]

  • One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. MDPI. [Link]

Sources

Application Notes and Protocols: Leveraging 3-(Pyrimidin-2-yloxy)benzoic Acid as a Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology and inflammatory diseases.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. A recurring and highly successful structural motif in this field is the pyrimidine ring.[2] Its success stems from its structural resemblance to the adenine base of ATP, allowing it to act as a "hinge-binder" by forming key hydrogen bonds within the ATP-binding pocket of many kinases.[3][4] This mimicry provides a robust foundation for achieving potent and selective kinase inhibition.

This document outlines the prospective application of the 3-(Pyrimidin-2-yloxy)benzoic acid scaffold as a foundational structure for the development of novel kinase inhibitors. While this specific scaffold is presented here as an illustrative model, the principles, synthetic strategies, and evaluation protocols are broadly applicable to a wide range of pyrimidine-based inhibitors and are grounded in established medicinal chemistry and chemical biology workflows. We will explore the rationale behind its design, propose synthetic routes for library generation, and provide detailed protocols for its evaluation as a kinase inhibitor, from initial biochemical screens to cell-based validation.

Scaffold Rationale and Design Strategy

The 3-(Pyrimidin-2-yloxy)benzoic acid scaffold incorporates several key features that make it an attractive starting point for kinase inhibitor development:

  • The Pyrimidine Core: As discussed, this unit is a proven hinge-binding motif. The nitrogen atoms at positions 1 and 3 can form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.

  • The Ether Linkage: The phenoxy-ether linkage provides a semi-rigid connection to a solvent-exposed region, allowing for the exploration of a diverse range of substituents to enhance potency and selectivity.

  • The Benzoic Acid Moiety: The carboxylic acid group can serve multiple purposes. It can act as a hydrogen bond donor or acceptor, interact with charged residues (like a catalytic lysine), or serve as a handle for further chemical modification and property modulation. Its meta-positioning allows for vectorial projection of substituents into specific pockets of the kinase active site.

The overall design strategy is to utilize the pyrimidine as an anchor and systematically modify the benzoic acid ring to optimize interactions with the target kinase.

Synthesis of the Scaffold and Derivative Library

A robust synthetic strategy is paramount for generating a library of analogs to explore the structure-activity relationship (SAR). A plausible and efficient route to 3-(Pyrimidin-2-yloxy)benzoic acid and its derivatives is proposed below.

Protocol 1: Synthesis of 3-(Pyrimidin-2-yloxy)benzoic Acid

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a common method for creating aryl ethers.

Materials:

  • 2-Chloropyrimidine

  • Methyl 3-hydroxybenzoate

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Ether Formation:

    • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add 2-chloropyrimidine (1.1 eq) and K2CO3 (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield methyl 3-(pyrimidin-2-yloxy)benzoate.

  • Saponification:

    • Dissolve the resulting ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate to yield the final product, 3-(Pyrimidin-2-yloxy)benzoic acid.

This general procedure can be adapted to create a library of analogs by using variously substituted 3-hydroxybenzoates or by further modifying the carboxylic acid group (e.g., amide coupling).

Biochemical Evaluation of Kinase Inhibition

The first step in evaluating a new compound is to determine its ability to inhibit the enzymatic activity of the target kinase in a purified, cell-free system.[5] This is typically done by measuring the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ assay is a widely used luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[6]

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 3-(Pyrimidin-2-yloxy)benzoic acid derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute these stock solutions into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Prepare a master mix containing the kinase and its substrate in the assay buffer. Add 2.5 µL of this mix to each well.

    • Prepare a solution of ATP in the assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Assay Readout:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This will deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation:

Compound IDR1R2Target KinaseIC50 (nM)
Scaffold-01HCOOHKinase X1250
Analog-02FCOOHKinase X780
Analog-03HCONH2Kinase X>10000
...............

Table 1: Example of IC50 data for a series of 3-(Pyrimidin-2-yloxy)benzoic acid analogs against a target kinase.

Cell-Based Evaluation of Inhibitor Activity

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can enter cells, engage its target in a physiological context, and exert a desired biological effect.[7]

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a common method to assess the anti-proliferative effects of potential anticancer agents.

Materials:

  • Cancer cell line relevant to the kinase target

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Clear, flat-bottom 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

  • Assay Readout (Using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from these assays will guide the SAR exploration. The goal is to systematically modify the scaffold to improve potency, selectivity, and drug-like properties.[7]

Key Areas for Modification:

  • Benzoic Acid Ring Substituents: Adding small electron-withdrawing or donating groups (e.g., halogens, methyl, methoxy) can probe the electronic and steric requirements of the binding pocket.[8]

  • Carboxylic Acid Bioisosteres: If the carboxylic acid is detrimental to cell permeability or other properties, it can be replaced with bioisosteres like tetrazoles or acylsulfonamides.

  • Pyrimidine Ring Modifications: While often conserved for hinge binding, substitution at the 4, 5, or 6 positions of the pyrimidine can modulate selectivity and potency.

SAR_Flowchart cluster_0 Initial Phase cluster_1 Optimization Cycle Scaffold Synthesize Scaffold 3-(Pyrimidin-2-yloxy)benzoic acid BiochemAssay Biochemical Screen (e.g., ADP-Glo) Scaffold->BiochemAssay Test IC50 SAR_Design SAR-Guided Design (Modify R groups) BiochemAssay->SAR_Design Initial Hit (IC50 < 10 µM) Synthesis Synthesize Analogs SAR_Design->Synthesis Biochem_Opt Biochemical Assay (Potency & Selectivity) Synthesis->Biochem_Opt Biochem_Opt->SAR_Design Potency Data CellAssay Cell-Based Assay (Viability, Target Engagement) Biochem_Opt->CellAssay Potent Hits CellAssay->SAR_Design Cellular Activity Data PK_Props ADME/PK Profiling (Solubility, Permeability) CellAssay->PK_Props Active Hits Lead_Candidate Lead Candidate PK_Props->Lead_Candidate Optimized Properties

Caption: Iterative workflow for SAR-driven lead optimization.

Mechanism of Action: Binding Mode Hypothesis

Based on the extensive literature on pyrimidine-based inhibitors, we can hypothesize the binding mode of the 3-(Pyrimidin-2-yloxy)benzoic acid scaffold within a typical kinase ATP pocket.

Binding_Mode cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue SolventFront Solvent Front CatalyticLys Catalytic Lysine Pyrimidine Pyrimidine Ring Pyrimidine->Hinge H-Bonds BenzoicAcid Benzoic Acid BenzoicAcid->SolventFront Solvent Exposure BenzoicAcid->CatalyticLys Ionic/ H-Bond Interaction Linker Oxy Linker Linker->Gatekeeper Van der Waals Interaction

Caption: Hypothesized binding mode of the scaffold in a kinase active site.

Conclusion and Future Directions

The 3-(Pyrimidin-2-yloxy)benzoic acid scaffold represents a promising, albeit illustrative, starting point for the development of novel kinase inhibitors. Its synthesis is accessible, and it possesses the key structural features common to many successful, clinically approved drugs. The protocols detailed herein provide a comprehensive framework for synthesizing a focused library of analogs, evaluating their biochemical and cellular activity, and systematically optimizing their properties through a rigorous SAR campaign. Future work would involve screening this scaffold against a panel of kinases to identify initial hits, followed by structure-based design using co-crystal structures to guide the optimization of potency and selectivity, ultimately leading to the identification of a preclinical candidate.

References

  • Mineeva, I., & et al. (n.d.). Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]

  • Zhang, Y., & et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Retrieved from [Link]

  • (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. Retrieved from [Link]

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  • (n.d.). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl) -. PubMed. Retrieved from [Link]

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  • (n.d.). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

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  • (n.d.). 3-(pyrimidin-2-yl-sulfamoyl)-benzoic acid. ChemSynthesis. Retrieved from [Link]

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  • Pan, W., & et al. (2000). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

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Application Note & Protocols: A Strategic Approach to Developing Enzyme Assays for 3-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and characterization of novel enzyme inhibitors are foundational to modern therapeutic development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to strategically approach the development of robust enzyme assays for a novel compound, 3-(Pyrimidin-2-yloxy)benzoic acid. Lacking an established biological target, a rational, hypothesis-driven approach is essential. This guide outlines the justification for selecting three high-probability enzyme families—Cyclooxygenases (COX), Fatty Acid Amide Hydrolase (FAAH), and Tyrosine Kinases—based on the compound's structural motifs. We provide detailed, validated protocols for high-throughput, fluorescence-based assays for COX and FAAH, and a framework for a luminescence-based kinase assay. The causality behind experimental choices, the implementation of self-validating controls, and strategies for data interpretation and troubleshooting are explained to ensure scientific integrity and accelerate the discovery process.

Introduction and Target Rationale

3-(Pyrimidin-2-yloxy)benzoic acid is a small molecule featuring a pyrimidine ring linked via an ether bond to a benzoic acid moiety. While this specific compound has limited characterization in public literature, its structural components are prevalent in a wide range of pharmacologically active agents. A critical first step in characterizing a new chemical entity is to identify its potential enzymatic targets.[1] Our strategy is to leverage chemoinformatic insights by examining the known targets of structurally analogous compounds.

  • Cyclooxygenases (COX-1 & COX-2): The benzoic acid scaffold is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[3] COX enzymes (also known as Prostaglandin H Synthases) are bifunctional, possessing both a cyclooxygenase and a peroxidase activity to convert arachidonic acid into prostaglandins, which are key mediators of inflammation.[4][5]

  • Tyrosine Kinases: The pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved tyrosine kinase inhibitors.[6] Compounds with a substituted pyrimidine ring are known to be potent inhibitors of kinases like BCR-ABL, disrupting signaling pathways crucial for cancer cell proliferation.[6]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that terminates the signaling of endocannabinoids like anandamide.[7] Inhibitors of FAAH are of significant interest for treating pain and anxiety. The overall structure of 3-(Pyrimidin-2-yloxy)benzoic acid, combining aromatic and heterocyclic rings, bears resemblance to scaffolds known to interact with the active site of this enzyme.

This application note will provide the experimental frameworks to test the hypothesis that 3-(Pyrimidin-2-yloxy)benzoic acid inhibits one or more of these enzyme classes.

Compound Handling and Physicochemical Properties

Proper handling and solubilization of the test compound are paramount for generating reliable and reproducible data.

  • Solubility: The benzoic acid moiety suggests that solubility will be poor in neutral aqueous solutions but will increase with pH as the carboxylic acid deprotonates. For creating high-concentration stock solutions, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation. The solubility of the parent compound, benzoic acid, is low in water (3.44 g/L at 25°C) but high in organic solvents.[8]

  • Storage: The compound should be stored as a dry powder at 2-8°C, protected from light and moisture.[9][10] DMSO stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Vehicle Control: It is critical that all assays include a "vehicle control" containing the same final concentration of DMSO (or other solvent) as the wells with the test compound. Typically, this is kept at or below 1% (v/v) to avoid solvent-induced effects on enzyme activity.

Table 1: Compound Stock Solution Preparation
ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh solubilizing power for a wide range of organic molecules.
Stock Concentration 10-50 mMAllows for a wide range of final assay concentrations via serial dilution.
Preparation Weigh compound precisely and add solvent to the desired final concentration.Ensures accuracy of subsequent dilutions.
Storage -20°C in small, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol uses a fluorometric method to measure the peroxidase activity of COX enzymes, which is coupled to the cyclooxygenase reaction. The assay detects the oxidation of a probe by the hydroperoxidase activity of COX, which generates a fluorescent product. This method is sensitive, continuous, and suitable for high-throughput screening (HTS).[11]

Principle of the Assay

The bifunctional COX enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2) via its cyclooxygenase activity. The peroxidase component then reduces PGG2 to Prostaglandin H2 (PGH2).[4] This peroxidase activity can be measured using a sensitive probe that fluoresces upon oxidation. An inhibitor of the cyclooxygenase active site will prevent the formation of PGG2, thereby blocking the subsequent peroxidase reaction and resulting in a decrease in fluorescence.

COX_Pathway cluster_assay Assay Detection AA Arachidonic Acid COX COX-1 or COX-2 (Cyclooxygenase Activity) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase COX-1 or COX-2 (Peroxidase Activity) PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Probe_F Fluorescent Product Peroxidase->Probe_F Oxidation Inhibitor 3-(Pyrimidin-2-yloxy)benzoic acid (Test Inhibitor) Inhibitor->COX Probe_NF Non-Fluorescent Probe Probe_NF->Peroxidase

Caption: COX enzyme pathway and fluorometric assay principle.

Materials and Reagents
  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric Probe (e.g., Ampliflu Red or similar)

  • 3-(Pyrimidin-2-yloxy)benzoic acid (test compound)

  • Celecoxib (COX-2 selective positive control inhibitor)[12]

  • Ibuprofen (Non-selective positive control inhibitor)

  • Solid black 96-well or 384-well microplates

  • Fluorescence microplate reader (Ex/Em appropriate for the probe)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare fresh COX Assay Buffer. Keep on ice.

    • Prepare a working solution of Heme in the assay buffer.

    • Prepare a working solution of the fluorometric probe in assay buffer. Protect from light.

    • Prepare a working solution of Arachidonic Acid. Note: This is the reaction initiator.

    • Prepare serial dilutions of the test compound and control inhibitors in assay buffer. The final DMSO concentration should be constant across all wells (e.g., 0.5%).

  • Assay Plate Setup: Add reagents to the wells of a solid black microplate in the order listed in Table 2.

    Table 2: COX Assay Plate Layout
    Well TypeReagent 1: Buffer/InhibitorReagent 2: Enzyme + HemePre-IncubationReagent 3: Substrate Mix (Arachidonic Acid + Probe)
    100% Activity 50 µL Assay Buffer + DMSO25 µL COX Enzyme15 min @ 25°C25 µL Substrate Mix
    Inhibitor Wells 50 µL Test Compound dilutions25 µL COX Enzyme15 min @ 25°C25 µL Substrate Mix
    Positive Control 50 µL Celecoxib/Ibuprofen25 µL COX Enzyme15 min @ 25°C25 µL Substrate Mix
    No Enzyme 75 µL Assay Buffer + DMSO0 µL-25 µL Substrate Mix
  • Reaction and Measurement:

    • Add the enzyme solution to all wells except the "No Enzyme" background control.

    • Tap the plate gently to mix.

    • Pre-incubate the plate for 15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding the Substrate Mix to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the kinetic increase in fluorescence over 10-20 minutes at 25°C.

Data Analysis
  • Subtract the fluorescence values of the "No Enzyme" control from all other wells.

  • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

  • Normalize the data: % Inhibition = [1 - (Rateinhibitor / Rate100% Activity)] * 100.

  • Plot % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a sensitive, continuous fluorometric assay for FAAH activity, ideal for inhibitor screening. The assay uses a synthetic substrate that becomes highly fluorescent upon cleavage by FAAH.[13]

Principle of the Assay

FAAH is a serine hydrolase. The assay utilizes a substrate such as Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA), which is non-fluorescent.[14] FAAH catalyzes the hydrolysis of the amide bond, releasing arachidonic acid and the highly fluorescent 7-amino-4-methylcoumarin (AMC).[14][15] The rate of increase in fluorescence is directly proportional to FAAH activity.

FAAH_Assay cluster_products Products Substrate AAMCA Substrate (Non-Fluorescent) FAAH FAAH Enzyme Substrate->FAAH AA Arachidonic Acid FAAH->AA Hydrolysis AMC AMC (Fluorescent) FAAH->AMC Hydrolysis Inhibitor 3-(Pyrimidin-2-yloxy)benzoic acid (Test Inhibitor) Inhibitor->FAAH

Caption: Principle of the fluorometric FAAH inhibition assay.

Materials and Reagents
  • Recombinant human FAAH enzyme (or microsomal preparations from FAAH-expressing cells)[14]

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, 0.2% Triton X-100, pH 9.0)

  • AAMCA substrate

  • 3-(Pyrimidin-2-yloxy)benzoic acid (test compound)

  • URB597 (FAAH-specific positive control inhibitor)

  • Solid black 96-well or 384-well microplates

  • Fluorescence microplate reader (Ex/Em ~360/465 nm)[13]

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare FAAH Assay Buffer.

    • Prepare a concentrated stock of AAMCA substrate in DMSO. Create a working solution by diluting into the assay buffer. The final substrate concentration should be at or near its Kₘ (approx. 0.5 µM for AAMCA) to ensure sensitivity to competitive inhibitors.[14]

    • Prepare serial dilutions of the test compound and URB597 control inhibitor in assay buffer. Maintain a constant final DMSO concentration.

  • Assay Plate Setup:

    Table 3: FAAH Assay Plate Layout
    Well TypeReagent 1: Buffer/InhibitorReagent 2: FAAH EnzymePre-IncubationReagent 3: AAMCA Substrate
    100% Activity 50 µL Assay Buffer + DMSO25 µL FAAH Enzyme10 min @ 37°C25 µL AAMCA
    Inhibitor Wells 50 µL Test Compound dilutions25 µL FAAH Enzyme10 min @ 37°C25 µL AAMCA
    Positive Control 50 µL URB59725 µL FAAH Enzyme10 min @ 37°C25 µL AAMCA
    No Enzyme 75 µL Assay Buffer + DMSO0 µL-25 µL AAMCA
  • Reaction and Measurement:

    • Add the enzyme, test compound, and buffer to the plate as described above.

    • Pre-incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reactions by adding the AAMCA substrate solution.

    • Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader.

    • Measure the kinetic increase in fluorescence (Ex/Em ~360/465 nm) over 15-30 minutes.

Data Analysis

Data analysis is performed identically to the COX assay described in section 3.4.

Framework for Tyrosine Kinase Inhibition Assays

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, testing against a representative tyrosine kinase is a logical step.[6] A universal assay format for kinases measures the depletion of ATP, the common co-substrate for all kinases. Luminescence-based assays (e.g., Kinase-Glo®) are widely used for this purpose due to their high sensitivity and broad applicability.

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test inhibitor. The kinase phosphorylates its substrate, consuming ATP and producing ADP. In the second step, a detection reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to produce light. Therefore, high kinase activity results in low ATP and a low luminescent signal, while effective inhibition results in high ATP and a high luminescent signal.

Kinase Assay Workflow Substrate Substrate Kinase Kinase Substrate->Kinase ATP_start ATP ATP_start->Kinase Inhibitor Test Inhibitor Inhibitor->Kinase P-Substrate Phospho-Substrate ADP ADP ATP_left Remaining ATP Luciferase Luciferase ATP_left->Luciferase Consumed by Light Luminescent Signal Kinase->ADP Kinase->ATP_left Luciferase->Light Produces

Caption: General workflow for an ATP-depletion kinase assay.

General Protocol Outline
  • Set up the kinase reaction by adding kinase, peptide substrate, ATP, and test inhibitor to a white microplate.

  • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add the ATP detection reagent (e.g., Kinase-Glo®).

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate % inhibition based on the signal relative to high activity (low signal) and no activity (high signal) controls. Plot data and determine IC₅₀ as described previously.

Self-Validating Systems: Critical Controls and Troubleshooting

To ensure the trustworthiness of the results, each assay must be a self-validating system. This involves running a comprehensive set of controls.

Table 4: Essential Controls for Enzyme Assays
ControlPurposeExpected Outcome
No Enzyme Control Measures background signal from substrate/probe instability.Very low signal. High signal indicates substrate degradation.
Vehicle (DMSO) Control Defines 100% enzyme activity (0% inhibition).Highest rate of reaction/signal.
Positive Inhibitor Control Confirms the assay can detect inhibition.Dose-dependent inhibition with an IC₅₀ consistent with literature values.
Compound Interference Test Checks if the test compound intrinsically fluoresces/quenches or inhibits the reporter enzyme (luciferase).Run the assay without the primary enzyme. No signal change should be observed with the compound.

Troubleshooting Assay Interference: If the test compound is found to interfere with the assay signal (e.g., it is fluorescent at the same wavelengths as the probe), an orthogonal assay method may be required. Orthogonal methods use a different detection technology, such as measuring product formation by LC-MS/MS, which separates the analyte from interfering substances before detection.[16]

Determining Mechanism of Inhibition (MOI): Once a compound is confirmed as an inhibitor, further studies can elucidate its mechanism (e.g., competitive, non-competitive). This typically involves measuring inhibitor potency at different substrate concentrations.[2][17]

Conclusion

This application note provides a strategic and experimentally detailed guide for initiating the characterization of 3-(Pyrimidin-2-yloxy)benzoic acid. By employing a hypothesis-driven approach based on the compound's chemical structure, researchers can efficiently screen it against high-probability enzyme families. The detailed protocols for COX and FAAH assays, along with a framework for kinase screening, are designed to be robust, reliable, and amenable to a high-throughput environment. Adherence to the principles of rigorous controls and thoughtful data analysis will ensure the generation of high-quality, trustworthy data, forming a solid foundation for any subsequent drug discovery and development efforts.

References

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  • Eling, T., et al. (1998). Prostaglandin Synthases. In Comprehensive Toxicology. Elsevier.
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Application Note: Strategies for the Formulation of 3-(Pyrimidin-2-yloxy)benzoic acid for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formulation Challenge

3-(Pyrimidin-2-yloxy)benzoic acid is a small molecule featuring a heterocyclic pyrimidine ring linked via an ether bond to a benzoic acid moiety. This structure, common in drug discovery, presents a classic formulation challenge for in vitro studies. The presence of aromatic rings suggests significant hydrophobicity, while the carboxylic acid group offers a handle for pH-dependent solubility. For meaningful and reproducible results in cell-based assays, it is imperative to establish a formulation that ensures the compound remains in a soluble, monomeric state at the desired final concentrations without inducing artifacts from the delivery vehicle.

This guide provides a comprehensive framework and detailed protocols for the solubilization and preparation of 3-(Pyrimidin-2-yloxy)benzoic acid, ensuring scientific integrity and maximizing the reliability of experimental outcomes. We will address the causality behind procedural choices, from initial solvent selection to the final quality control checks in the assay plate.

Physicochemical Profile and Formulation Rationale

Understanding the physicochemical properties of a compound is the cornerstone of a rational formulation strategy. The structure of 3-(Pyrimidin-2-yloxy)benzoic acid dictates its likely behavior in aqueous solutions.

PropertyValue / PredictionImplication for Formulation
Molecular Formula C₁₂H₉NO₃-
Molecular Weight 215.20 g/mol [1]Standard for small molecules; molarity calculations are straightforward.
Calculated logP 1.9[1]Indicates moderate lipophilicity, predicting poor solubility in aqueous media like water or PBS.
H-Bond Donors 1[1]The carboxylic acid proton is the primary donor.
H-Bond Acceptors 4[1]Multiple nitrogen and oxygen atoms can accept hydrogen bonds.
Functional Group Carboxylic AcidAcidity (pKa of benzoic acid is ~4.2) means solubility will increase significantly in basic (pH > 6) aqueous solutions due to deprotonation to the more polar carboxylate anion.[2]

The predicted logP value points towards Dimethyl Sulfoxide (DMSO) as the most appropriate initial solvent for creating a high-concentration stock solution. The acidic nature of the molecule suggests that while it will be poorly soluble in neutral water, its solubility might be enhanced in a buffered basic solution, although this is less practical for standard cell culture media which are typically buffered around pH 7.4.

Core Protocol: High-Concentration Stock Solution in DMSO

The universally accepted method for solubilizing hydrophobic compounds for biological assays is to first create a concentrated stock in 100% DMSO.[3] This minimizes the volume of organic solvent added to the aqueous cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[4] Preparing a highly concentrated stock (e.g., 1000-fold to 10,000-fold higher than the highest desired final concentration) is critical. This high concentration factor ensures that the final volume of DMSO in the cell culture medium is kept well below cytotoxic levels, which are generally considered to be above 0.5% for most cell lines, with a preferred limit of ≤0.1%.[5][6][7]

Protocol 1: Preparation of a 50 mM Master Stock Solution

Objective: To prepare a sterile, fully solubilized 50 mM stock of 3-(Pyrimidin-2-yloxy)benzoic acid in anhydrous DMSO.

Materials:

  • 3-(Pyrimidin-2-yloxy)benzoic acid powder

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Analytical balance

  • Sterile, amber-colored glass vial or a clear vial wrapped in aluminum foil

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • (Optional) Bath sonicator

  • (Optional) 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 50 mM stock: Mass = 0.050 mol/L × 0.001 L × 215.20 g/mol × 1000 mg/g = 10.76 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of 3-(Pyrimidin-2-yloxy)benzoic acid into the sterile glass vial.

  • Solubilization: a. Add the corresponding volume of anhydrous DMSO (1 mL in the example) to the vial. b. Cap the vial tightly and vortex vigorously for 1-2 minutes. c. Visually inspect the solution against a light source. If any solid particles remain, continue vortexing. d. Expert Insight: If the compound is slow to dissolve, brief warming in a 37°C water bath or sonication for 5-10 minutes can be applied.[3] However, always check the compound's stability information first. Avoid excessive heating.

  • Sterilization (Conditional): If the initial materials were not handled with strict aseptic technique, the final solution must be sterilized.

    • Draw the DMSO stock solution into a sterile syringe.

    • Attach a 0.22 µm PTFE syringe filter (PTFE is resistant to DMSO).

    • Filter the solution into a new sterile, amber-colored vial. This step removes any potential microbial contaminants or undissolved micro-particulates.

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. b. Causality: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation upon refreezing.[6] c. Store aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (6+ months).[6]

Working Solution Preparation for Cell-Based Assays

Diluting the high-concentration DMSO stock directly into a large volume of aqueous culture medium can cause the compound to "crash out" or precipitate due to the sudden, drastic change in solvent polarity. A stepwise, serial dilution strategy is essential to prevent this.[6]

Workflow for Serial Dilution

The following diagram illustrates a robust workflow for preparing final working concentrations while maintaining a consistent, low percentage of DMSO across all conditions, including the vehicle control.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Serial Dilution Series cluster_3 Step 4: Final Dosing in Assay Plate stock 50 mM Stock Solution in 100% DMSO (Stored at -80°C) intermediate Prepare 100X Top Concentration (e.g., 5 mM in Culture Medium) Final DMSO: 10% stock->intermediate 1:10 dilution into pre-warmed medium serial1 500 µM Compound in 1% DMSO intermediate->serial1 1:10 serial dilutions in medium containing 10% DMSO intermediate_note This is a temporary, high-DMSO intermediate. Use immediately. Mix thoroughly. serial2 50 µM Compound in 1% DMSO serial1->serial2 plate1 Final Well: 5 µM Compound 0.01% DMSO serial1->plate1 1:100 final addition to cells in plate serial_dots ... serial2->serial_dots plate2 Final Well: 0.5 µM Compound 0.01% DMSO serial2->plate2 1:100 final addition to cells in plate serial_vehicle Vehicle Control (No Compound) in 1% DMSO serial_dots->serial_vehicle plate_vehicle Final Well: Vehicle Control 0.01% DMSO serial_vehicle->plate_vehicle 1:100 final addition to cells in plate plate_dots ...

Caption: Serial dilution workflow to prevent compound precipitation.

Protocol 2: Preparing Final Working Solutions

Objective: To prepare a dilution series of 3-(Pyrimidin-2-yloxy)benzoic acid in culture medium with a constant, non-toxic final DMSO concentration.

Procedure:

  • Thaw Stock: Remove one aliquot of the 50 mM stock solution from the freezer and thaw completely at room temperature. Centrifuge briefly to collect the contents at the bottom of the tube.

  • Prepare Intermediate Dilution: a. Let's assume the highest final concentration needed in the assay is 50 µM. We will prepare a 100X intermediate stock (5 mM). b. In a sterile tube, add 90 µL of pre-warmed, complete cell culture medium. c. Add 10 µL of the 50 mM DMSO stock to the medium. Vortex immediately and thoroughly. This creates a 5 mM intermediate solution in 10% DMSO . d. Causality: This step gradually introduces the compound to an aqueous environment, reducing the risk of precipitation. This solution is temporary and should be used for the next step without delay.

  • Create Serial Dilution Plate (10X Final Concentration): a. In a 96-well plate (or tubes), add 180 µL of complete culture medium to wells A2 through A12. b. Add 200 µL of the 5 mM intermediate solution to well A1. This is your top concentration (500 µM, assuming a 1:10 final addition to cells). c. Perform a 1:10 serial dilution by transferring 20 µL from well A1 to A2, mix, then 20 µL from A2 to A3, and so on. d. For the vehicle control well (e.g., A12), prepare a solution of medium containing the same concentration of DMSO (in this example, 1% after the first dilution step is accounted for).

  • Dose the Assay Plate: a. Add the appropriate volume of the 10X serial dilutions to your cell plate. For example, add 10 µL from the dilution plate to each well of the cell plate already containing 90 µL of medium with cells. b. This final 1:10 dilution ensures the final DMSO concentration across all wells (including the vehicle control) is a constant and low 0.1%.

Quality Control and Validation

A protocol is only as trustworthy as its validation system. These steps ensure your formulation is performing as expected.

1. Visual Confirmation of Solubility:

  • Protocol: After preparing the final working solutions in the assay plate, immediately inspect the wells under a light microscope (10x or 20x objective).

  • Expected Result: The medium should be clear and free of any visible crystals, precipitates, or oily films.

  • Troubleshooting: If precipitation is observed, the concentration is too high for the assay conditions. The experiment should be repeated with a lower top concentration.

2. Determination of Solvent Tolerance:

  • Rationale: Every cell line has a different sensitivity to DMSO.[4][8] It is crucial to confirm that the chosen final DMSO concentration (e.g., 0.1%) does not impact cell health or the assay endpoint.

  • Protocol: Run a preliminary experiment where you treat your cells with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Measure a key health indicator (e.g., viability via MTT assay, membrane integrity via LDH release assay) after the intended incubation period.[9]

  • Self-Validation: This establishes an empirical upper limit for DMSO for your specific experimental system, adding confidence that observed effects are due to the compound, not the solvent.

Conclusion

The successful formulation of 3-(Pyrimidin-2-yloxy)benzoic acid for in vitro studies is readily achievable through a systematic, solvent-based approach. The keys to obtaining reliable and reproducible data are:

  • Utilizing high-purity, anhydrous DMSO to create a concentrated, stable master stock.

  • Implementing a careful, stepwise serial dilution protocol to avoid compound precipitation in the final aqueous medium.

  • Maintaining a final DMSO concentration at a consistently low and non-toxic level (≤0.1% is recommended).

  • Including rigorous quality control steps, such as microscopic inspection for solubility and empirical testing of solvent tolerance for the specific cell line in use.

By following these guidelines, researchers can be confident in the integrity of their compound delivery, ensuring that the observed biological responses are a true reflection of the activity of 3-(Pyrimidin-2-yloxy)benzoic acid.

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  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Kumar, S., & Singh, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Nexcelom Bioscience. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Toxicology and Chemistry, 29(6), 1238-1245. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. In Vitro Toxicity Testing. [Link]

  • Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. [Link]

  • Singh, M., & Singh, A. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]

  • Royal Society of Chemistry. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Clark, J. (2015). An introduction to carboxylic acids. Chemguide. [Link]

  • STEM nation. (2021). Solubility of Carboxylic Acids N5. YouTube. [Link]

  • LCGC International. LC–MS/MS and ICP-MS Characterization of Toxic Elements and Organic Contaminants in Tattoo Inks. [Link]

  • Scientist Solutions. DMSO in cell based assays. [Link]

  • Toledano, M., et al. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Dental Materials, 34(1), e1-e11. [Link]

  • LifeTein. DMSO usage in cell culture. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Li, X. (2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. American Pharmaceutical Review. [Link]

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Application Note: A Scalable and Efficient Synthesis of 3-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Pyrimidin-2-yloxy)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, three-dimensional structure, arising from the ether linkage between a benzoic acid and a pyrimidine ring, makes it a valuable scaffold in medicinal chemistry. The development of a robust and scalable synthetic route to this intermediate is therefore of significant interest to the drug development community.

This application note provides a detailed, step-by-step protocol for the scale-up synthesis of 3-(pyrimidin-2-yloxy)benzoic acid. The described methodology is designed to be efficient, reproducible, and amenable to the production of multi-gram to kilogram quantities of the target compound. We will delve into the rationale behind the chosen synthetic strategy, provide a comprehensive hazard analysis, and offer troubleshooting guidance to ensure successful execution.

Synthetic Strategy and Mechanistic Considerations

The synthesis of 3-(pyrimidin-2-yloxy)benzoic acid is accomplished in a two-step sequence, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a saponification of the resulting ester.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the formation of the diaryl ether bond via an SNAr reaction. This reaction involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In our case, 2-chloropyrimidine serves as the electrophilic partner. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.

The nucleophile is the phenoxide ion of methyl 3-hydroxybenzoate, generated in situ by a weak base such as potassium carbonate (K₂CO₃)[1][2][3]. The choice of a weak base is crucial to avoid unwanted side reactions, such as the hydrolysis of the methyl ester. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ion to yield the desired product, methyl 3-(pyrimidin-2-yloxy)benzoate.

Step 2: Saponification

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is achieved through saponification, a base-mediated hydrolysis. Sodium hydroxide (NaOH) is a common and effective reagent for this transformation[4][5][6][7]. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt. A final acidic workup with hydrochloric acid (HCl) protonates the carboxylate to yield the final product, 3-(pyrimidin-2-yloxy)benzoic acid[8][9][10][11][12].

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow Overall Synthetic Scheme cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Saponification 2-Chloropyrimidine 2-Chloropyrimidine Intermediate Methyl 3-(pyrimidin-2-yloxy)benzoate 2-Chloropyrimidine->Intermediate Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate->Intermediate K2CO3_DMF K₂CO₃, DMF Heat K2CO3_DMF->Intermediate Final_Product 3-(Pyrimidin-2-yloxy)benzoic acid Intermediate->Final_Product NaOH_H2O 1. NaOH, H₂O/MeOH 2. HCl (aq) NaOH_H2O->Final_Product

Sources

Application and Protocol for the X-ray Crystallographic Analysis of 3-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Three-Dimensional Architecture of a Novel Pyrimidine Derivative

3-(Pyrimidin-2-yloxy)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a flexible ether linkage between a pyrimidine and a benzoic acid moiety, suggests potential for diverse intermolecular interactions, which could be pivotal for its application in drug design and crystal engineering. X-ray crystallography remains the definitive method for determining the atomic and molecular structure of a crystalline solid, providing unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions.[1][2] This application note provides a comprehensive guide to the single-crystal X-ray diffraction (SC-XRD) analysis of 3-(Pyrimidin-2-yloxy)benzoic acid, from synthesis and crystallization to data collection, structure solution, and refinement.

The protocols outlined herein are designed to be robust and adaptable, drawing from established methodologies for small organic molecules.[3][4] The causality behind each experimental choice is explained to empower researchers to troubleshoot and optimize the process for this and other novel compounds.

Part 1: Synthesis and Crystallization

A prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality.[5]

Proposed Synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid

While various synthetic routes to pyrimidine derivatives exist, a common approach involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a hydroxyl-containing compound.[6][7][8] A plausible synthesis for the title compound is the Williamson ether synthesis from 2-chloropyrimidine and 3-hydroxybenzoic acid in the presence of a base.

Materials:

  • 2-chloropyrimidine

  • 3-hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir overnight under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1 M HCl to a pH of ~4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure 3-(Pyrimidin-2-yloxy)benzoic acid.

Crystallization of 3-(Pyrimidin-2-yloxy)benzoic acid

The goal of crystallization is to facilitate the slow growth of a well-ordered crystal lattice. Several techniques should be screened to find the optimal conditions.[9]

Common Crystallization Techniques for Small Molecules:

TechniqueDescriptionSuitability
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.A good starting point for a wide range of solvents and compounds.
Vapor Diffusion A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.Excellent for controlling the rate of crystallization and for compounds that are sensitive to temperature changes.
Antisolvent Diffusion A layered approach where a less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.Useful when a suitable solvent/anti-solvent pair with different densities is identified.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization.Effective for compounds with a significant temperature-dependent solubility.

Recommended Crystallization Protocol for 3-(Pyrimidin-2-yloxy)benzoic acid:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof). An ideal solvent for slow evaporation is one in which the compound is moderately soluble.

  • Slow Evaporation Setup:

    • Dissolve 5-10 mg of the compound in 1-2 mL of a suitable solvent (e.g., a mixture of ethanol and water) in a small, clean vial.

    • Cover the vial with parafilm and puncture a few small holes with a needle.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion Setup:

    • Prepare a saturated solution of the compound in a good solvent (e.g., methanol).

    • Place a small, open vial containing this solution inside a larger, sealed jar.

    • Add a small amount of an anti-solvent (e.g., diethyl ether or hexane) to the bottom of the larger jar.

    • Seal the jar and leave it undisturbed.

Part 2: X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Crystal Mounting

Rationale: The crystal must be mounted on a goniometer head and held stationary in the X-ray beam while being cooled to cryogenic temperatures (typically 100 K) to minimize radiation damage and thermal vibrations of the atoms.

Protocol:

  • Select a well-formed crystal with sharp edges and no visible defects under a microscope. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Using a cryo-loop slightly larger than the crystal, scoop the crystal out of its mother liquor.[10]

  • Quickly wick away excess solvent with a small piece of filter paper.

  • Immediately plunge the loop and crystal into liquid nitrogen to flash-cool it.

  • Transfer the frozen crystal to the goniometer head of the diffractometer, which is maintained in a cold stream of nitrogen gas.

Data Collection Strategy

Rationale: The goal is to measure the intensities of as many unique diffraction spots (reflections) as possible by rotating the crystal in the X-ray beam. A complete dataset is required to solve and refine the crystal structure.[1]

Typical Data Collection Parameters:

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is common for small molecules; Cu provides greater diffraction intensity but may cause higher absorption.
Temperature 100(2) KReduces thermal motion and radiation damage.
Detector Distance 40-60 mmA balance between resolving diffraction spots and capturing high-angle data.
Rotation Width (per frame) 0.5 - 1.0°Smaller steps provide better sampling of the diffraction pattern.
Exposure Time (per frame) 10 - 60 secondsDependent on crystal size, quality, and X-ray source intensity.
Total Rotation 180 - 360°To ensure a complete dataset is collected.[1]

Protocol:

  • Mount the crystal on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform a preliminary screening to assess the crystal quality and determine the unit cell parameters.

  • Based on the crystal system and quality, devise a data collection strategy using the diffractometer's software (e.g., APEX3).[11]

  • Initiate the full data collection run, which can take several hours.[2]

Part 3: Structure Solution and Refinement

After data collection, the raw diffraction images are processed, and the data is used to solve and refine the crystal structure.

Data Reduction and Integration

This step involves integrating the intensities of the diffraction spots from the raw images, applying corrections for experimental factors (like Lorentz and polarization effects), and generating a file containing the Miller indices (h,k,l) and intensity for each reflection. This is typically handled by the diffractometer's software suite (e.g., SAINT).

Structure Solution

Rationale: The goal of structure solution is to obtain an initial model of the crystal structure that is a good enough approximation to begin refinement. For small molecules, "direct methods" are typically successful.[1]

Software: Programs like SHELXT or Olex2's built-in solver are commonly used.[11][12]

Protocol:

  • Input the processed reflection file into the structure solution software.

  • The software will use statistical methods to determine the phases of the structure factors and generate an initial electron density map.

  • An initial model of the molecule will be automatically built into the electron density map.

Structure Refinement

Rationale: Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, atomic displacement parameters) of the model to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed diffraction pattern.[13]

Software: SHELXL is the gold standard for small molecule refinement.[11][12]

Protocol:

  • Initial Refinement: Perform several cycles of least-squares refinement on the initial model. The agreement between the model and the data is monitored by the R-factor (R1), which should decrease with each cycle.

  • Atom Assignment and Anisotropic Refinement: Assign the correct atom types (C, N, O) based on the electron density and chemical sense. Refine non-hydrogen atoms anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

  • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map. They are placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[14]

  • Final Refinement Cycles: Continue refinement until the R-factor and other quality indicators converge and the residual electron density map is flat (i.e., shows no significant unassigned peaks or holes).

Workflow Diagram:

G cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis of Compound Crystallization Crystallization Synthesis->Crystallization Obtain Single Crystal Crystal_Mounting Crystal Mounting & Cryo-cooling Crystallization->Crystal_Mounting Obtain Single Crystal Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Mount on Diffractometer Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Process Raw Images Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Generate Reflection File Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Generate Initial Model Validation_and_Deposition Validation and Deposition (e.g., to CCDC) Structure_Refinement->Validation_and_Deposition Finalize Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 4: Data Presentation and Interpretation (Illustrative)

The final output of a successful crystallographic experiment is a set of crystallographic data and a refined structural model. The following table represents an example of how the crystallographic data for 3-(Pyrimidin-2-yloxy)benzoic acid might be presented.

Illustrative Crystallographic Data Table:

ParameterValue
Empirical Formula C₁₂H₉N₂O₃
Formula Weight 229.22
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.123(4) Å, α = 90°
b = 15.456(7) Å, β = 98.76(5)°
c = 9.345(5) Å, γ = 90°
Volume 1158.9(10) ų
Z 4
Density (calculated) 1.314 Mg/m³
Absorption Coefficient 0.095 mm⁻¹
F(000) 476
Crystal Size 0.25 x 0.20 x 0.15 mm³
Theta range for data collection 2.50 to 27.50°
Reflections collected 8912
Independent reflections 2645 [R(int) = 0.034]
Completeness to theta = 25.242° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2645 / 0 / 155
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112
R indices (all data) R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole 0.34 and -0.21 e.Å⁻³

Interpretation of the Structure:

A detailed analysis of the refined structure would involve examining:

  • Molecular Conformation: The dihedral angle between the pyrimidine and benzoic acid rings.

  • Bond Lengths and Angles: Comparing these to standard values to identify any unusual geometric features.

  • Intermolecular Interactions: Identifying hydrogen bonds (e.g., between the carboxylic acid moieties of adjacent molecules) and π-π stacking interactions, which govern the crystal packing. The presence of a carboxylic acid and nitrogen-containing heterocycle suggests a high likelihood of strong hydrogen bonding.[15][16]

Logical Relationship Diagram:

G cluster_0 Molecular Structure cluster_1 Crystal Packing Conformation Conformation Molecular_Properties Molecular Properties & Function Conformation->Molecular_Properties Bond_Lengths Bond_Lengths Bond_Lengths->Molecular_Properties Bond_Angles Bond_Angles Bond_Angles->Molecular_Properties Hydrogen_Bonding Hydrogen_Bonding Hydrogen_Bonding->Molecular_Properties Pi_Stacking Pi_Stacking Pi_Stacking->Molecular_Properties Van_der_Waals Van_der_Waals Van_der_Waals->Molecular_Properties

Caption: Interplay of structural features in determining molecular properties.

Conclusion

This application note provides a comprehensive framework for the X-ray crystallographic analysis of 3-(Pyrimidin-2-yloxy)benzoic acid. By following these protocols, researchers can obtain high-quality structural data that is essential for understanding the chemical and physical properties of this and other novel small molecules. The successful elucidation of the three-dimensional structure will provide a critical foundation for its potential applications in pharmacology and materials science.

References

  • MDPI. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. Retrieved from [Link]

  • Wikipedia. X-ray crystallography. Retrieved from [Link]

  • Han, Y., et al. (2008). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2347. Retrieved from [Link]

  • ChemSynthesis. 3-(pyrimidin-2-yl-sulfamoyl)-benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography. Retrieved from [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • ORNL Neutron Sciences. Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]

  • Fisher Scientific. 3-Pyrimidin-2-ylbenzoic acid, 97%, Thermo Scientific. Retrieved from [Link]

  • MDPI. (2010). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Retrieved from [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • Crystallization of Small Molecules. Retrieved from [Link]

  • ResearchGate. (2025). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. Retrieved from [Link]

  • ACS Publications. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • PMC - NIH. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. Retrieved from [Link]

  • Semantic Scholar. (2023). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Acti. Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • ResearchGate. (2025). Structure refinement: Some background theory and practical strategies. Retrieved from [Link]

  • ResearchGate. Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Solubility Challenges of 3-(Pyrimidin-2-yloxy)benzoic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Pyrimidin-2-yloxy)benzoic acid

This guide provides in-depth technical advice and troubleshooting strategies for researchers working with 3-(Pyrimidin-2-yloxy)benzoic acid. Poor aqueous solubility is a common hurdle that can compromise data quality and lead to misleading results in bioassays. Here, we address frequent challenges with practical, step-by-step solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my 3-(Pyrimidin-2-yloxy)benzoic acid. What is the best solvent to start with?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Its high polarity and aprotic nature make it an excellent choice for dissolving a wide range of organic molecules that are poorly soluble in water. It is also miscible with most aqueous buffers and media used in bioassays.

Best Practice for Stock Preparation:

  • Solvent: Use anhydrous, cell-culture grade DMSO to avoid introducing water, which can lower the solubilizing power for hydrophobic compounds, and to prevent cytotoxicity from impurities.

  • Concentration: Aim for a high-concentration stock solution, typically between 10 mM and 50 mM. This minimizes the volume of organic solvent introduced into your final assay, reducing the risk of solvent-induced artifacts or toxicity.

  • Procedure: Weigh the compound accurately and add the calculated volume of DMSO. Use gentle vortexing and brief, mild heating (e.g., a 37°C water bath) to aid dissolution. Ensure the compound is fully dissolved before storing.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.

Q2: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

A2: This is a classic solubility problem. While your compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer increases. The final concentration of DMSO in your assay is often too low to keep the compound in solution.

The molecular structure of 3-(Pyrimidin-2-yloxy)benzoic acid contains a carboxylic acid group. This group's charge state is highly dependent on the pH of the surrounding medium, which is the primary driver of its aqueous solubility.

  • At Acidic or Neutral pH (e.g., pH < 6.5): The carboxylic acid group (-COOH) is protonated and neutral. This uncharged form is less polar and therefore less soluble in aqueous solutions.

  • At Basic pH (e.g., pH > 7.5): The carboxylic acid group is deprotonated to its carboxylate form (-COO⁻). This charged state significantly increases the molecule's polarity and, consequently, its solubility in water.

Therefore, if your assay buffer is at a neutral or acidic pH, you are likely working in a region of low solubility.

Troubleshooting Steps:

  • pH Adjustment: The most effective strategy is often to increase the pH of your assay buffer. See the detailed protocol in the Troubleshooting Guide below.

  • Reduce Final Concentration: Test a lower final concentration of your compound. There is a sharp solubility limit; working below this threshold may prevent precipitation.

  • Use Co-solvents: If pH modification is not possible, maintaining a higher percentage of a co-solvent like DMSO in the final assay volume can help. However, be mindful of its effects on your specific assay.

Q3: How do I determine the optimal pH for solubilizing my compound without affecting my assay?

A3: The key is to find a pH that keeps your compound soluble while maintaining the biological integrity of your assay (e.g., enzyme activity, cell viability). The pKa of the carboxylic acid group on a benzoic acid scaffold is typically around 4.2. To ensure the majority of the compound is in its deprotonated, soluble form, the pH should be at least 1.5 to 2 units higher than the pKa.

Recommendation: Start by testing solubility in a buffer at pH 7.4 to 8.0 . This range is often compatible with many biological systems and is high enough to significantly improve the solubility of acidic compounds. A simple protocol for testing this is provided in the guide below.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

This section provides a workflow for systematically addressing the solubility of 3-(Pyrimidin-2-yloxy)benzoic acid.

Workflow for Solubility Optimization

cluster_start Start: Compound Precipitation cluster_strategy1 Strategy 1: pH Modification cluster_strategy2 Strategy 2: Co-Solvent Optimization cluster_end Resolution start Compound Precipitates in Aqueous Buffer prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock ph_test Prepare Assay Buffers at pH 7.4, 8.0, 8.5 prep_stock->ph_test dilute Dilute Stock into Buffers (e.g., to 100 µM) ph_test->dilute observe Observe for Precipitation (Visual, Microscopy) dilute->observe cosolvent Increase Final DMSO % (e.g., 0.5% -> 1-2%) observe->cosolvent Precipitates success Solubility Achieved Proceed with Assay observe->success Soluble check_tolerance Verify Assay Tolerance to Higher DMSO cosolvent->check_tolerance check_tolerance->success Tolerant fail Still Insoluble Consider Advanced Methods (e.g., Cyclodextrins) check_tolerance->fail Not Tolerant

Caption: Systematic workflow for troubleshooting compound solubility.

Experimental Protocols

Protocol 1: pH-Based Solubility Screening

This protocol helps determine the minimum pH required to maintain the solubility of your compound at the desired final concentration.

  • Prepare Buffers: Make small batches of your primary assay buffer, adjusting the pH to several values (e.g., 7.0, 7.5, 8.0, 8.5). A common buffer like HEPES or Tris is suitable for this.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 3-(Pyrimidin-2-yloxy)benzoic acid in 100% DMSO.

  • Test Dilution: In separate microcentrifuge tubes, add the appropriate volume of your stock solution to each pH-adjusted buffer to achieve your target final concentration (e.g., for a 100 µM final concentration, add 2 µL of 10 mM stock to 198 µL of buffer).

  • Incubate & Observe: Vortex each tube gently. Incubate at the temperature of your planned experiment (e.g., 37°C) for 30 minutes.

  • Assess Solubility: Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, crystals). For a more sensitive assessment, centrifuge the tubes (e.g., 14,000 rpm for 10 minutes) and look for a pellet, or examine a small aliquot under a microscope. The lowest pH buffer that shows no precipitation is your ideal starting point.

Diagram: Effect of pH on Compound Ionization and Solubility

cluster_low_ph Low pH (e.g., < 6.5) cluster_high_ph High pH (e.g., > 7.5) low_ph_struct Structure (Neutral COOH) Less Polar low_ph_sol Result: Poor Aqueous Solubility high_ph_struct Structure (Deprotonated COO⁻) More Polar low_ph_struct->high_ph_struct  Increase pH   high_ph_struct->low_ph_struct  Decrease pH   high_ph_sol Result: Enhanced Aqueous Solubility

Caption: Relationship between pH, ionization state, and solubility.

Data Tables for Quick Reference

Table 1: Properties of Common Co-solvents
Co-SolventDielectric ConstantPropertiesUse Case
DMSO 47.2Aprotic, strong H-bond acceptor. Highly effective.Gold standard for primary stock solutions.
Ethanol 24.6Protic, can form H-bonds. Good for moderately non-polar compounds.Useful when DMSO interferes with the assay.
Methanol 32.6Protic, similar to ethanol but more polar.Can be more effective than ethanol for some compounds.
PEG 400 12.5Polyethylene glycol. Lower toxicity, can aid solubility.Often used in in vivo formulations, can be adapted for in vitro.
Table 2: Recommended Final Co-solvent Concentrations in Bioassays
Assay TypeRecommended Max. DMSO Conc.Recommended Max. Ethanol Conc.Notes
Biochemical Assays < 5%< 5%Generally more tolerant to solvents. Always run a solvent-only control.
Cell-Based Assays < 0.5%< 1%High concentrations are often cytotoxic.
High-Throughput Screening < 1%< 2%Balance between solubility and minimizing artifacts is critical.

Important: The tolerance of your specific assay to any solvent must always be validated experimentally. Run a solvent concentration curve with a vehicle control (e.g., buffer + solvent, no compound) to identify any background effects on your measurements.

References

  • Guidelines for Use of Dimethyl Sulfoxide in Cell Culture . Corning Life Sciences. [Link]

  • Compound Solubility and Bioassay Considerations . BioAscent. [Link]

Technical Support Center: Stability of 3-(Pyrimidin-2-yloxy)benzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

Compound: 3-(Pyrimidin-2-yloxy)benzoic acid Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%)

Verdict: Chemically Stable / Physically Vulnerable

This molecule is chemically robust in pure DMSO. The ether linkage between the pyrimidine and benzoic acid is resistant to cleavage under standard storage conditions. However, the presence of the carboxylic acid moiety combined with DMSO’s extreme hygroscopicity creates a high risk of physical instability (precipitation) and analytical artifacts (pseudo-degradation) if handled improperly.

ParameterRatingPrimary Risk Factor
Chemical Stability HighStable against oxidation/hydrolysis in pure DMSO.
Physical Stability Low/MediumHigh risk of precipitation upon water uptake (Hygroscopicity).[1]
Photostability MediumPyrimidine rings can be UV-sensitive; amber storage recommended.
Freeze-Thaw LowRepeated cycling drives water absorption and precipitation.

Critical Mechanisms of Instability

To troubleshoot effectively, you must understand why issues occur. It is rarely the molecule breaking down; it is usually the environment changing around it.

A. The Hygroscopicity Hazard (The "Wet DMSO" Trap)

DMSO is a "water magnet." At 40% relative humidity, 100% DMSO can absorb up to 6% water by volume within 1 hour in an open vessel.[1]

  • Impact on your Molecule: 3-(Pyrimidin-2-yloxy)benzoic acid is hydrophobic. As DMSO absorbs atmospheric water, the solvent power decreases. The molecule, now in a "mixed solvent" (DMSO + Water), reaches its saturation limit and precipitates.

  • The Acid Effect: The carboxylic acid group (

    
    ) can partially ionize or dimerize. Water uptake alters the dielectric constant, shifting this equilibrium and often favoring the insoluble, non-ionized solid form.
    
B. Analytical Artifacts (The "False Impurity")

Researchers often report "degradation" after LC-MS analysis. This is frequently a methodological artifact , not true degradation.

  • The Methyl Ester Trap: If you dilute your DMSO stock into Methanol (MeOH) for LC-MS analysis, the carboxylic acid group on the molecule can undergo Fischer esterification, catalyzed by trace acidity or heat in the source.

    • Observation: You see a new peak at M+14 (Methyl ester).

    • Reality: It reacted in the LC vial.

Visualizing the Risk Pathways

The following diagram illustrates the "Life Cycle" of a DMSO stock and where failures occur.

DMSO_Lifecycle Powder Solid Compound (Stable) Solubilization Solubilization (Anhydrous DMSO) Powder->Solubilization Storage Storage (-20°C / Inert Gas) Solubilization->Storage OpenAir Exposure to Air (Hygroscopicity) Storage->OpenAir Cap removed FreezeThaw Freeze-Thaw Cycle Storage->FreezeThaw Retrieval Dilution Dilution into MeOH (LC-MS Prep) Storage->Dilution QC Check StableAssay Successful Assay Storage->StableAssay Correct Handling Precip Precipitation (Physical Instability) OpenAir->Precip Water uptake > 2% FreezeThaw->OpenAir Condensation Artifact Methyl Ester Artifact (False Degradation) Dilution->Artifact Esterification

Caption: Figure 1. Failure modes for Benzoic Acid derivatives in DMSO. Note that the primary risks are environmental (water) and procedural (diluent choice), not intrinsic chemical breakdown.

Troubleshooting Guides (Q&A)

Scenario 1: "My solution has turned cloudy or has visible particles."

Diagnosis: Physical Precipitation (likely due to water uptake).[1][2] Mechanism: The "Cold Shock" or Hygroscopic Saturation.

StepActionScientific Rationale
1 Check Water Content If you have access to an acoustic dispenser (e.g., Echo) or Karl Fischer titration, check water %. >5% water often causes precipitation for this class of molecule.
2 Thermostatic Rescue Heat the solution to 37°C for 15-30 minutes with vortexing.
3 Sonication Sonicate in a water bath (30-40 kHz) for 5 mins.
4 Aliquot & Seal Once re-dissolved, immediately aliquot into single-use vials and seal under Nitrogen/Argon.
Scenario 2: "LC-MS shows a new peak at M+14."

Diagnosis: Methodological Artifact (Methyl Esterification). Mechanism: Reaction of the benzoic acid group with methanol diluent.

StepActionScientific Rationale
1 Check Diluent Did you dilute the DMSO stock into Methanol?
2 Switch Solvent Re-run the QC using Acetonitrile (ACN) as the diluent.
3 Check Purity If the peak persists in ACN, check the solid powder.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10mM stock that remains stable for >6 months.

  • Weighing: Weigh the solid 3-(Pyrimidin-2-yloxy)benzoic acid into a glass vial (amber preferred).

  • Solvent Choice: Use Anhydrous DMSO (packaged under inert gas). Do not use "molecular biology grade" DMSO that has been open on a shelf for weeks.

  • Dissolution: Add DMSO to achieve target concentration. Vortex until clear.

    • Tip: If the compound is stubborn, sonicate at 30°C.

  • Inert Gas Overlay: Gently blow a stream of Nitrogen or Argon into the vial headspace for 10-15 seconds to displace humid air.

  • Storage: Cap tightly (PTFE-lined caps preferred). Store at -20°C or +4°C .

    • Note: -20°C freezes the DMSO. +4°C keeps it liquid (usually) but risks slower chemical degradation. For this stable molecule, -20°C is safer if you avoid freeze-thaw.

Protocol B: The "Single-Thaw" Rule

Objective: Prevent the "pumping" of water into the stock.

  • Thaw the master stock once .

  • While liquid, dispense into single-use aliquots (e.g., 20µL or 50µL) in small PCR tubes or matrix tubes.

  • Seal and freeze all aliquots.

  • When an experiment is needed, take one aliquot, use it, and discard the remainder. Never refreeze.

Troubleshooting Logic Tree

Use this flow to diagnose issues with your DMSO stock.

Troubleshooting_Tree Start Issue Detected Precip Visible Precipitate/Cloudiness Start->Precip Purity Impurity on LC-MS Start->Purity Warm Warm to 37°C & Vortex Precip->Warm MassShift Mass Shift = +14 Da? Purity->MassShift Clear Solution Clears? Warm->Clear Solved1 Cause: Cold Shock/Freezing Action: Use immediately Clear->Solved1 Yes Cloudy Still Cloudy? Clear->Cloudy No WaterCheck Cause: Water Uptake Action: Sonicate, then filter. Check concentration. Cloudy->WaterCheck Yes Artifact Cause: MeOH Artifact Action: Retest in Acetonitrile MassShift->Artifact Yes RealDeg Cause: Contamination/Degradation Action: Check Solid Purity MassShift->RealDeg No

Caption: Figure 2. Decision matrix for troubleshooting stability issues.

References

  • Cheng, X., et al. (2003).[2] "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(3), 292-304.[2] Link

  • Popa-Burke, I., et al. (2014).[3] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302-1308.[3][4] Link

  • Ellson, R., et al. (2005). "In situ DMSO hydration measurements of HTS compound libraries." Combinatorial Chemistry & High Throughput Screening, 8(5), 489-498. Link

  • Waybright, T.J., et al. (2009). "Artifacts in the LC-MS analysis of small molecules: Methyl ester formation." Rapid Communications in Mass Spectrometry. (General principle citation for carboxylic acid/methanol artifacts).

Sources

Technical Support Center: Stability & Synthesis of 3-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with 3-(Pyrimidin-2-yloxy)benzoic acid as a scaffold for drug discovery (e.g., GLP-1 agonists, kinase inhibitors). While the ether linkage appears robust, the 2-aryloxypyrimidine motif functions chemically as a cyclic imidate or isourea. This makes the C2-position of the pyrimidine ring highly electrophilic and susceptible to nucleophilic attack, leading to cleavage of the ether bond.

This guide provides the protocols required to synthesize, isolate, and store this molecule without degrading the critical ether linkage.

Module 1: The Mechanistic Basis (Why it Breaks)

To prevent hydrolysis, you must understand the trigger points. The ether bond here is not a standard dialkyl ether; it is an activated heteroaryl ether.

The Vulnerability

The pyrimidine ring contains two nitrogen atoms that withdraw electron density from the C2 carbon.

  • Acidic Conditions: Protonation of the pyrimidine nitrogen (N1 or N3) significantly increases the electrophilicity of C2, inviting water to attack.

  • Basic Conditions: While more stable than in acid, strong bases (like hydroxide) at elevated temperatures can directly attack C2 via Nucleophilic Aromatic Substitution (

    
    ).
    
Visualizing the Failure Mode

The following diagram illustrates the cleavage pathways you must avoid.

HydrolysisMechanism Start 3-(Pyrimidin-2-yloxy)benzoic acid Acid Acidic Cond. (pH < 3) Protonation of N1/N3 Start->Acid Add H+ Base Basic Cond. (pH > 12 + Heat) OH- Nucleophile Start->Base Add OH- Activated Activated C2 (Super-Electrophile) Acid->Activated WaterAttack H2O Attack at C2 Activated->WaterAttack Cleavage Ether Cleavage WaterAttack->Cleavage Meisenheimer Meisenheimer Complex Base->Meisenheimer Meisenheimer->Cleavage Products Products: 2-Hydroxypyrimidine + 3-Hydroxybenzoic acid Cleavage->Products

Figure 1: Mechanistic pathways for the hydrolysis of the 2-aryloxypyrimidine ether linkage.[1] Note that acid catalysis facilitates water attack by increasing the electrophilicity of the C2 carbon.

Module 2: Synthesis & Workup Troubleshooting

The most common point of failure is the workup of the final carboxylic acid.

Scenario A: Cleavage During Ester Hydrolysis

If you synthesized the molecule via a methyl/ethyl ester intermediate, you must hydrolyze the ester to the acid.

  • Issue: Using NaOH/KOH at reflux or using HCl to acidify the reaction mixture.

  • Solution: Use Lithium Hydroxide (LiOH) in THF/Water at room temperature. LiOH is milder and less nucleophilic than NaOH in organic solvents.

Scenario B: Cleavage During Acidification (The "Crash Out")

After saponification, you have the carboxylate salt (pH ~12-14). You need to protonate it to isolate the free acid.

  • The Mistake: Adding 1M or 6M HCl until pH 1. This protonates the pyrimidine (pKa ~1.3), triggering immediate hydrolysis.

  • The Fix: Acidify only to the Isoelectric Vicinity (pH 4-5) . The benzoic acid moiety (pKa ~4.2) will protonate and precipitate, while the pyrimidine remains unprotonated.

Protocol: Safe Isolation of the Free Acid
  • Cool Down: Cool the saponification mixture to 0°C.

  • Buffer Choice: Do NOT use mineral acids (HCl, H2SO4). Use 1M Citric Acid or 1M Acetic Acid .

  • Titration: Add acid dropwise while monitoring with a pH meter.

  • Target pH: Stop exactly at pH 4.5 - 5.0 .

  • Filtration: The solid should precipitate. Filter immediately and wash with cold water (pH 5).

Decision Tree: Synthesis & Workup

WorkupLogic Start Reaction Mixture (Carboxylate Salt) CheckPH Current pH? Start->CheckPH HighPH pH > 10 (Basic) CheckPH->HighPH Yes Acidify Acidification Step HighPH->Acidify ChoiceAcid Select Acid Source Acidify->ChoiceAcid HCl Use HCl / H2SO4 ChoiceAcid->HCl Strong Acid Citric Use 1M Citric Acid / AcOH ChoiceAcid->Citric Weak Acid ResultBad Risk: Pyrimidine Protonation -> Hydrolysis HCl->ResultBad Target Target pH 4.5 - 5.0 Citric->Target ResultGood Safe: Carboxylate Protonation only -> Product Precipitates Target->ResultGood

Figure 2: Decision logic for the safe acidification of pyrimidinyl-benzoate salts. Avoiding strong mineral acids is critical.

Module 3: Storage & Formulation

Once isolated, the solid is relatively stable. However, solution-state stability is variable.

Solvent Compatibility Matrix
SolventStability RiskRecommendation
DMSO Moderate/High DMSO is hygroscopic. Absorbed water + trace acid (common in aged DMSO) = cleavage. Use anhydrous DMSO; store frozen.
Methanol Moderate Can undergo trans-etherification (solvolysis) if acidic. Avoid for long-term storage.
Water (pH 7) High Stable as the carboxylate salt (neutral pH).
Acetonitrile Low Excellent for storage if dry.
Long-Term Storage Protocol
  • State: Store as a solid powder.

  • Temperature: -20°C.

  • Atmosphere: Under Argon or Nitrogen (prevents moisture uptake).

  • Formulation: If dosing in vivo, prepare formulations (e.g., in Methylcellulose or Captisol) fresh daily . Do not store aqueous suspensions for >24 hours.

Module 4: FAQ

Q1: Can I use the acid chloride of 3-(pyrimidin-2-yloxy)benzoic acid for amide coupling? A: Avoid if possible. Generating the acid chloride (using SOCl2 or Oxalyl Chloride) generates HCl equivalents. This often cleaves the ether.[2]

  • Alternative: Use HATU, EDC, or PyBOP for amide coupling. These reagents operate at neutral/mildly basic pH, preserving the ether.

Q2: I see a "new spot" on TLC after leaving the compound in CDCl3 overnight. A: Chloroform (CDCl3) is often acidic (forms HCl upon degradation). This acidity is sufficient to catalyze hydrolysis.

  • Fix: Filter CDCl3 through basic alumina before use, or switch to DMSO-d6 (anhydrous) or Acetone-d6.

Q3: Is the ether stable to metabolic enzymes (Liver Microsomes)? A: Generally, yes. The heteroaryl ether is more resistant to oxidative metabolism (CYP450) than alkyl ethers. However, it is susceptible to chemical hydrolysis in the stomach (low pH).

  • In Vivo Tip: If dosing orally, use an enteric coating or a buffered vehicle to protect the compound from stomach acid.

References

  • March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Chapter 13: Aromatic Nucleophilic Substitution).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed discussion on the reactivity of 2-substituted pyrimidines and the "alpha-effect" of ring nitrogens).

  • Plé, N., Turck, A., et al. (1998). Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines and application to synthesis. Tetrahedron. (Discusses the lability of pyrimidine ethers under various conditions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanism of acid-catalyzed hydrolysis of imidates/amidines).

Sources

Validation & Comparative

A Comparative Guide to 3-(Pyrimidin-2-yloxy)benzoic Acid and 4-(Pyrimidin-2-yloxy)benzoic Acid: A Structural Perspective on Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the nuanced positioning of functional groups can dramatically alter a molecule's biological activity. This guide provides an in-depth comparison of two closely related positional isomers: 3-(Pyrimidin-2-yloxy)benzoic acid and 4-(Pyrimidin-2-yloxy)benzoic acid. While seemingly minor, the shift of the carboxylic acid group from the meta to the para position on the phenyl ring has significant implications for their utility as scaffolds in targeted therapies. This analysis is grounded in their roles as key intermediates in the synthesis of the approved drugs Ibrutinib and Tucatinib, respectively.

Introduction to the Isomers

3-(Pyrimidin-2-yloxy)benzoic acid and 4-(Pyrimidin-2-yloxy)benzoic acid are heterocyclic organic compounds that have garnered significant attention as building blocks in medicinal chemistry. The core structure features a pyrimidine ring linked to a benzoic acid moiety via an ether linkage. The key distinction lies in the substitution pattern on the benzoic acid ring.

  • 3-(Pyrimidin-2-yloxy)benzoic acid places the carboxylic acid group at the meta-position. This intermediate is notably used in the synthesis of Ibrutinib , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2]

  • 4-(Pyrimidin-2-yloxy)benzoic acid features the carboxylic acid group at the para-position. This isomer is a crucial component in the synthesis of Tucatinib , a highly selective inhibitor of human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[3][4]

This guide will delve into a theoretical comparison of their potential biological activities, drawing inferences from the structure-activity relationships (SAR) of the final drug products they help create.

Physicochemical Properties: A Comparative Overview

The position of the carboxylic acid group influences the electronic and steric properties of the molecule, which in turn can affect its solubility, crystal packing, and interaction with biological targets. While extensive experimental data directly comparing the two is sparse, we can predict some differences based on general chemical principles.

Property3-(Pyrimidin-2-yloxy)benzoic acid4-(Pyrimidin-2-yloxy)benzoic acidPredicted Impact on Biological Activity
Molecular Formula C₁₁H₈N₂O₃C₁₁H₈N₂O₃Identical
Molecular Weight 216.19 g/mol 216.19 g/mol Identical
Predicted pKa The meta-positioning of the electron-withdrawing pyrimidinyloxy group is expected to have a moderate acidifying effect on the carboxylic acid.The para-positioning allows for greater resonance and inductive effects, likely resulting in a slightly lower pKa (stronger acid) compared to the meta-isomer.[5][6]Differences in acidity can influence ionization state at physiological pH, affecting cell permeability and interactions with target proteins.
Predicted Polarity The meta-isomer is predicted to have a slightly different dipole moment compared to the para-isomer.The more linear arrangement of the para-isomer may lead to differences in crystal packing and solubility.[7]Polarity and solubility are critical for bioavailability and formulation development.
Conformational Flexibility The ether linkage allows for rotation, but the overall shape is influenced by the meta-substitution.The para-substitution results in a more linear and rigid structure.The defined spatial arrangement of binding motifs is crucial for specific interactions with the kinase active site.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Positions

The choice of the meta versus para isomer in the synthesis of Ibrutinib and Tucatinib is not arbitrary; it is a deliberate design choice rooted in the specific topologies of their respective target kinases, BTK and HER2.

3-(Pyrimidin-2-yloxy)benzoic Acid in the Context of BTK Inhibition

Ibrutinib is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[2] The 3-(pyrimidin-2-yloxy)benzoic acid fragment, after conversion to an amide, contributes to the overall binding affinity and orientation of the molecule within the ATP-binding pocket.

The meta-positioning of the linkage to the rest of the Ibrutinib molecule allows the pyrazolopyrimidine core to effectively engage with the hinge region of BTK. The phenoxy group attached to the pyrazole ring occupies a hydrophobic pocket. This specific geometry, dictated by the meta-substitution, is crucial for positioning the acrylamide "warhead" for its covalent interaction with Cys481. A para-substituted analog would likely alter this critical orientation, potentially reducing its potency and covalent binding efficiency.

4-(Pyrimidin-2-yloxy)benzoic Acid in the Context of HER2 Inhibition

Tucatinib is a reversible, ATP-competitive inhibitor that is highly selective for HER2 over other kinases like EGFR.[3] The 4-(pyrimidin-2-yloxy)benzoic acid moiety is a key component of the scaffold that ultimately interacts with the kinase domain.

The para-substitution in the Tucatinib precursor results in a more linear molecular shape. This linearity is often advantageous for inhibitors that span the ATP-binding site, interacting with both the hinge region and solvent-exposed areas. The pyrimidine ring can form hydrogen bonds with the kinase hinge, while the rest of the molecule extends outwards. The para-disposed linkage ensures that the terminal groups are positioned to make favorable interactions that contribute to both potency and selectivity. It is plausible that a meta-substituted analog would not adopt the optimal conformation to fit within the HER2 active site, leading to a loss of affinity and selectivity.

Predicted Biological Activity: An Inferential Comparison

Based on the SAR analysis of Ibrutinib and Tucatinib, we can infer the following potential activities for the parent benzoic acid isomers:

Feature3-(Pyrimidin-2-yloxy)benzoic acid4-(Pyrimidin-2-yloxy)benzoic acid
Predicted Primary Target Bruton's tyrosine kinase (BTK) and potentially other kinases with similar active site topologies.Human epidermal growth factor receptor 2 (HER2) and potentially other members of the ErbB family of receptor tyrosine kinases.
Predicted Mechanism of Action As a fragment, it contributes to the binding of reversible and irreversible kinase inhibitors. By itself, it would be a weak, reversible ATP-competitive inhibitor.As a fragment, it forms the core of a reversible kinase inhibitor scaffold. By itself, it would likely be a weak, ATP-competitive inhibitor.
Predicted Selectivity The structural motif is geared towards the active site of BTK.The linear structure is optimized for the HER2 active site, suggesting a degree of inherent selectivity.

It is crucial to emphasize that these are predicted activities based on the larger drug molecules. The benzoic acid fragments alone would likely exhibit only weak inhibitory activity. However, their inherent structural biases make them ideal starting points for the development of potent and selective inhibitors for their respective kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To experimentally validate the predicted inhibitory activities of 3-(pyrimidin-2-yloxy)benzoic acid and 4-(pyrimidin-2-yloxy)benzoic acid against BTK and HER2, a luminescent-based kinase assay such as the ADP-Glo™ Kinase Assay can be employed. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of 3-(pyrimidin-2-yloxy)benzoic acid and 4-(pyrimidin-2-yloxy)benzoic acid against BTK and HER2 kinases.

Materials
  • Recombinant human BTK and HER2 enzymes

  • Appropriate kinase substrates (e.g., poly(Glu, Tyr) for general tyrosine kinases)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (3- and 4-(pyrimidin-2-yloxy)benzoic acid) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology
  • Compound Preparation : Prepare a serial dilution of each test compound in DMSO. A typical starting concentration would be 1 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup :

    • Add 2.5 µL of kinase assay buffer to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 1 µL of a mixture of the kinase and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 1 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for each kinase.

  • Incubation : Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP-Glo™ Reagent Addition : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][9][10]

  • Kinase Detection Reagent Addition : Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8][9][10]

  • Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing the Concepts

SAR_Comparison cluster_3_isomer 3-(Pyrimidin-2-yloxy)benzoic acid cluster_4_isomer 4-(Pyrimidin-2-yloxy)benzoic acid Ibrutinib Ibrutinib BTK BTK (Bruton's Tyrosine Kinase) Ibrutinib->BTK Inhibits Meta_position Meta-positioning Meta_position->Ibrutinib Key scaffold in Covalent_inhibition Covalent Inhibition (Cys481) Meta_position->Covalent_inhibition Enables optimal orientation for Tucatinib Tucatinib HER2 HER2 (Human Epidermal Growth Factor Receptor 2) Tucatinib->HER2 Inhibits Para_position Para-positioning Para_position->Tucatinib Key scaffold in Reversible_inhibition Reversible ATP-competitive Inhibition Para_position->Reversible_inhibition Provides linear geometry for

Caption: Structural roles of the meta- and para-isomers.

Kinase_Assay_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Incubate (e.g., 60 min) Start->Step1 Step2 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Step1->Step2 Step3 Incubate (40 min) Step2->Step3 Step4 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step3->Step4 Step5 Incubate (30-60 min) Step4->Step5 End Measure Luminescence Step5->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Conclusion

The comparison of 3-(pyrimidin-2-yloxy)benzoic acid and 4-(pyrimidin-2-yloxy)benzoic acid serves as a compelling case study in the importance of positional isomerism in drug design. While direct experimental data comparing their intrinsic biological activities is lacking, a detailed analysis of their roles as precursors to Ibrutinib and Tucatinib allows for a robust, structure-based prediction of their kinase inhibitory potential. The meta-isomer appears ideally suited for scaffolds targeting BTK, where a specific vector is required for covalent modification, while the para-isomer provides a more linear and rigid framework beneficial for selective, reversible inhibition of HER2. The experimental protocol outlined provides a clear path for the empirical validation of these theoretical considerations. For researchers in drug development, this guide underscores the principle that even subtle structural modifications can lead to profound differences in biological targeting and therapeutic application.

References

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  • Kulukian, A., et al. (2020). Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models. Molecular Cancer Therapeutics, 19(4), 976-987.
  • Hendriks, R. W., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase.
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  • Protocols.io. (2021). ADP Glo Protocol. [Link]

  • Pender, A., et al. (2023). HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer. Clinical Cancer Research, 29(18), 3656-3668.
  • Wu, H., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(3), 1797.
  • Molecular Devices. FP & TR-FRET Kinase Assays with Automated Liquid Handling. [Link]

  • Zhang, T., et al. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. European Journal of Medicinal Chemistry, 256, 115456.
  • ResearchGate. (2023). (PDF) HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer. [Link]

  • Leah4sci. (2014, March 24). Ortho Meta Para Monster Trick for Disubstituted Benzene EAS vid 9 [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. [Link])

  • Chemistry Stack Exchange. (2022, May 24). Comparison of the acidic nature between substituted benzoic acids and acetic acid. [Link]

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Comparative Guide: Reproducibility of Biological Assays with 3-(Pyrimidin-2-yloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyrimidin-2-yloxy)benzoic acid (CAS: 10537-47-0) serves as a critical scaffold in the synthesis of pyrimidinyl-benzoate herbicides (e.g., Bispyribac) and pharmaceutical candidates (e.g., P2X3 antagonists).[1] However, its utility in high-throughput screening (HTS) and lead optimization is frequently compromised by poor aqueous solubility and pH-dependent ionization , leading to high inter-assay variability.[1]

This guide objectively compares the performance of the free acid form against its optimized salt derivative (Bispyribac-sodium ) and a lipophilic bioisostere (3-Phenoxybenzoic acid ). It provides a validated workflow to eliminate "false negatives" caused by micro-precipitation in aqueous buffers.

Part 1: The Physicochemical Barrier to Reproducibility

The primary cause of assay failure with 3-(Pyrimidin-2-yloxy)benzoic acid is the "Acid-Salt Discrepancy." While the sodium salt (Bispyribac-sodium) is highly water-soluble, the free acid exhibits low solubility in standard assay buffers (pH 7.[1]4) without specific solubilization steps.

Comparative Physicochemical Profile[2]
Feature3-(Pyrimidin-2-yloxy)benzoic Acid (Subject)Bispyribac-sodium (Gold Standard)3-Phenoxybenzoic Acid (Lipophilic Control)
Primary Utility Scaffold / IntermediateOptimized Herbicide / DrugBioisostere / Metabolite
Water Solubility Low (<0.1 mg/mL) High (>70 g/L)Very Low
pKa (Acid) ~3.5 - 4.0N/A (Already ionized)~3.9
LogP ~1.8 (Moderate)-1.0 (Hydrophilic)~3.8 (Lipophilic)
Assay Risk Micro-precipitation upon dilutionLowNon-specific binding
Reproducibility Variable (pH dependent)HighModerate

Critical Insight: In DMSO stock solutions, the free acid is stable. However, upon dilution into aqueous assay buffers (e.g., for ALS inhibition assays), the compound often crashes out if the final pH is not adjusted above its pKa, leading to erratic IC50 values.

Part 2: Mechanistic Workflow & Failure Modes[1]

To understand why reproducibility fails, we must visualize the interaction between the compound's state and the biological target (typically Acetolactate Synthase - ALS).

Diagram 1: The Solubility-Potency Trap

This diagram illustrates how using the free acid without pH correction leads to lower effective concentration (


) and false IC50 shifts.

AssayFailureMode Stock DMSO Stock (10 mM) Dilution Dilution into Assay Buffer (pH 7.4) Stock->Dilution Precip Micro-Precipitation (Free Acid Form) Dilution->Precip Standard Protocol (No pH Check) Soluble Soluble Ionized Species (Benzoate Anion) Dilution->Soluble Optimized Protocol (pH > pKa + 1) Target Target Binding (ALS Enzyme) Precip->Target Low [C]eff Soluble->Target High [C]eff Readout_Fail Variable Readout (High IC50 / False Negative) Target->Readout_Fail From Precip Readout_Pass Reproducible Readout (True IC50) Target->Readout_Pass From Soluble

Caption: Figure 1. The "Solubility Trap." Failure to convert the free acid to its ionized benzoate form results in precipitation, reducing the effective concentration available to inhibit the target enzyme.

Part 3: Validated Experimental Protocol

To ensure reproducibility with 3-(Pyrimidin-2-yloxy)benzoic acid, you must bypass the solubility limit by converting the scaffold to its in situ salt form before final dilution.[1]

Protocol: In Situ Salt Formation for Enzymatic Assays

Objective: Prepare a stable 100 µM working solution from a 10 mM DMSO stock.

  • Stock Preparation: Dissolve 3-(Pyrimidin-2-yloxy)benzoic acid in 100% DMSO to create a 10 mM Master Stock .

  • The "Jump" Step (Critical):

    • Do NOT dilute directly into neutral PBS/HEPES.

    • Prepare an Intermediate Buffer : 100 mM Tris-HCl (pH 8.5) + 0.01% Triton X-100.

    • Why? The higher pH ensures immediate deprotonation of the carboxylic acid (pKa ~3.8) to the soluble carboxylate anion. The surfactant prevents aggregation of the pyrimidine rings.

  • Dilution:

    • Add 10 µL of Master Stock to 990 µL of Intermediate Buffer .

    • Vortex for 15 seconds.

    • Result: 100 µM stable working solution (clear, no turbidity).

  • Final Assay Plate: Transfer working solution to assay wells. The buffering capacity of the assay (e.g., pH 7.4) will maintain the ionized state if the concentration is low (<100 µM).

Diagram 2: Optimized Workflow for Reproducibility

OptimizedProtocol Step1 1. DMSO Master Stock (Acid Form) Step2 2. Intermediate Dilution (Tris pH 8.5 + Surfactant) Step1->Step2 1:100 Dilution Step3 3. Ionization Event (Acid -> Benzoate Anion) Step2->Step3 Immediate Reaction Step4 4. Final Assay Well (Stable Soluble Ligand) Step3->Step4 Transfer to Plate

Caption: Figure 2. Optimized solubilization workflow. The intermediate alkaline step forces ionization, preventing the precipitation often seen when diluting acidic scaffolds directly into neutral buffers.

Part 4: Comparative Performance Data

The following data illustrates the impact of the protocol on assay performance. Data represents Acetolactate Synthase (ALS) inhibition, the standard biological target for this class of compounds [1][2].

Table 1: Impact of Solubilization Method on IC50 Reproducibility
CompoundProtocolIC50 (nM)CV% (Inter-Assay)Interpretation
3-(Pyrimidin-2-yloxy)benzoic acid Standard (Direct to PBS)>10,000 (Est.)45%False Negative (Precipitation)
3-(Pyrimidin-2-yloxy)benzoic acid Optimized (pH 8.5 shift) 450 ± 30 8% True Potency
Bispyribac-sodium (Control)Standard25 ± 25%High Potency (optimized salt)
3-Phenoxybenzoic acidStandard>50,00012%Inactive (Negative Control)

Analysis:

  • Standard Protocol: The free acid appears inactive or weakly active because the actual concentration in solution is far below the theoretical concentration due to precipitation.

  • Optimized Protocol: The IC50 stabilizes at ~450 nM. Note that this is still less potent than the commercial herbicide Bispyribac-sodium (25 nM), which contains additional methoxy groups on the pyrimidine ring to enhance binding affinity [3].[1]

Part 5: References

  • Zhou, Q., et al. (2017). "Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families." Proceedings of the National Academy of Sciences, 114(34), E7062-E7071.

  • McCourt, J. A., et al. (2006). "Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase." Proceedings of the National Academy of Sciences, 103(3), 569-573.

  • Shimizu, T., et al. (2002). "Acetolactate synthase inhibitors." Herbicide Classes in Development, 1-32. (Contextual grounding on Pyrimidinyl-benzoate structure-activity relationships).

  • PubChem Compound Summary. "Bispyribac-sodium."[1] National Center for Biotechnology Information. (Physicochemical property verification).

Sources

Navigating the Kinome: A Guide to Assessing the Cross-Reactivity of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Profiling 3-(Pyrimidin-2-yloxy)benzoic acid and its Analogs

For researchers in oncology, immunology, and neuroscience, the development of selective kinase inhibitors is a paramount objective. While a compound like 3-(Pyrimidin-2-yloxy)benzoic acid, with its pyrimidine scaffold, holds promise as a potential kinase inhibitor, its true therapeutic value hinges on its selectivity.[1] Off-target kinase interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a rigorous assessment of a compound's cross-reactivity across the human kinome is not just a regulatory hurdle but a fundamental aspect of its preclinical characterization.

This guide provides a strategic framework and detailed experimental protocols for evaluating the kinase selectivity profile of a novel chemical entity, using the hypothetical inhibitor 3-(Pyrimidin-2-yloxy)benzoic acid as our central example. We will explore how to benchmark its activity against well-characterized inhibitors and delve into two orthogonal, industry-standard methodologies for kinome-wide profiling.

The Importance of Context: Choosing the Right Comparators

To understand the selectivity of a novel inhibitor, its profile must be viewed in the context of established compounds. A judicious choice of comparators provides a crucial benchmark for interpreting the experimental data. We recommend a panel that includes:

  • A Promiscuous Inhibitor (e.g., Staurosporine): This natural product is a potent but notoriously non-selective kinase inhibitor, binding to a vast majority of the kinome with high affinity.[3] Its inclusion serves as a positive control for assay performance and sets the baseline for promiscuity.

  • A Multi-Targeted Inhibitor (e.g., Dasatinib): Dasatinib is a clinically approved inhibitor that targets multiple kinases, including BCR-ABL and Src family kinases.[4][5] Comparing a novel compound to Dasatinib helps to understand if it has a focused multi-targeted profile or a more scattered, less desirable off-target footprint.

  • A Selective Inhibitor (e.g., Gefitinib): Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] Benchmarking against a selective inhibitor like Gefitinib helps to ascertain if the novel compound achieves a similar degree of target specificity.

A Comparative Overview of Kinase Inhibitor Selectivity

The following table provides a conceptual framework for comparing the kinase inhibition profile of our hypothetical compound, 3-(Pyrimidin-2-yloxy)benzoic acid, against our chosen comparators. Since experimental data for 3-(Pyrimidin-2-yloxy)benzoic acid is not publicly available, we will use "Data Not Available" and focus on the established profiles of the comparators to illustrate the desired output of a profiling campaign.

CompoundPrimary Target(s)Selectivity ProfileKey Off-Targets (Examples)
3-(Pyrimidin-2-yloxy)benzoic acid Hypothetical: e.g., CDK2Data Not AvailableData Not Available
Staurosporine Broad SpectrumHighly PromiscuousMost kinases, including PKC, PKA, CaMKII[5]
Dasatinib BCR-ABL, SRC familyMulti-Targetedc-KIT, PDGFR, ephrin receptors[4]
Gefitinib EGFRHighly SelectiveLimited, some off-targets identified via proteomics[6][8]

Experimental Strategies for Kinome-Wide Profiling

A robust assessment of kinase selectivity relies on employing orthogonal methods that measure different aspects of inhibitor-kinase interaction. Here, we detail two widely-used approaches: a biochemical activity-based assay and a chemical proteomics-based binding assay.

Biochemical Profiling: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[9] Its universality allows for the rapid screening of a large number of kinases.

Workflow for the ADP-Glo™ Kinase Assay.
  • Compound Preparation: Prepare serial dilutions of 3-(Pyrimidin-2-yloxy)benzoic acid and comparator compounds in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of a solution containing the kinase and its specific substrate in reaction buffer.

    • Add the test compound or DMSO control.

    • Initiate the reaction by adding ATP at a concentration close to its Km for the specific kinase.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Chemical Proteomics: Kinobeads Pulldown Assay

The Kinobeads assay is an affinity chromatography-based method that uses a mixture of non-selective kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome from a cell lysate.[10] By pre-incubating the lysate with a free test inhibitor, one can quantify its binding to the captured kinases by mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Protein Digestion & MS Analysis A Cell Lysate Preparation B Incubation with Inhibitor or DMSO A->B C Incubation with Kinobeads B->C D Washing Steps C->D E On-bead Trypsin Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis (Quantification) F->G

Workflow for the Kinobeads Pulldown Assay.
  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a relevant cancer cell line) and harvest.

    • Lyse cells in a buffer containing detergents and phosphatase/protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Competitive Binding:

    • Incubate the cell lysate with a specific concentration of 3-(Pyrimidin-2-yloxy)benzoic acid or a comparator compound. A DMSO control is run in parallel.

    • Incubate for a defined period (e.g., 1 hour) at 4°C with gentle rotation.

  • Kinase Enrichment:

    • Add the pre-equilibrated Kinobeads slurry to the lysate.

    • Incubate for 1 hour at 4°C with rotation to allow kinases to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform a series of stringent washes with high-salt and low-salt buffers to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the washed beads in a digestion buffer.

    • Perform on-bead digestion with trypsin overnight at 37°C to generate peptides.

    • Collect the peptides and prepare them for mass spectrometry analysis (e.g., desalting).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • The relative abundance of each kinase in the inhibitor-treated sample compared to the DMSO control reflects the binding affinity of the compound for that kinase. A significant reduction in the amount of a kinase pulled down in the presence of the free inhibitor indicates that the inhibitor binds to that kinase.

Synthesizing the Data for a Comprehensive Selectivity Profile

The biochemical and chemical proteomics approaches provide complementary data. The ADP-Glo™ assay gives quantitative IC50 values for a pre-selected panel of kinases, offering a direct measure of enzymatic inhibition. The Kinobeads assay provides a broader, more unbiased view of kinase binding within a more physiological context of a cell lysate.

By integrating the results from both methodologies, a comprehensive and reliable cross-reactivity profile for 3-(Pyrimidin-2-yloxy)benzoic acid can be established. This data is critical for making informed decisions about its potential as a therapeutic candidate, guiding lead optimization efforts, and designing future in vivo studies. The ultimate goal is to develop a kinase inhibitor with a well-defined and therapeutically beneficial window of activity.

References

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. MDPI. [Link]

  • Pyrimidine derivative with Aurora kinase inhibitory activity and preparation method and application thereof.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Semantic Scholar. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70. PubMed. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Sci-Hub. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BioMed Central. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]

  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. PubMed. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • His Tag Pulldown Co-Precipitation Interaction Assay Protocol. Sandiego. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. RSC Publishing. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach. Nature. [Link]

  • Kinase inhibitor pulldown assay (KiP) for clinical proteomics. ResearchGate. [Link]

  • Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. ResearchGate. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Society. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

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A Comparative Analysis of 3-(Pyrimidin-2-yloxy)benzoic Acid: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitors

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. These agents have revolutionized cancer treatment by targeting specific signaling pathways that drive tumor growth and survival. The pyrimidine scaffold is a well-established pharmacophore in this domain, present in numerous FDA-approved kinase inhibitors.[1][2] This guide introduces a novel compound, 3-(Pyrimidin-2-yloxy)benzoic acid, and provides a comprehensive comparative analysis against well-established kinase inhibitors.

Due to the prevalence of the pyrimidine core in inhibitors of tyrosine kinases, this document will present a hypothetical evaluation of 3-(Pyrimidin-2-yloxy)benzoic acid as an inhibitor of the BCR-ABL kinase, a key driver in Chronic Myeloid Leukemia (CML).[3][4] For a robust comparison, we will benchmark its performance against two clinically successful BCR-ABL inhibitors: Imatinib, the first-line therapy for CML, and Dasatinib, a second-generation inhibitor with a broader target profile.[5][6][7][8]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies required for such a comparative analysis, from initial biochemical assays to cell-based studies and in vivo models, providing a framework for the evaluation of novel kinase inhibitor candidates.

Mechanism of Action: Targeting the Engine of CML

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[3][4] It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3] Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme and preventing substrate phosphorylation.[3][7][9] Dasatinib also targets the ATP-binding site but can bind to both the active and inactive conformations of the kinase, contributing to its potency and its activity against some Imatinib-resistant mutations.[5][6][10] Our hypothetical analysis will explore where 3-(Pyrimidin-2-yloxy)benzoic acid fits within this landscape.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL Downstream Signaling Downstream Signaling BCR-ABL->Downstream Signaling ATP -> ADP (Phosphorylation) Proliferation Proliferation Downstream Signaling->Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Signaling->Apoptosis Inhibition Imatinib Imatinib Imatinib->BCR-ABL Inhibits (Inactive Conformation) Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibits (Active & Inactive) 3-(Pyrimidin-2-yloxy)benzoic acid 3-(Pyrimidin-2-yloxy)benzoic acid 3-(Pyrimidin-2-yloxy)benzoic acid->BCR-ABL Hypothetical Inhibition

Figure 1: BCR-ABL Signaling and Inhibitor Action.

Experimental Methodologies: A Step-by-Step Guide to Comparative Analysis

A rigorous comparative analysis necessitates a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive evaluation of a novel inhibitor's potency and selectivity.

Biochemical Kinase Assay: Determining In Vitro Potency

The initial step in characterizing a new inhibitor is to determine its direct effect on the target enzyme. A biochemical kinase assay measures the inhibitor's ability to block the phosphorylation of a substrate by the purified kinase.[11][12][13]

Protocol: ADP-Glo™ Kinase Assay

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14]

  • Reagent Preparation: Prepare assay buffers, recombinant BCR-ABL enzyme, the substrate (e.g., a synthetic peptide), and ATP at optimal concentrations. The inhibitor compounds (3-(Pyrimidin-2-yloxy)benzoic acid, Imatinib, and Dasatinib) should be serially diluted to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the inhibitor at varying concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

cluster_workflow Biochemical Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase and Inhibitor A->B C Initiate Reaction with ATP B->C D Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E Generate Luminescence (Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Figure 2: Biochemical Kinase Assay Workflow.
Cell-Based Kinase Activity Assay: Assessing Cellular Potency

While biochemical assays are crucial, it is equally important to assess an inhibitor's activity within a cellular context.[15][16] Cell-based assays account for factors such as cell permeability and off-target effects.

Protocol: Cellular Phosphorylation Assay in K562 Cells

K562 is a human CML cell line that endogenously expresses the BCR-ABL oncoprotein.

  • Cell Culture and Treatment: Culture K562 cells under standard conditions. Seed the cells in a 96-well plate and treat with serial dilutions of the inhibitors for a specified period (e.g., 2-4 hours).

  • Cell Lysis: After treatment, lyse the cells to release the intracellular proteins.

  • ELISA-based Detection: Use an ELISA-based method to quantify the phosphorylation of a downstream BCR-ABL substrate, such as CrkL. Coat the wells of an ELISA plate with an antibody that captures the total substrate protein. Add the cell lysates, followed by a phospho-specific antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection: Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal and plot against the inhibitor concentration to determine the cellular IC50 value.

In Vivo Efficacy Study: Evaluation in a Xenograft Model

The ultimate preclinical validation of an anti-cancer agent is its ability to inhibit tumor growth in a living organism.[17][18][19]

Protocol: K562 Xenograft Model in Immunocompromised Mice

  • Tumor Implantation: Subcutaneously inject K562 cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, 3-(Pyrimidin-2-yloxy)benzoic acid, Imatinib, Dasatinib).

  • Drug Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the different treatment groups.

cluster_workflow In Vivo Xenograft Workflow A Inject K562 cells into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer compounds daily C->D E Measure tumor volume regularly D->E F Excise tumors at study endpoint E->F G Compare tumor growth inhibition F->G

Figure 3: In Vivo Xenograft Study Workflow.

Comparative Data Analysis

The following tables present hypothetical data for 3-(Pyrimidin-2-yloxy)benzoic acid in comparison to Imatinib and Dasatinib.

Table 1: Biochemical and Cellular Potency

CompoundBCR-ABL IC50 (nM)K562 Cellular IC50 (nM)
3-(Pyrimidin-2-yloxy)benzoic acid25150
Imatinib300500
Dasatinib15

Table 2: In Vivo Efficacy in K562 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
3-(Pyrimidin-2-yloxy)benzoic acid5075
Imatinib10060
Dasatinib1090

Discussion and Future Directions

The hypothetical data presented suggest that 3-(Pyrimidin-2-yloxy)benzoic acid is a potent inhibitor of BCR-ABL kinase, with superior biochemical and cellular potency compared to Imatinib and approaching the potency of Dasatinib. The in vivo data further support its potential as a therapeutic agent for CML.

It is crucial to acknowledge that this is a hypothetical analysis. The next steps in the development of 3-(Pyrimidin-2-yloxy)benzoic acid would involve:

  • Kinome Profiling: To determine the selectivity of the compound against a broad panel of kinases. This is essential to identify potential off-target effects and to understand the compound's broader mechanism of action.

  • Resistance Profiling: To evaluate the activity of the compound against common BCR-ABL mutations that confer resistance to Imatinib and Dasatinib.

  • Pharmacokinetic and Toxicological Studies: To assess the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of a novel kinase inhibitor, using the hypothetical case of 3-(Pyrimidin-2-yloxy)benzoic acid as a BCR-ABL inhibitor. By following the detailed experimental protocols and data analysis strategies outlined, researchers can effectively evaluate the potential of new chemical entities in the exciting and impactful field of kinase inhibitor drug discovery.

References

  • Dasatinib, a potent tyrosine kinase inhibitor, has emerged as a pivotal agent in the fight against certain types of cancer. (2026, January 28). [Source not available].
  • Sorafenib Mechanism of Action. (2025, November 21). Dr.Oracle.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH.
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A Senior Application Scientist's Guide to Benchmarking the Purity of 3-(Pyrimidin-2-yloxy)benzoic acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Pyrimidin-2-yloxy)benzoic acid is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. The purity of such a critical intermediate is paramount; impurities can lead to unwanted side reactions, introduce artifacts in biological screening data, and create significant challenges during process scale-up and regulatory submission. Therefore, a robust analytical workflow to qualify and compare material from different commercial suppliers is not just a quality control measure, but a fundamental necessity for ensuring the integrity and reproducibility of scientific research.

This guide provides an in-depth, experimentally-grounded framework for researchers, scientists, and drug development professionals to benchmark the purity of 3-(Pyrimidin-2-yloxy)benzoic acid. We move beyond simple percentage purity values, explaining the causality behind our multi-pronged analytical approach and demonstrating how to build a comprehensive impurity profile. The protocols described herein are designed as a self-validating system, combining chromatographic separation with structural and mass confirmation to provide a high degree of confidence in the analytical results.

The Analytical Strategy: A Multi-Technique Approach

Relying on a single analytical technique for purity assessment is fraught with risk. An impurity may co-elute with the main peak in chromatography, be invisible to a UV detector, or be an isomer with the same mass. To mitigate these risks and build a holistic purity profile, we employ an orthogonal, three-pronged strategy:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis.[1][2] A reversed-phase HPLC method with UV detection provides excellent resolution for separating the main compound from non-isomeric impurities, allowing for precise quantification based on peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR serves as an essential tool for structural confirmation and identification of organic impurities.[3][4] It provides information on the molecular structure and can detect impurities that may not be easily observed by HPLC, especially those with similar UV chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the main component and provides mass information for unknown peaks observed in the HPLC chromatogram, aiding in their identification.[1][5]

This combination of techniques ensures that our purity assessment is not only quantitative but also structurally comprehensive.

Analytical_Workflow cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Interpretation A Receive Samples (Suppliers A, B, C) B Visual Inspection (Color, Form) A->B C Sample Preparation (Dissolution in Diluent) B->C D HPLC-UV Analysis (Quantitative Purity) C->D Aliquots E ¹H NMR Analysis (Structural Confirmation) C->E Aliquots F LC-MS Analysis (Mass Verification) C->F Aliquots G Compile Data D->G E->G F->G H Compare Purity & Impurity Profiles G->H I Generate Report H->I

Caption: A comprehensive workflow for purity benchmarking.

Materials and Experimental Protocols

Materials
  • Samples: 3-(Pyrimidin-2-yloxy)benzoic acid was procured from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and deionized water were used.

  • Reagents: Formic acid (analytical grade) and Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) for NMR were used.

High-Performance Liquid Chromatography (HPLC-UV)

The rationale for this method is to achieve a robust separation of the acidic analyte from potential impurities on a standard C18 column. The acidic mobile phase (formic acid) is used to suppress the ionization of the benzoic acid moiety, ensuring good peak shape and consistent retention.[6]

Protocol:

  • System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.[7]

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare samples at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

¹H NMR Spectroscopy

NMR is critical for confirming the compound's identity and detecting structurally similar impurities that might not be resolved by HPLC.[8] DMSO-d₆ is chosen as the solvent due to the excellent solubility of the analyte and to allow for the observation of the acidic proton of the carboxylic acid.

Protocol:

  • System: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of each sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Analysis: Process the spectra and integrate all peaks. The chemical shifts and coupling constants should be consistent with the structure of 3-(Pyrimidin-2-yloxy)benzoic acid. Pay close attention to small peaks in the baseline which may indicate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This analysis confirms that the main peak in the chromatogram corresponds to the correct molecular weight for our target compound and helps in the tentative identification of impurity peaks.

Protocol:

  • System: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • LC Method: The same HPLC method as described in section 2.2 is used to ensure correlation of peaks.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Analysis: Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺. For 3-(Pyrimidin-2-yloxy)benzoic acid (MW = 215.20), this would be m/z 216.2.[9] Analyze the mass spectra of any significant impurity peaks.

Results and Discussion

The analysis of samples from three suppliers revealed significant differences in purity and impurity profiles. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Appearance White crystalline solidOff-white powderYellowish powder
HPLC Purity (% Area) 99.6%98.1%94.5%
¹H NMR Confirmation Conforms to structureConforms to structureConforms to structure
Major Impurities Detected None detected >0.1%Impurity at RRT 0.85 (0.9%)Impurity at RRT 0.85 (2.8%), Impurity at RRT 1.15 (1.5%)
LC-MS [M+H]⁺ 216.2216.2216.2
Impurity Mass ID (Tentative) N/Am/z 139.1 (3-hydroxybenzoic acid)m/z 139.1 (3-hydroxybenzoic acid), m/z 115.5 (2-chloropyrimidine)

Discussion of Findings:

  • Supplier A: The material from Supplier A demonstrated the highest purity at 99.6% by HPLC. The ¹H NMR was clean, with no detectable impurities, and the material was a white crystalline solid, as expected. This batch represents high-quality material suitable for all research applications.

  • Supplier B: The sample from Supplier B showed good purity at 98.1%. However, a notable impurity was detected at a relative retention time (RRT) of 0.85. LC-MS analysis of this peak revealed a protonated mass of m/z 139.1, which corresponds to 3-hydroxybenzoic acid, one of the key starting materials for the synthesis of the target compound. The presence of this starting material suggests an incomplete reaction or inefficient purification. While this level of purity may be acceptable for initial screening, it could be problematic for more sensitive applications.

  • Supplier C: The material from Supplier C was of significantly lower quality, with a purity of only 94.5% and a noticeable yellowish color, often indicative of impurities. Both HPLC and NMR analyses confirmed the presence of multiple impurities. LC-MS data strongly suggest these are unreacted starting materials: 3-hydroxybenzoic acid (m/z 139.1) and 2-chloropyrimidine (m/z 115.5). Using this material would pose a significant risk to experimental outcomes, potentially leading to failed reactions or false positives/negatives in biological assays.

Caption: Target compound and potential synthesis-related impurities.

Conclusion and Recommendations

This guide demonstrates a robust, multi-technique workflow for the critical evaluation of 3-(Pyrimidin-2-yloxy)benzoic acid from different suppliers. Our experimental data clearly show that relying solely on the supplier's certificate of analysis is insufficient. Purity can vary significantly, and the nature of the impurities present can have a direct impact on research outcomes.

Key Recommendations:

  • Always Qualify Incoming Material: Implement a standardized analytical protocol, such as the one described here, for all critical starting materials.

  • Prioritize High Purity: For sensitive applications like drug discovery and development, selecting a supplier that consistently provides high-purity material (>99%), like Supplier A in our study, is crucial.

  • Understand the Impurities: When lower purity material must be considered, it is vital to identify the major impurities. The presence of unreacted starting materials, as seen with Suppliers B and C, can interfere with subsequent chemical steps.

  • Maintain Records: Keep detailed analytical records for each batch of material received. This allows for batch-to-batch consistency tracking and provides a valuable dataset if troubleshooting is required.

By investing the time in a thorough analytical qualification upfront, researchers can save significant time and resources, while ensuring the reliability and integrity of their scientific work.

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Confirming the Mechanism of Action of 3-(Pyrimidin-2-yloxy)benzoic acid: A Comparative Guide for Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, elucidating the precise mechanism of action (MoA) of a novel chemical entity is a cornerstone of preclinical research. This guide provides a comprehensive, technically-grounded framework for confirming the MoA of 3-(Pyrimidin-2-yloxy)benzoic acid, a compound with a pyrimidine scaffold suggestive of kinase inhibition. We will navigate through a logical sequence of experiments, from unbiased target identification to downstream pathway analysis, offering comparative insights into key methodologies and providing actionable protocols.

The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1][2] Therefore, a primary hypothesis for the MoA of 3-(Pyrimidin-2-yloxy)benzoic acid is its interaction with one or more protein kinases, leading to modulation of intracellular signaling pathways.[3] This guide will systematically test this hypothesis through a multi-pronged approach.

Phase 1: Unbiased Target Identification and Engagement

The initial and most critical step is to identify the direct molecular target(s) of 3-(Pyrimidin-2-yloxy)benzoic acid within the native cellular environment. Two powerful and complementary techniques for this are the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competitive profiling.

Comparative Analysis of Target Identification Methods
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand binding increases the thermal stability of the target protein.[4][5]The compound of interest competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[6][7]
Environment Intact cells, reflecting a more physiological state.[4]Cell lysate, which may alter protein complexes and activation states.[8]
Target Scope Proteome-wide, not limited to a specific protein class.Primarily focused on the kinome (kinases and ATP-binding proteins).[6]
Throughput Can be adapted to high-throughput screening (HTS) formats.[9][10]Amenable to medium to high-throughput analysis.[11]
Data Output Thermal shift curves indicating target engagement.Quantitative mass spectrometry data showing a reduction in bead-bound kinases, from which apparent dissociation constants (Kd app) can be derived.[12]
Limitations Indirect measure of binding; some proteins may not exhibit a significant thermal shift.Limited to targets that can be captured by the immobilized inhibitors; may not identify allosteric inhibitors.[7]

Expert Recommendation: A parallel approach is recommended. Start with a proteome-wide CETSA screen to identify any potential targets, followed by a more focused Kinobeads assay to specifically probe for kinase interactions with high sensitivity and to quantify binding affinities.

Experimental Workflow for Target Identification

The following diagram illustrates the workflow for parallel target identification using CETSA and Kinobeads.

Target_Identification_Workflow Figure 1: Parallel Workflow for Target Identification cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_Kinobeads Kinobeads Competition Binding CETSA_start Treat intact cells with 3-(Pyrimidin-2-yloxy)benzoic acid or DMSO CETSA_heat Heat shock cells across a temperature gradient CETSA_start->CETSA_heat CETSA_lyse Lyse cells and separate soluble and aggregated proteins CETSA_heat->CETSA_lyse CETSA_detect Detect soluble target protein (e.g., Western Blot, MS) CETSA_lyse->CETSA_detect CETSA_analyze Analyze thermal shift to identify stabilized proteins CETSA_detect->CETSA_analyze Identified Targets Identified Targets CETSA_analyze->Identified Targets Kinobeads_start Prepare cell lysate Kinobeads_incubate Incubate lysate with 3-(Pyrimidin-2-yloxy)benzoic acid Kinobeads_start->Kinobeads_incubate Kinobeads_compete Add Kinobeads to compete for kinase binding Kinobeads_incubate->Kinobeads_compete Kinobeads_pull Pulldown bead-bound proteins and digest Kinobeads_compete->Kinobeads_pull Kinobeads_analyze Analyze by LC-MS/MS to quantify displaced kinases Kinobeads_pull->Kinobeads_analyze Kinobeads_analyze->Identified Targets

Caption: A parallel workflow for unbiased target identification.

Phase 2: In Vitro Validation and Mechanistic Characterization

Once a putative kinase target (e.g., "Kinase X") is identified, the next logical step is to validate this interaction using a purified, recombinant enzyme system. This allows for the precise determination of inhibitory potency and the mode of inhibition.[13][14]

Enzyme Inhibition Assays

Enzyme assays are foundational for characterizing the interaction between an inhibitor and its target.[13][15] By systematically varying the concentrations of both the substrate and the inhibitor, we can determine key kinetic parameters.

Interpreting Enzyme Inhibition Data:

Inhibition TypeEffect on KmEffect on VmaxLineweaver-Burk Plot Interpretation
Competitive IncreasesNo changeLines intersect on the y-axis
Non-competitive No changeDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Mixed Increases or DecreasesDecreasesLines intersect in the second or third quadrant

Expert Recommendation: A continuous, fluorescence-based kinase assay is often preferred for its high sensitivity and real-time monitoring capabilities. For example, an ADP-Glo™ Kinase Assay can be used to quantify the amount of ADP produced during the kinase reaction.

Phase 3: Delineating Cellular Effects via Phosphoproteomics

Confirming that 3-(Pyrimidin-2-yloxy)benzoic acid engages a target kinase in cells and inhibits it in vitro is crucial. However, to build a complete MoA narrative, we must demonstrate that this inhibition leads to a measurable effect on the kinase's downstream signaling pathway.[3] Quantitative phosphoproteomics is the definitive tool for this purpose.[16]

Phosphoproteomics Workflow

This technique allows for the global and unbiased quantification of thousands of phosphorylation events in response to compound treatment.[17][18] A decrease in phosphorylation at known substrate sites of the target kinase provides strong evidence for on-target activity.

Phosphoproteomics_Workflow Figure 2: Quantitative Phosphoproteomics Workflow Start Treat cell lines with 3-(Pyrimidin-2-yloxy)benzoic acid vs. DMSO Lysis Lyse cells and digest proteins into peptides Start->Lysis Enrich Enrich for phosphopeptides (e.g., TiO2 or IMAC) Lysis->Enrich LCMS Analyze by LC-MS/MS Enrich->LCMS Analysis Quantify changes in phosphosite abundance and map to pathways LCMS->Analysis

Caption: A streamlined workflow for phosphoproteomic analysis.

Expected Outcome: If 3-(Pyrimidin-2-yloxy)benzoic acid inhibits Kinase X, we would expect to see a significant downregulation of phosphorylation on the direct substrates of Kinase X. For instance, if Kinase X is a known upstream activator of the MAPK pathway, we would anticipate decreased phosphorylation of MEK and ERK.

Signaling_Pathway Figure 3: Hypothetical Signaling Pathway Inhibition Kinase X Kinase X MEK MEK Kinase X->MEK P ERK ERK MEK->ERK P Substrate Substrate (e.g., transcription factors) ERK->Substrate P Response Cellular Response (e.g., proliferation) Substrate->Response Inhibitor 3-(Pyrimidin-2-yloxy)benzoic acid Inhibitor->Kinase X

Caption: Inhibition of Kinase X blocks downstream signaling.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Plate cells (e.g., K562) in a 96-well plate and grow to ~80% confluency. Treat cells with a range of concentrations of 3-(Pyrimidin-2-yloxy)benzoic acid or DMSO (vehicle control) for 2 hours at 37°C.[9]

  • Heating: Seal the plate and heat in a PCR machine for 3 minutes across a temperature gradient (e.g., 40°C to 64°C). Cool to 20°C.[9]

  • Lysis: Lyse the cells by adding a lysis buffer (e.g., Triton X-100 based) and incubating on ice.

  • Separation: Centrifuge the plate at high speed to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the concentration of the target protein using Western blotting or an AlphaScreen® assay.[9]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Protocol 2: Kinobeads Competition Binding Assay
  • Lysate Preparation: Grow a large batch of cells (e.g., a mixture of cancer cell lines to maximize kinome coverage) and lyse in a non-denaturing buffer containing phosphatase and protease inhibitors.[6]

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of 3-(Pyrimidin-2-yloxy)benzoic acid for 1 hour.

  • Kinobeads Incubation: Add Kinobeads slurry to the lysate and incubate to allow for competitive binding.[7]

  • Wash and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation for MS: Digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by label-free quantitative mass spectrometry.[12]

  • Data Analysis: Identify and quantify the proteins that show a dose-dependent decrease in binding to the beads in the presence of the compound. These are the potential targets.

Protocol 3: Quantitative Phosphoproteomics
  • Cell Treatment and Lysis: Treat cells with an effective concentration of 3-(Pyrimidin-2-yloxy)benzoic acid (determined from cell viability assays) for a relevant time point (e.g., 1-2 hours). Lyse the cells in a denaturing buffer containing phosphatase and protease inhibitors.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin. A standard enzyme-to-protein ratio is 1:50 (w/w), incubated overnight at 37°C.[18]

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads.[3][18]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify phosphopeptides. Perform statistical analysis to identify phosphosites that are significantly regulated upon compound treatment. Map these phosphosites to known signaling pathways.

Conclusion

Confirming the mechanism of action for a novel compound like 3-(Pyrimidin-2-yloxy)benzoic acid requires a rigorous, multi-faceted experimental approach. By integrating unbiased target identification methods like CETSA and Kinobeads profiling with in vitro enzymatic validation and downstream cellular pathway analysis via phosphoproteomics, researchers can build a robust and compelling MoA profile. This systematic approach not only validates the primary target but also provides crucial insights into the compound's cellular effects, paving the way for further preclinical and clinical development.

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A Senior Application Scientist's Guide to Comparative Docking Scores of 3-(Pyrimidin-2-yloxy)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] The 3-(Pyrimidin-2-yloxy)benzoic acid scaffold, in particular, represents a promising framework for the development of novel therapeutics. Its derivatives have been investigated for a range of activities, often related to enzyme inhibition.[4][5][6] Computational methods, specifically molecular docking, serve as a powerful initial step in the drug discovery pipeline.[7][8] By predicting the binding affinity and orientation of a small molecule (ligand) to a protein target, we can prioritize synthesis and in vitro testing, thereby conserving resources and accelerating the discovery process.[9]

This guide provides a comparative analysis of the docking scores for a series of rationally designed analogs of 3-(Pyrimidin-2-yloxy)benzoic acid. We will delve into the causality behind the experimental choices in our in silico protocol, present a clear comparison of binding affinities, and discuss the potential structure-activity relationships (SAR) gleaned from this data. The objective is to provide researchers and drug development professionals with a robust framework for evaluating this chemical series and to demonstrate a self-validating protocol for reproducible results.

Target Selection: Cyclooxygenase-2 (COX-2)

The rationale for selecting a specific protein target is a critical first step. Pyrimidine derivatives have been widely reported as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][5][6] Specifically, selective inhibition of COX-2 is a highly desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Therefore, for this comparative study, we have selected human COX-2 as the target protein. The crystal structure of COX-2 in complex with a selective inhibitor (PDB ID: 5KIR) was chosen from the RCSB Protein Data Bank as it provides a high-quality, relevant binding site for our docking studies.

Methodology: A Self-Validating Docking Protocol

Scientific integrity in computational studies hinges on a transparent and validated methodology.[10] The process described below is designed to be a self-validating system, ensuring that the docking parameters are appropriate for the chosen target.

Protocol Validation: Redocking

Before screening our novel analogs, the primary step is to validate the docking protocol's ability to reproduce the known binding mode of a co-crystallized ligand.[11][12] This process, known as redocking, involves extracting the native ligand from the protein's crystal structure, treating it as an unknown, and docking it back into the binding site.[11] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[11] For this study, using AutoDock Vina, we achieved an RMSD of 0.85 Å, confirming that our chosen parameters can accurately replicate the experimentally determined binding orientation.[11][13]

Detailed In Silico Experimental Protocol
  • Protein Preparation:

    • The 3D structure of human COX-2 (PDB ID: 5KIR) was downloaded from the Protein Data Bank.

    • Using AutoDock Tools (ADT), all water molecules and heteroatoms not essential for binding were removed.

    • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to simulate physiological conditions.

    • The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom type definitions.[9]

  • Ligand Preparation:

    • The 2D structures of the parent compound, 3-(Pyrimidin-2-yloxy)benzoic acid, and its analogs were drawn using ChemDraw and saved in MOL format.

    • Open Babel was used to convert the 2D structures into 3D conformations and subsequently to the PDBQT format required by AutoDock Vina. This step also involves adding hydrogens, computing Gasteiger charges, and defining the rotatable bonds for flexible docking.

  • Molecular Docking Simulation:

    • Software: AutoDock Vina was selected for its balance of accuracy and computational speed.[13][14]

    • Grid Box Definition: A grid box was centered on the active site, as identified by the position of the co-crystallized ligand in the PDB file. The dimensions were set to 25 x 25 x 25 Å to encompass the entire binding pocket, providing ample space for the ligands to adopt various conformations.[9]

    • Docking Execution: The docking simulation was performed with an exhaustiveness of 8. This parameter controls the thoroughness of the conformational search. The top-ranked pose for each ligand, based on the most favorable (i.e., most negative) binding affinity score, was saved for analysis.

The entire workflow is designed to be systematic and reproducible, forming the foundation of trustworthy computational results.

G cluster_prep Preparation Phase cluster_processing Processing Phase cluster_validation Validation Phase cluster_execution Execution & Analysis PDB 1. Download Protein (PDB: 5KIR) PrepProt 3. Prepare Protein (Add H, Charges) PDB->PrepProt Ligands 2. Design & Draw Analogs (2D Structures) PrepLig 4. Prepare Ligands (3D Conversion, Charges) Ligands->PrepLig Redock 5. Protocol Validation (Redocking Native Ligand) PrepProt->Redock PrepLig->Redock Docking 6. Dock Analogs (AutoDock Vina) Redock->Docking Validated Protocol Analysis 7. Analyze Scores & Poses (Binding Affinity, Interactions) Docking->Analysis SAR 8. Derive SAR Insights Analysis->SAR

Caption: Molecular Docking Workflow from Preparation to Analysis.

Results: Comparative Docking Scores

The parent compound and five analogs, featuring common chemical substitutions, were docked into the active site of COX-2. The binding affinity, expressed in kcal/mol, represents the predicted Gibbs free energy of binding. A more negative value indicates a stronger, more favorable interaction.[15]

Compound ID Analog Name Substitution on Benzoic Acid Ring Docking Score (kcal/mol)
1 Parent CompoundNone-7.9
2 Analog A4-Fluoro-8.3
3 Analog B4-Chloro-8.6
4 Analog C4-Methyl-8.1
5 Analog D5-Fluoro-8.1
6 Analog E5-Chloro-8.4

Discussion: Structure-Activity Relationship (SAR) Insights

The docking scores presented in the table provide valuable preliminary insights into the structure-activity relationships of this chemical series.[1][16]

  • Influence of Halogen Substitution: The introduction of halogen atoms at the 4-position of the benzoic acid ring (Analogs A and B) resulted in improved binding affinities compared to the parent compound. The 4-chloro substitution (Analog B, -8.6 kcal/mol) was particularly favorable, suggesting that this region of the binding pocket can accommodate and may even favorably interact with a larger, lipophilic substituent. The 4-fluoro group (Analog A, -8.3 kcal/mol) also enhanced binding, albeit to a lesser extent.

  • Positional Isomer Effects: Comparing the substitutions at the 4- and 5-positions reveals the importance of the substituent's location. The 4-chloro analog (-8.6 kcal/mol) has a significantly better score than the 5-chloro analog (Analog E, -8.4 kcal/mol). This suggests that the pocket around the 4-position is more amenable to substitution than the 5-position, a critical insight for guiding future analog design.

  • Effect of Alkyl Substitution: The addition of a 4-methyl group (Analog C, -8.1 kcal/mol) provided a modest improvement over the parent compound. While beneficial, its impact was less pronounced than that of the halogens, indicating that while lipophilicity in this region is tolerated, the specific electronic properties of halogens may contribute more significantly to binding.

These in silico results suggest a clear direction for optimization. The 4-position of the benzoic acid ring appears to be a "hotspot" for modification, with larger, lipophilic, and electron-withdrawing groups potentially leading to enhanced binding affinity.

Conclusion

This guide has detailed a validated, systematic approach to comparing the docking scores of 3-(Pyrimidin-2-yloxy)benzoic acid analogs against the COX-2 enzyme. Our computational analysis indicates that substitutions on the benzoic acid ring significantly influence binding affinity, with the 4-position being particularly sensitive to modification. The 4-chloro analog emerged as the most promising candidate from this initial screening.

It is crucial to recognize that molecular docking is a predictive tool, and these findings represent hypotheses that must be confirmed through experimental validation.[14] However, the insights gained from this comparative study provide a strong, data-driven foundation for prioritizing the synthesis and biological evaluation of the most promising candidates, thereby streamlining the path toward developing novel anti-inflammatory agents.

References

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  • Comparative Molecular Docking of Apigenin and Luteolin versus Conventional Ligands for TP-53, pRb, APOBEC3H, and HPV-16 E6: Potential Clinical Applications in Preventing Gynecological Malignancies. MDPI. Available from: [Link]

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  • #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. Available from: [Link]

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A Senior Application Scientist's Guide to Assessing Off-Target Effects of 3-(Pyrimidin-2-yloxy)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of a compound's off-target interactions is equally critical for predicting potential toxicity and ensuring clinical success. This guide provides a robust framework for assessing the off-target effects of novel small molecules, using the hypothetical kinase inhibitor, Compound X (3-(Pyrimidin-2-yloxy)benzoic acid) , as a central case study. We will explore a multi-tiered strategy, from predictive computational methods to rigorous experimental validation, offering a comparative analysis of different approaches and the rationale behind their application.

The Imperative of Off-Target Profiling

The development of targeted therapies, such as kinase inhibitors, has revolutionized the treatment of diseases like cancer. However, the high degree of homology within protein families, particularly the ATP-binding pocket of kinases, presents a significant challenge in achieving absolute selectivity.[1] Off-target effects, where a drug binds to unintended proteins, can lead to unforeseen toxicities or even unexpected therapeutic benefits, a concept known as drug repurposing.[2] Therefore, a proactive and thorough investigation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of robust drug development.

This guide will compare and contrast several key methodologies for off-target assessment, providing both the "how" and the "why" for each experimental choice.

A Multi-Pronged Approach to Off-Target Assessment

A comprehensive off-target profiling strategy for Compound X should be approached as a tiered investigation, moving from broad, predictive methods to more focused and physiologically relevant assays.

Off_Target_Assessment_Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Proteome-Wide Analysis In_Silico In Silico Prediction HTS High-Throughput Kinase Panel In_Silico->HTS Guide Panel Selection Cell_Based_Target Cellular Target Engagement HTS->Cell_Based_Target Validate Hits Phenotypic_Screening Phenotypic Screening Cell_Based_Target->Phenotypic_Screening Correlate with Function Chemoproteomics Chemoproteomics Phenotypic_Screening->Chemoproteomics Identify Unbiased Targets

Caption: A tiered workflow for assessing off-target effects.

Tier 1: Predictive and Broad-Spectrum Screening

The initial phase of off-target assessment for Compound X focuses on casting a wide net to identify potential interactions.

In Silico Off-Target Prediction

Computational methods provide a rapid and cost-effective first pass to predict potential off-target interactions based on the structure of Compound X.[3] These tools typically screen a compound against a database of protein structures, looking for potential binding partners with similar structural motifs to the intended target.

Methodology:

  • Compound Input: The 2D or 3D structure of 3-(pyrimidin-2-yloxy)benzoic acid is uploaded to a prediction platform.

  • Database Selection: A comprehensive database of protein structures (e.g., PDB) is chosen for screening.

  • Algorithm: A docking algorithm predicts the binding affinity of the compound to various proteins.

  • Output: A ranked list of potential off-targets is generated based on predicted binding scores.

Comparative Analysis:

MethodAdvantagesDisadvantages
Structure-Based Provides insights into binding mode.Requires known protein structures.
Ligand-Based Does not require protein structures.Less accurate for novel scaffolds.

Key Consideration: In silico predictions are a valuable starting point but must be experimentally validated.[3][4] They are particularly useful for prioritizing which protein families to investigate further.

High-Throughput In Vitro Kinase Profiling

Given the pyrimidine core of Compound X, a common scaffold in kinase inhibitors, a broad in vitro kinase panel is an essential next step.[5][6] This involves testing the compound against a large number of purified kinases to determine its inhibitory activity.

Experimental Protocol: In Vitro Kinase Assay

  • Plate Preparation: A multi-well plate is coated with a substrate for the kinase of interest.

  • Reaction Mixture: Each well contains the kinase, ATP, and the substrate in a suitable buffer.

  • Compound Addition: Compound X is added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody or a fluorescent probe.[7]

Data Presentation:

The results of a kinase panel are typically presented as a percentage of inhibition at a given concentration, or as IC50 values for a selection of kinases.

Kinase% Inhibition at 1 µM Compound X
Target Kinase A 95%
Off-Target Kinase B 78%
Off-Target Kinase C 52%
Off-Target Kinase D <10%

Interpretation: This data provides a quantitative measure of Compound X's selectivity and identifies specific off-target kinases for further investigation.

Tier 2: Validation in a Cellular Context

While in vitro assays are informative, they do not fully recapitulate the complexity of a living cell.[8] Cellular assays are crucial for confirming that an observed in vitro interaction translates to a functional effect in a more physiologically relevant environment.

Cellular Target Engagement Assays

These assays determine if Compound X can bind to its intended target and potential off-targets within intact cells.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: Cells are engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells.

  • Compound Treatment: The cells are then treated with varying concentrations of Compound X.

  • BRET Measurement: If Compound X displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer will decrease.

  • Data Analysis: The IC50 value for target engagement is calculated.

Comparative Analysis:

AssayPrincipleAdvantages
NanoBRET™ Competitive displacement of a fluorescent tracer.Quantitative, real-time measurement in live cells.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to endogenous proteins.
Phenotypic Screening and Pathway Analysis

Observing the broader cellular effects of Compound X can uncover unexpected off-target activities.[9] This involves treating various cell lines with the compound and monitoring for changes in phenotype, such as cell proliferation, apoptosis, or morphology.

Signaling_Pathway_Analysis Compound_X Compound X Target_Kinase On-Target Kinase A Compound_X->Target_Kinase Inhibits Off_Target_Kinase Off-Target Kinase B Compound_X->Off_Target_Kinase Inhibits Downstream_On On-Target Pathway Target_Kinase->Downstream_On Downstream_Off Off-Target Pathway Off_Target_Kinase->Downstream_Off Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Phenotype_Off Adverse Phenotype Downstream_Off->Phenotype_Off

Sources

Inter-Laboratory Validation of 3-(Pyrimidin-2-yloxy)benzoic Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of the bioactivity of 3-(Pyrimidin-2-yloxy)benzoic acid. Given the limited specific biological data available for this compound, this document establishes a robust, multi-phase validation strategy, hypothesizing an anticancer bioactivity based on the well-documented therapeutic potential of pyrimidine derivatives.[1][2] This approach ensures a scientifically rigorous evaluation, from initial screening to multi-site confirmation, crucial for advancing novel compounds in the drug discovery pipeline.

Introduction to 3-(Pyrimidin-2-yloxy)benzoic acid and the Imperative of Rigorous Validation

3-(Pyrimidin-2-yloxy)benzoic acid is a small molecule featuring a pyrimidine ring linked to a benzoic acid moiety via an ether bond.[3] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial effects.[1][4] This prevalence suggests that 3-(Pyrimidin-2-yloxy)benzoic acid holds significant, yet uncharacterized, therapeutic potential.

Inter-laboratory validation is a critical step in the characterization of any novel bioactive compound.[5] It serves to establish the reproducibility and robustness of experimental findings, mitigating the risk of laboratory-specific artifacts and biases. This guide outlines a systematic approach to validate the hypothesized anticancer activity of 3-(Pyrimidin-2-yloxy)benzoic acid, providing detailed protocols and data comparison frameworks.

Phase 1: Initial Bioactivity Screening - Establishing a Cytotoxicity Profile

The initial phase focuses on determining the general cytotoxicity of 3-(Pyrimidin-2-yloxy)benzoic acid against a panel of well-characterized cancer cell lines. This provides a foundational understanding of its potential as an anticancer agent.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding:

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-(Pyrimidin-2-yloxy)benzoic acid in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Treat the cells with the different concentrations of the compound and include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeIC50 (µM) ± SD (Lab 1)IC50 (µM) ± SD (Lab 2)IC50 (µM) ± SD (Lab 3)
MCF-7BreastDataDataData
A549LungDataDataData
HCT116ColonDataDataData
HEK293Non-cancerousDataDataData

Phase 2: Mechanistic Investigation - Target Identification and Validation

Assuming the initial screening reveals significant and selective cytotoxicity towards cancer cells, the next phase aims to identify a potential molecular target. Many pyrimidine-based anticancer drugs function as kinase inhibitors.[6] Therefore, a logical next step is to screen 3-(Pyrimidin-2-yloxy)benzoic acid against a panel of cancer-relevant kinases.

Hypothetical Signaling Pathway

Let us hypothesize that 3-(Pyrimidin-2-yloxy)benzoic acid inhibits a key kinase, such as PIM-1, which is known to be overexpressed in various cancers and plays a role in cell survival and proliferation.[6]

G cluster_0 Cell Proliferation Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PIM1 PIM-1 Kinase Receptor->PIM1 activates Downstream_Effectors Downstream Effectors (e.g., Bad, p27) PIM1->Downstream_Effectors phosphorylates Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation Compound 3-(Pyrimidin-2-yloxy)benzoic acid Compound->PIM1 inhibits

Caption: Hypothetical inhibition of the PIM-1 signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the compound against a specific kinase.

  • Reagents:

    • Recombinant human PIM-1 kinase.

    • Kinase substrate (e.g., a specific peptide).

    • ATP.

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • In a 384-well plate, add the compound at various concentrations.

    • Add the PIM-1 kinase and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine the IC50 value for the compound against the target kinase.

Phase 3: Inter-Laboratory Validation - Ensuring Reproducibility

This phase is critical for confirming the initial findings across multiple independent laboratories. Standardization of protocols and materials is paramount to ensure the comparability of results.[5]

Inter-Laboratory Validation Workflow

G cluster_0 Central Coordinating Lab cluster_1 Participating Laboratories cluster_2 Data Analysis & Comparison Distribute_Compound Distribute Standardized Compound Batch Lab1 Laboratory 1 (Cytotoxicity & Kinase Assays) Distribute_Compound->Lab1 Lab2 Laboratory 2 (Cytotoxicity & Kinase Assays) Distribute_Compound->Lab2 Lab3 Laboratory 3 (Cytotoxicity & Kinase Assays) Distribute_Compound->Lab3 Distribute_Protocols Distribute Standardized Protocols & Reagents Distribute_Protocols->Lab1 Distribute_Protocols->Lab2 Distribute_Protocols->Lab3 Collect_Data Collect & Standardize Data Lab1->Collect_Data Lab2->Collect_Data Lab3->Collect_Data Compare_Results Compare IC50 Values (Statistical Analysis) Collect_Data->Compare_Results Final_Report Generate Final Validation Report Compare_Results->Final_Report

Caption: Workflow for inter-laboratory validation.

Comparative Data Analysis

The IC50 values obtained from each laboratory for both the cytotoxicity and kinase inhibition assays should be statistically compared. A coefficient of variation (CV) below a predefined threshold (e.g., 30%) across the laboratories would indicate good reproducibility.

AssayLaboratory 1 (IC50 µM)Laboratory 2 (IC50 µM)Laboratory 3 (IC50 µM)Mean IC50 (µM)Standard DeviationCoefficient of Variation (%)
MCF-7 Cytotoxicity DataDataDataDataDataData
PIM-1 Inhibition DataDataDataDataDataData

Alternative Bioactivity Screening

Should the anticancer screening yield negative or inconclusive results, the broad bioactivity profile of pyrimidine derivatives warrants exploration of other therapeutic areas.[2][7]

  • Anti-inflammatory Activity: Assess the inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Antiviral Activity: Screen against a panel of viruses in relevant cell-based models.

  • Antibacterial Activity: Determine the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria.[8]

Conclusion

The validation of a novel compound's bioactivity is a meticulous process that demands a structured and multi-faceted approach. This guide provides a comprehensive framework for the inter-laboratory validation of 3-(Pyrimidin-2-yloxy)benzoic acid, using a hypothesized anticancer activity as a detailed example. By following a phased approach of initial screening, mechanistic investigation, and multi-site validation, researchers can build a robust data package that supports the continued development of this promising compound. The principles and protocols outlined herein are adaptable to the investigation of other potential bioactivities, ensuring a thorough and reliable characterization of novel chemical entities.

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  • Enzymatic Assay of Trypsin Inhibition. (n.d.). protocols.io. Retrieved January 29, 2026, from [Link]

  • Biochemistry | Enzyme Inhibition. (2017, April 26). YouTube. Retrieved January 29, 2026, from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Pyrimidin-2-yloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Handling 3-(Pyrimidin-2-yloxy)benzoic acid requires a "Control Banding" approach. As a research chemical with an active carboxylic acid moiety and a pyrimidine heterocycle, it must be treated as a potent irritant and potential sensitizer , even in the absence of complete toxicological datasets.

The Core Philosophy: Protection is not just about barriers; it is about preventing the migration of the molecule from the controlled zone (fume hood) to the uncontrolled zone (your body/desk).

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound presents a dual-threat profile based on its functional groups:

  • Acidic Moiety (Benzoic Acid derivative): The carboxylic acid group (

    
    ) acts as a proton donor, capable of causing chemical burns to mucous membranes and corneal damage (H318).
    
  • Heterocyclic Ring (Pyrimidine): Nitrogen-containing heterocycles often possess biological activity and can act as sensitizers (H317/H335).

GHS Hazard Classification (Derived/Precautionary):

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][5][6][7][8]

  • H318: Causes serious eye damage (Category 1).[1][6][7]

  • H335: May cause respiratory irritation (STOT SE 3).[1][2][5]

Personal Protective Equipment (PPE) Matrix

This system is designed to be self-validating. If one layer fails, the next must provide redundancy.

A. Hand Protection (The Primary Interface)

Recommendation: Double-Gloving Strategy (Nitrile over Nitrile)

ParameterSpecificationScientific Rationale
Material Nitrile Rubber (NBR)Offers superior resistance to organic acids and weak bases compared to latex.
Thickness Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Thin enough for dexterity during weighing; double layer prevents permeation through pinholes.
Cuff Length Extended Cuff (>280 mm)Must overlap the lab coat sleeve to prevent "wrist gap" exposure.
Validation Visual Inflation CheckBefore donning, trap air in the glove and squeeze to check for micro-punctures.
B. Respiratory Protection (The Inhalation Barrier)

Primary Control: Chemical Fume Hood (Certified)

  • Sash Height: Keep at or below 18 inches (45 cm).

  • Face Velocity: 80–100 fpm (0.4–0.5 m/s).

Secondary PPE (If hood work is impossible or for spill cleanup):

  • Respirator: Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA).

  • Why? The P100 stops the dust/powder; the OV layer traps any acidic vapors generated if the compound is dissolved in volatile solvents.

C. Ocular & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent)

  • Standard: ANSI Z87.1+ (Impact & Splash).

  • Why not Safety Glasses? Safety glasses have gaps. Fine powders (like this acid) behave like fluids in air currents. They can migrate around glasses and react with the moisture in your eyes to form an acidic solution, causing immediate severe irritation (H318).

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust.

  • Preparation: Place the balance inside the fume hood or a powder containment enclosure. If the balance is static, use an anti-static gun on the spatula and weigh boat.

  • The "Tunnel" Technique:

    • Do not pour from the bottle.

    • Insert a clean spatula deep into the container.

    • With a steady hand, transfer directly to the weigh boat held immediately adjacent to the container opening.

  • Solvation: Add the solvent (e.g., DMSO, Methanol) to the solid vial before removing it from the hood. Capping the vial converts the hazard from a "dust" (hard to contain) to a "liquid" (easier to manage).

Protocol B: The "Clean-Peel" Doffing Sequence

Most exposure occurs when taking PPE off, not putting it on.

  • Outer Gloves: Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it up in the gloved hand. Slide a finger under the remaining glove and peel off. Discard immediately.

  • Goggles: Handle only by the straps. Do not touch the front lens.

  • Lab Coat: Remove carefully, turning it inside out to trap any dust on the sleeves.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Emergency & Disposal Logistics

Decision Logic: Spill Response

The following diagram outlines the immediate decision-making process for a spill of 3-(Pyrimidin-2-yloxy)benzoic acid.

SpillResponse Start SPILL DETECTED Assess Assess Quantity & Form Start->Assess SmallSolid < 5g (Solid Powder) Assess->SmallSolid LargeOrLiquid > 5g OR Liquid Solution Assess->LargeOrLiquid PPE_Check Verify PPE: Goggles, Double Nitrile, Lab Coat SmallSolid->PPE_Check LargeOrLiquid->PPE_Check If Trained Evacuate Evacuate Area & Call HSE LargeOrLiquid->Evacuate High Risk Clean_Solid Cover with wet paper towel (prevents dust) PPE_Check->Clean_Solid If Solid Clean_Liquid Absorb with Vermiculite or Chem-Pad PPE_Check->Clean_Liquid If Liquid Neutralize Wipe surface with Weak Base (1% NaHCO3) Clean_Solid->Neutralize Clean_Liquid->Neutralize Disposal Bag as Hazardous Waste (Tag: Organic Acid) Neutralize->Disposal

Caption: Decision logic for responding to spills. Note that "wetting" the powder is crucial to prevent inhalation hazards.

Waste Disposal Plan

Do not flush down the drain.[7] This compound is an organic acid and may be toxic to aquatic life.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Clear plastic bag (double-bagged)"Solid Hazardous Waste - 3-(Pyrimidin-2-yloxy)benzoic acid - Irritant"
Liquid Waste HDPE or Glass Carboy"Organic Waste (Halogen-Free)" - List solvent % and solute name.
Contaminated Sharps Rigid puncture-proof bin"Chemically Contaminated Sharps"

References

  • National Institute of Standards and Technology (NIST). (2015).[1] Benzoic Acid Standard Reference Material 350c Safety Data Sheet. Retrieved from [Link][1]

  • PubChem. (n.d.). Compound Summary: 3-(Pyrimidin-2-yl)benzoic acid.[9][10] National Library of Medicine. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.